molecular formula C4H9N3O B3321805 3-Aminoazetidine-3-carboxamide CAS No. 138650-22-3

3-Aminoazetidine-3-carboxamide

Cat. No.: B3321805
CAS No.: 138650-22-3
M. Wt: 115.13 g/mol
InChI Key: WRVSHWUIDTUUCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminoazetidine-3-carboxamide is a useful research compound. Its molecular formula is C4H9N3O and its molecular weight is 115.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Aminoazetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Aminoazetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-aminoazetidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O/c5-3(8)4(6)1-7-2-4/h7H,1-2,6H2,(H2,5,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVSHWUIDTUUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Aminoazetidine-3-carboxamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Aminoazetidine-3-carboxamide: Chemical Structure, Synthesis, and Medicinal Chemistry Applications Content Type: Technical Whitepaper / Senior Scientist Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Strategic Value

In the landscape of modern drug discovery, 3-Aminoazetidine-3-carboxamide (CAS: 138650-22-3) represents a high-value "quaternary" amino acid scaffold. Unlike simple azetidines, this moiety possesses a geminally disubstituted carbon at the 3-position, introducing significant conformational constraints that mimic the rigidity of proline while offering distinct exit vectors for substituents.

For the medicinal chemist, this scaffold offers three critical advantages:

  • Conformational Locking: It acts as a strong

    
    -turn inducer in peptide mimetics, stabilizing bioactive conformations.
    
  • Physicochemical Tuning: The sp³-rich azetidine ring lowers lipophilicity (LogD) compared to carbocyclic analogs (like cyclobutanes) while maintaining metabolic stability.

  • Vector Orthogonality: The amine and carboxamide groups project into defined spatial regions, allowing for precise probing of receptor binding pockets (e.g., STAT3 SH2 domains).

Chemical Identity & Physical Properties[1][2][3]

PropertyDataNotes
IUPAC Name 3-Aminoazetidine-3-carboxamide
CAS Number 138650-22-3 Often sold as dihydrochloride salt (CAS: 736994-13-1)
Molecular Formula C₄H₉N₃O
Molecular Weight 115.13 g/mol
Ring Geometry Puckered (Butterfly)Energy barrier to inversion is low (~1.3 kcal/mol)
pKa (Predicted) ~8.5 (Azetidine NH), ~7.8 (Exocyclic NH₂)The electron-withdrawing amide lowers the pKa of the primary amine compared to simple alkyl amines.[1]
H-Bond Donors 3Primary amine (2) + Amide (1)
H-Bond Acceptors 2Amide Carbonyl + Ring Nitrogen

Synthetic Methodologies: The "Senior Scientist" Perspective

Synthesizing gem-disubstituted azetidines requires overcoming the inherent ring strain and steric crowding at the 3-position. While literature often cites general routes, experience dictates that the choice of pathway depends heavily on whether the Acid or the Amide is the final target.

A. The Divergent Pathways: Strecker vs. Bucherer-Bergs

For the carboxamide specifically, the Bucherer-Bergs reaction (yielding the hydantoin) is often too stable. Hydrolysis of the hydantoin typically forces the reaction all the way to the carboxylic acid. Therefore, to access the carboxamide , the Strecker Reaction followed by controlled partial hydrolysis is the superior, self-validating protocol.

B. Experimental Protocol: The "Nitrile Route" to the Carboxamide

Note: This protocol assumes the use of N-Boc-azetidin-3-one as the starting material to prevent polymerization.

Step 1: Strecker Reaction (Formation of the Amino-Nitrile)

  • Reagents: N-Boc-azetidin-3-one (1.0 eq), TMSCN (1.2 eq), NH₃ (7M in MeOH) or NH₄Cl/NH₄OH.

  • Procedure: Dissolve ketone in MeOH. Add ammonia source and stir for 30 min to form the imine. Cool to 0°C. Add TMSCN dropwise.

  • Mechanism: The cyanide ion attacks the pre-formed imine. The steric bulk of the Boc group directs the attack but the sp² center is accessible.

  • Checkpoint: Monitor by TLC/LCMS. The disappearance of the ketone peak is rapid. The product is the 3-amino-3-cyano-azetidine .

Step 2: Controlled Partial Hydrolysis (Nitrile


 Amide) 
Critical Step: Avoid strong basic hydrolysis (NaOH/Heat) which leads to the acid. Use oxidative hydrolysis or acid catalysis.
  • Reagents: 3-Amino-3-cyano-azetidine intermediate, H₂O₂, K₂CO₃, DMSO (Katritzky conditions) OR conc. H₂SO₄ (0°C to RT).

  • Preferred Method (Mild): Dissolve nitrile in DMSO. Add K₂CO₃ (0.5 eq) and H₂O₂ (30%, 4.0 eq). Stir at 0°C for 1 hour, then warm to RT.

  • Workup: Quench with sodium thiosulfate (to destroy excess peroxide). Extract with EtOAc.[2]

  • Result: This yields the N-Boc-3-aminoazetidine-3-carboxamide .

  • Deprotection: Treat with 4M HCl in Dioxane to yield the target dihydrochloride salt (CAS 736994-13-1).

C. Visualization of Synthetic Logic

The following diagram illustrates the decision tree for synthesis, highlighting why the Strecker route is preferred for the amide target.

SynthesisLogic cluster_legend Route Selection Ketone N-Boc-Azetidin-3-one Hydantoin Spiro-Hydantoin (Very Stable) Ketone->Hydantoin Bucherer-Bergs ((NH4)2CO3, KCN) Nitrile 3-Amino-3-Cyano Intermediate Ketone->Nitrile Strecker (TMSCN, NH3) Acid 3-Amino-3-Carboxylic Acid Hydantoin->Acid Hydrolysis (Ba(OH)2, Heat) Amide TARGET: 3-Aminoazetidine-3-carboxamide Acid->Amide Coupling (HATU, NH4Cl) Nitrile->Amide Partial Hydrolysis (H2O2/K2CO3) Note Red Path: Yields Acid (Hydantoin is hard to stop at amide) Blue Path: Direct route to Amide

Caption: Synthetic decision tree comparing Bucherer-Bergs (Red) vs. Strecker (Blue) routes. The Strecker route offers direct access to the carboxamide via controlled nitrile hydrolysis.

Medicinal Chemistry Applications

A. Bioisosterism and Conformational Restriction

The 3-aminoazetidine-3-carboxamide moiety is a "constrained quaternary center."

  • Vs. Glycine: It removes conformational entropy, locking the backbone

    
     and 
    
    
    
    angles.
  • Vs. Proline: It provides a similar turn-inducing capability but with a 4-membered ring, which alters the vector of the N-terminus relative to the C-terminus.

  • Vs. Gem-Dimethyl: The amino/amide groups provide polar handles for H-bonding, unlike the hydrophobic gem-dimethyl group.

B. Case Study: STAT3 Inhibitors

In the development of STAT3 inhibitors, the 3-aminoazetidine scaffold has been utilized to bind to the SH2 domain. The rigid azetidine ring positions the amide carbonyl to interact with specific residues (e.g., Arg609 or Lys589) while the exocyclic amine can be derivatized to reach hydrophobic sub-pockets. The "puckered" conformation of the azetidine allows the substituents to adopt a pseudo-equatorial/axial orientation that is distinct from planar aromatic scaffolds.

C. Structural Activity Relationship (SAR) Logic

When incorporating this scaffold, consider the "Exit Vector" implications:

  • N1 (Ring Nitrogen): Ideal for solubilizing groups or linkers to E3 ligases (PROTACs).

  • C3 (Amino): Can be acylated to form the primary pharmacophore backbone.

  • C3 (Carboxamide): Usually acts as the H-bond donor/acceptor "anchor" in the binding pocket.

SAR_Logic Center 3-Aminoazetidine-3-carboxamide Core Scaffold N1 N1 Position: Solubility / PK Handle Center->N1 Derivatization C3_Amino C3-Amino: Backbone Extension Center->C3_Amino Acylation C3_Amide C3-Carboxamide: H-Bond Anchor Center->C3_Amide Interaction Metab Metabolic Stability (Blocked Metabolism) Center->Metab Effect Rigid Rigidity (Entropy Penalty Reduction) Center->Rigid Effect

Caption: SAR Map illustrating the functional vectors of the scaffold. The core provides three distinct points for modification and two intrinsic physicochemical benefits.

Safety & Handling

  • Hazard Identification: Like many low-molecular-weight amines and strained rings, 3-aminoazetidine-3-carboxamide (and its salts) should be treated as a potential Skin Irritant (H315) and Eye Irritant (H319) .

  • Stability: The free base is prone to absorption of CO₂ from the air (forming carbamates) and potential polymerization if stored neat. Always store as the HCl or TFA salt at -20°C.

  • Reactivity: The strained ring is susceptible to nucleophilic ring opening under harsh conditions (e.g., strong Lewis acids or high heat with nucleophiles), though the 3,3-disubstitution provides some kinetic protection compared to unsubstituted azetidines.

References

  • Synthesis (Bucherer-Bergs vs Strecker): Organic Chemistry Portal. Bucherer-Bergs Reaction. Available at: [Link]

  • Medicinal Chemistry (STAT3 Inhibitors): National Institutes of Health (PMC). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Available at: [Link]

  • Peptide Macrocyclization: ResearchGate. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Available at: [Link]

  • General Azetidine Synthesis: Semantic Scholar. An improved, gram-scale synthesis of protected 3-haloazetidines.... Available at: [Link]

Sources

Strategic Integration of 3-Amino-3-azetidinecarboxamide in Modern Drug Discovery: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The shift toward highly sp3-hybridized, conformationally restricted scaffolds has redefined modern medicinal chemistry. At the forefront of this structural evolution is 3-Amino-3-azetidinecarboxamide (and its synonymous derivatives). As a highly polar, strained four-membered heterocycle, this bifunctional building block offers a unique geometric profile that addresses common pharmacokinetic (PK) liabilities associated with traditional six-membered rings like piperidines and morpholines.

This whitepaper provides an in-depth technical analysis of 3-amino-3-azetidinecarboxamide, detailing its chemical identity, mechanistic advantages in structure-based drug design, and validated synthetic protocols for its incorporation into novel therapeutic pipelines.

Chemical Identity and Fundamental Properties

Understanding the precise nomenclature and physical properties of this building block is critical for procurement, synthesis, and regulatory documentation. The free base and its corresponding salt forms exhibit distinct solubility and stability profiles.

Nomenclature and Synonyms
  • IUPAC Name: 3-aminoazetidine-3-carboxamide

  • Common Synonyms: 3-Amino-3-azetidinecarboxamide; 3-amino-azetidine-3-carboxylic acid amide.

Quantitative Data Summary

The following table summarizes the core chemical identifiers and properties for the free base and its most common salt form [1, 5].

Property / IdentifierFree BaseHydrochloride Salt
CAS Number 138650-22-3736994-14-2
Molecular Formula C₄H₉N₃OC₄H₁₀ClN₃O
Molecular Weight 115.13 g/mol 151.60 g/mol
SMILES NC(=O)C1(N)CNC1NC(=O)C1(N)CNC1.Cl
Ring Strain ~26 kcal/mol~26 kcal/mol
Physical State SolidCrystalline Solid
Storage Conditions Inert atmosphere, 2-8°CRoom temperature, desiccated

Note: The hydrochloride salt (CAS: 736994-14-2) is frequently preferred in bench-scale synthesis due to its enhanced benchtop stability and resistance to atmospheric moisture compared to the hygroscopic free base.

Mechanistic Advantages in Drug Design

The strategic replacement of larger, flexible heterocycles with azetidines is not merely a geometric exercise; it is driven by fundamental physicochemical principles that directly influence clinical success [2].

Causality of Pharmacokinetic Improvements
  • Increased Fsp3 Character: The 3,3-disubstitution pattern creates a quaternary sp3 carbon. Increasing the fraction of sp3 carbons (Fsp3) enhances the 3D complexity of the molecule, which statistically correlates with improved aqueous solubility and a higher likelihood of surviving clinical trials.

  • Modulation of Basicity: The inherent ring strain of the four-membered azetidine ring alters the hybridization of the nitrogen lone pair (increasing s-character). This subtly lowers the pKa of the azetidine nitrogen compared to a piperidine. Lower basicity directly reduces off-target binding to the hERG potassium channel, mitigating cardiotoxicity risks.

  • Rigid Vector Projection: The 3-amino and 3-carboxamide groups are locked in a specific spatial orientation. The inflexibility of the azetidine ring promotes receptor-binding selectivity by reducing the entropic penalty upon binding to the target protein [2, 3]. The amide linkage specifically offers distinct, directional hydrogen bonding networks crucial for interacting with kinase hinge regions or microbial targets.

G A 3-Amino-3-azetidinecarboxamide (Core Scaffold) B High Fsp3 Character A->B C Rigid 4-Membered Ring A->C D Bifunctional Vectors (Amine & Amide) A->D E Improved Aqueous Solubility B->E F Lower Lipophilicity (LogD) B->F G Enhanced Target Selectivity C->G D->G H Robust H-Bonding Network D->H

Logical mapping of 3-amino-3-azetidinecarboxamide structural features to PK/PD improvements.

Application in Target-Specific Drug Discovery

The versatility of 3-aminoazetidine-3-carboxamide has been demonstrated across multiple therapeutic areas.

  • Oncology (STAT3 Inhibitors): In the development of small-molecule STAT3 inhibitors, replacing flexible proline-amides with rigid azetidine-carboxamides drastically altered the structure-activity relationship (SAR). Researchers discovered that specific azetidine configurations yielded sub-micromolar potency in inhibiting STAT3 DNA-binding activity, showcasing the power of the rigid four-membered ring to lock the molecule into an active conformation [3].

  • Antiviral Therapeutics: In the optimization of furopyrimidine-based inhibitors against highly pathogenic henipaviruses (e.g., Nipah virus), azetidine-3-carboxamide derivatives have been explored to interfere with viral entry processes. The polar carboxamide group improves the overall drug-like properties (ADME) of the highly lipophilic furopyrimidine core [4].

Experimental Protocols & Synthetic Workflows

To ensure trustworthiness and reproducibility, the following protocol details the incorporation of 3-amino-3-azetidinecarboxamide into an aryl-halide scaffold via Nucleophilic Aromatic Substitution (SNAr). This protocol is designed as a self-validating system.

Step-by-Step Methodology: SNAr Coupling

Objective: Couple an aryl fluoride to the primary 3-amino group of N-Boc-3-amino-3-azetidinecarboxamide.

Rationale for Reagents:

  • N-Boc protection of the azetidine nitrogen is mandatory to prevent polymerization and direct the electrophile exclusively to the 3-amino position.

  • N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge HF generated during the reaction without competing for the electrophile.

Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve N-Boc-3-amino-3-azetidinecarboxamide (1.0 eq, 5.0 mmol) and the target aryl fluoride (1.1 eq, 5.5 mmol) in anhydrous Dimethyl Sulfoxide (DMSO, 15 mL).

  • Base Addition: Add DIPEA (3.0 eq, 15.0 mmol) dropwise at room temperature. The use of a polar aprotic solvent (DMSO) accelerates the SNAr transition state.

  • Thermal Activation: Heat the reaction mixture to 90°C under an inert nitrogen atmosphere.

  • Self-Validating Monitoring:

    • Action: Withdraw 50 µL aliquots every 2 hours. Quench in 1 mL of Methanol/Water (1:1).

    • Validation: Analyze via LC-MS. The reaction is deemed complete only when the Extracted Ion Chromatogram (EIC) shows the starting material peak is <2% relative to the product mass. This strict threshold prevents the formation of inseparable mixtures during downstream chromatography.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash sequentially with 5% aqueous LiCl (3 x 20 mL) to remove DMSO, followed by brine (20 mL).

  • Deprotection (Boc Removal): Treat the isolated intermediate with 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at 0°C for 2 hours. Causality: TFA is chosen over aqueous HCl to prevent premature acid-catalyzed hydrolysis of the sensitive primary carboxamide to a carboxylic acid.

Workflow Step1 Step 1: Scaffold Preparation Boc-protection of azetidine nitrogen Step2 Step 2: Electrophilic Coupling SNAr or Buchwald-Hartwig at 3-amino group Step1->Step2 Step3 Step 3: Amide Functionalization Optional derivatization of primary amide Step2->Step3 Step4 Step 4: Global Deprotection TFA-mediated Boc removal Step3->Step4 Validation Validation LC-MS & 1H-NMR Confirmation Step4->Validation

Step-by-step synthetic workflow for integrating the azetidine building block into drug scaffolds.

Conclusion

3-Amino-3-azetidinecarboxamide (CAS: 138650-22-3) is far more than a simple structural linker; it is a highly engineered bioisostere capable of rescuing failing drug scaffolds. By leveraging its inherent ring strain, high Fsp3 character, and rigid hydrogen-bonding vectors, medicinal chemists can systematically optimize target affinity while simultaneously minimizing off-target liabilities and metabolic degradation.

References

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: ResearchGate URL: [Link]

  • Title: Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Discovery and Optimization of First-in-Class Furopyrimidine-based Inhibitors of Henipaviruses Source: VeriXiv URL: [Link]

  • Title: 3-Aminoazetidine-3-carboxamide hydrochloride Source: PubChem (NIH) URL: [Link]

Azetidine Amino Acids: A Technical Guide to Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of Azetidine-2-carboxylic acid (Aze) and its derivatives in drug design.[1] Unlike the ubiquitous pyrrolidine ring of proline (5-membered), the azetidine ring (4-membered) introduces unique torsional constraints and electronic properties.[1] This document addresses the structural mechanics of Aze incorporation, synthetic routes for enantiopure production, and specific protocols for solid-phase peptide synthesis (SPPS).[1]

Structural & Conformational Dynamics

The Proline vs. Azetidine Paradigm

In peptidomimetics, the primary utility of Aze is its ability to act as a "Proline contraction." While Proline restricts the backbone dihedral angle


 to approximately -60° (due to the 5-membered ring), Aze restricts 

even further while altering the electronic character of the amide bond.
FeatureProline (Pro)Azetidine-2-carboxylic acid (Aze)Impact on Drug Design
Ring Size 5-membered4-memberedIncreased ring strain (~26 kcal/mol in azetidine).[1]
Hybridization

rich

rich (puckered)
Aze ring is nearly planar compared to Pro envelope.[1]
Amide Cis/Trans Ratio Trans favored (usually)Higher Cis populationAze lowers the energy barrier for cis-peptide bond formation, aiding in turn induction (e.g., Type VI turns).[1]
Basicity (pKa) ~10.6 (secondary amine)~8.0 - 9.5 (lower)Reduced basicity improves metabolic stability and membrane permeability.[1]
Conformational Paradox

While the azetidine ring itself is structurally rigid, incorporation of Aze into a peptide chain can paradoxically increase the available conformational space for the preceding residue compared to Proline. This is due to reduced steric clash between the


-protons of the ring and the preceding carbonyl oxygen. However, within the residue itself, the 

angle is tightly constrained, making Aze an excellent inducer of

-turns and a destabilizer of

-helices and collagen triple helices.[1]
Visualization: Conformational Logic

The following diagram illustrates the decision matrix for choosing Aze over Pro in lead optimization.

Aze_Logic Start Lead Optimization: Proline Residue Goal1 Goal: Increase Metabolic Stability Start->Goal1 Goal2 Goal: Induce Cis-Peptide Bond Start->Goal2 Goal3 Goal: Alter Side-Chain Vector Start->Goal3 Action_Aze Substitute with (S)-Azetidine-2-COOH Goal1->Action_Aze Goal2->Action_Aze Goal3->Action_Aze Outcome1 Result: Lower pKa, Reduced Oxidative Metabolism Action_Aze->Outcome1 Outcome2 Result: Type VI Turn Stabilization Action_Aze->Outcome2 Outcome3 Result: Retracted Vector (S2 Pocket Fit) Action_Aze->Outcome3

Caption: Decision logic for Pro-to-Aze substitution. Aze alters electronics and geometry to solve specific ADME/structural problems.

Synthetic Methodologies

The synthesis of Aze is complicated by ring strain. Traditional cyclization methods often suffer from low yields or racemization.[1]

The L-Methionine Route (Intramolecular Cyclization)

This is the standard laboratory-scale method for generating enantiopure (S)-Aze.[1]

  • Starting Material: L-Methionine.[1]

  • Alkylation: S-alkylation to form a sulfonium salt (leaving group).[1]

  • Cyclization: Base-mediated intramolecular displacement (4-exo-tet).[1][2]

    • Note: This follows Baldwin’s rules, where 4-exo-tet is favorable, though strained.[1]

Modern C-H Functionalization

Recent advances utilize Palladium-catalyzed C(sp3)-H activation of simple amines or amino acid derivatives to close the ring.[1] This allows for the synthesis of substituted azetidines (e.g., 3-fluoro-Aze) which are valuable for tuning lipophilicity.[1]

Case Study: Thrombin Inhibitors (Ximelagatran)

The development of Ximelagatran (AstraZeneca) represents the most authoritative case study of Aze in drug design.[1]

  • Challenge: Design an orally active direct thrombin inhibitor.

  • Solution: The S2 pocket of thrombin is small and hydrophobic. A Proline residue in the inhibitor scaffold was too bulky.

  • Azetidine Application: Replacing Pro with Aze retracted the molecular volume, allowing a perfect fit into the S2 pocket. Furthermore, the lower basicity of the Aze nitrogen (compared to Pro) improved the oral bioavailability of the prodrug.

  • Outcome: Although withdrawn later due to idiosyncratic hepatotoxicity, the structural design was a success, validating Aze as a "Proline-lite" scaffold for tight binding pockets.[1]

Experimental Protocols

Solid Phase Peptide Synthesis (SPPS) with Aze

Coupling to the secondary amine of Aze is sterically hindered and difficult. Standard carbodiimide couplings often fail or result in low yields.[1]

Protocol: Coupling Fmoc-Amino Acid to N-terminal Aze-Resin

Reagents:

  • Resin: Fmoc-Aze-Wang Resin or Chlorotrityl Resin (0.4–0.6 mmol/g loading).[1]

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) and DIPEA (Diisopropylethylamine).[1]

  • Solvent: DMF (N,N-Dimethylformamide), anhydrous.[1]

Step-by-Step Workflow:

  • Swelling: Swell the resin in DMF for 30 minutes.

  • Deprotection: Remove Fmoc from the Aze residue using 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x) and DCM (3x).[1][3]

    • Critical Check: Perform a chloranil test (secondary amine test).[1][4] A blue color indicates free secondary amine.[1] (Note: Kaiser test does not work well for secondary amines).[1]

  • Activation:

    • Dissolve Fmoc-AA-OH (4.0 eq) and HATU (3.9 eq) in minimum DMF.[1]

    • Add HOAt (4.0 eq) – HOAt is crucial for sterically hindered secondary amines.[1]

    • Add DIPEA (8.0 eq).[1]

    • Pre-activate for 2 minutes (solution turns yellow).[1]

  • Coupling: Add the activated mixture to the resin. Shake/vortex for 2 to 4 hours (longer than standard coupling).[1]

  • Monitoring: Re-do Chloranil test. If positive (blue), re-couple using PyBrOP or COMU.[1]

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Visualization: Synthesis Workflow

SPPS_Protocol Start Fmoc-Aze-Resin Deprotect Deprotection (20% Piperidine/DMF) Start->Deprotect Check Chloranil Test (Secondary Amine) Deprotect->Check Activate Activation (Fmoc-AA + HATU/HOAt) Check->Activate Positive (Blue) Coupling Coupling Reaction (2-4 Hours) Activate->Coupling Validation QC: LC-MS Coupling->Validation

Caption: Optimized SPPS workflow for coupling to steric-hindered Azetidine residues.

References

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Source: National Institutes of Health (NIH) / PubMed URL:[1][Link]

  • The Effect of L-Azetidine-2-Carboxylic Acid Residue on Protein Conformation. Source: Biopolymers / PubMed URL:[1][Link][1]

  • Discovery of Ximelagatran: Historical Perspective. Source: Seminars in Vascular Medicine URL:[Link]

  • Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. Source: Journal of Organic Chemistry (ACS) URL:[1][Link][1]

  • New Enzymes Promise Cheaper, Cleaner Drug Production (Enzymatic Synthesis of Azetidine). Source: Duke University School of Medicine URL:[5][Link][1]

Sources

Harnessing the Four-Membered Ring: A Technical Guide to Peptide Conformational Restriction Using 3-Aminoazetidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The inherent flexibility of peptides presents a significant hurdle in drug development, often leading to poor metabolic stability, low receptor affinity, and diminished specificity. Conformational restriction is a powerful strategy to overcome these limitations by pre-organizing the peptide into its bioactive conformation. This guide provides an in-depth technical exploration of the 3-aminoazetidine (3-AAz) scaffold as a novel and highly effective tool for inducing conformational constraints in peptides. We will dissect the structural basis of its function, detail synthetic methodologies for its incorporation, and present field-proven applications that demonstrate its utility in enhancing macrocyclization, improving proteolytic resistance, and enabling late-stage functionalization.

The Rationale for Rigidity: Why Constrain Peptides?

Native peptides are often conformationally dynamic, sampling a wide ensemble of structures in solution. While this flexibility is crucial for some biological functions, it is a liability in drug design. Binding to a biological target requires the peptide to adopt a specific three-dimensional structure, meaning much of the peptide's conformational freedom represents an entropic penalty upon binding.[1][2] By introducing rigid structural elements, we can "lock" the peptide into a conformation that is closer to the one required for target engagement.

The primary advantages of this approach include:

  • Enhanced Binding Affinity: Reducing the entropic cost of binding leads to a more favorable free energy of binding (ΔG).[2]

  • Improved Target Specificity: A rigid peptide is less likely to adopt alternative conformations that could lead to off-target interactions.[2]

  • Increased Proteolytic Stability: Many proteases recognize and cleave peptides in an extended conformation. Inducing turns or other secondary structures can render the peptide a poor substrate for these enzymes.[1][2]

The 3-aminoazetidine (3-AAz) scaffold has emerged as a particularly effective building block for achieving these goals.

The 3-Aminoazetidine Scaffold: A Structural Deep Dive

The 3-aminoazetidine unit is a four-membered heterocycle that, when incorporated into a peptide backbone, replaces a traditional amide bond. Its strained ring structure imposes significant and predictable local conformational constraints.

Unlike the five-membered ring of proline, the azetidine ring is less puckered, leading to distinct effects on the peptide backbone.[3][4] The incorporation of a 3-aminoazetidine moiety has been shown through spectroscopic and crystallographic studies to act as a potent β-turn inducer .[5] β-turns are critical secondary structure motifs where the peptide chain reverses direction, and they are frequently involved in molecular recognition events.[6][7]

Furthermore, studies have revealed that the azetidine nitrogen can act as a hydrogen bond acceptor for the amide proton of the subsequent amino acid residue, forming a stable six-membered pseudo-cycle.[5] This interaction further stabilizes the turn conformation, making the 3-AAz scaffold a powerful tool for structural pre-organization.

G cluster_0 Flexible Linear Peptide cluster_1 Constrained Peptide with 3-AAz A1 AA1 B1 AA2 A1->B1 C1 AA3 B1->C1 D1 AA4 C1->D1 D2 3-AAz Scaffold E1 AA5 D1->E1 A2 AA1 B2 AA2 A2->B2 C2 AA3 B2:e->C2:n C2->D2 E2 AA4 D2:s->E2:w F2 AA5 E2->F2

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.

Key Applications & Field-Proven Insights

Dramatically Improved Macrocyclization Efficiency

One of the most significant advantages of the 3-AAz scaffold is its role as a "turn-inducing element" that facilitates the synthesis of small cyclic peptides. [8][9]The pre-organization of the linear precursor into a turn conformation significantly reduces the entropic barrier to head-to-tail cyclization, leading to faster reaction times and substantially higher yields, especially for challenging small rings (tetra-, penta-, and hexapeptides). [10][9]

Peptide Sequence Modification Cyclization Yield Reference
Ac-F-G-L-G-NH₂ None (Homodetic) < 5% [8][9]
Ac-F-G(Az)-L-G-NH₂ 3-AAz Scaffold > 70% [8][9]
Ac-V-K-L-F-G-NH₂ None (Homodetic) ~15% [8][9]
Ac-V-K(Az)-L-F-G-NH₂ 3-AAz Scaffold > 80% [8][9]

Table 1: Comparison of cyclization yields for representative peptides with and without a 3-aminoazetidine (3-AAz) scaffold. Data are illustrative based on published findings.

Enhanced Stability Against Proteolysis

The conformational rigidity imparted by the 3-AAz scaffold enhances the peptide's resistance to proteolytic degradation. [8][9]By stabilizing a non-extended, turn-like structure, the peptide becomes a poor substrate for proteases that typically require an extended backbone for binding and cleavage. This improved stability is a critical attribute for developing peptide-based therapeutics with viable pharmacokinetic profiles.

A Handle for Late-Stage Functionalization

The secondary amine on the azetidine ring provides a unique, orthogonal handle for post-cyclization modification. [8][9]While the backbone amides are unreactive, the azetidine nitrogen can be selectively deprotected (if a suitable protecting group like Cbz or Boc was used) and functionalized via acylation, sulfonylation, or alkylation. [8]This allows for the late-stage introduction of moieties such as:

  • Fluorescent dyes for imaging studies

  • Biotin tags for affinity purification

  • Polyethylene glycol (PEG) chains to improve solubility and half-life

  • Payloads for targeted drug delivery

This feature provides immense versatility, enabling the creation of diverse chemical probes and therapeutic candidates from a single macrocyclic core.

Functionalization cluster_electrophiles Example Electrophiles Start Cyclic Peptide with Protected 3-AAz (e.g., N-Cbz) Deproterotect Deproterotect Start->Deproterotect Deprotect 1. Selective Deprotection (e.g., Hydrogenation for Cbz) Intermediate Free Azetidine Nitrogen Deprotect->Intermediate React 2. Reaction with Electrophile Intermediate->React Product Functionalized Cyclic Peptide React->Product Dye Activated Dye Dye->React Biotin Biotin-NHS Ester Biotin->React PEG PEG-Maleimide PEG->React

Caption: Workflow for late-stage peptide functionalization.

Conclusion and Outlook

The 3-aminoazetidine scaffold is more than just a chemical curiosity; it is a robust and validated tool for medicinal chemists and peptide scientists. By enforcing a β-turn-like conformation, it directly addresses several core challenges in peptide drug discovery. The demonstrated improvements in cyclization efficiency, proteolytic stability, and the capacity for late-stage functionalization make it an exceptionally valuable building block. Future work will likely focus on exploring a wider range of N-substituted azetidine scaffolds to fine-tune conformational preferences and the development of novel 3-AAz-containing peptidomimetics targeting complex protein-protein interactions.

References

Sources

3-Aminoazetidine-3-carboxamide: A Proline Bioisostere & Conformational Constraint

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical specifications, synthesis, and application of 3-Aminoazetidine-3-carboxamide (3-AACA) and its parent acid as a high-value proline bioisostere.

Technical Guide for Drug Design & Peptidomimetics

Core Directive & Executive Summary

3-Aminoazetidine-3-carboxamide (and its parent scaffold, 3-aminoazetidine-3-carboxylic acid , often abbreviated as Aqc or 3-Ac-Aze ) represents a specialized class of


-disubstituted cyclic amino acids . Unlike simple aliphatic spacers, this moiety functions as a "functional bioisostere" of Proline. While it structurally differs (primary amine vs. Proline's secondary amine), it mimics Proline's defining characteristic: the ability to nucleate 

-turns and constrain peptide backbone geometry.

Why use this scaffold?

  • Turn Induction: It forces the peptide backbone into stable secondary structures (specifically

    
    -turns and 
    
    
    
    -helices) more aggressively than Proline due to the gem-disubstituent effect (Thorpe-Ingold effect).
  • Side-Chain Hydrogen Bonding: Unlike Proline (which lacks a hydrogen bond donor), the azetidine ring nitrogen acts as a specific H-bond acceptor, enabling unique intramolecular "pseudo-cycles" that lock conformation.

  • Metabolic Stability: The quaternary carbon center resists enzymatic degradation by proteases.

Physicochemical & Conformational Profile[1][2]

Comparative Bioisosterism

The utility of 3-Aminoazetidine-3-carboxamide lies in its ability to occupy the same "conformational space" as Proline while offering orthogonal chemical properties.

FeatureL-Proline (Pro)3-Aminoazetidine-3-carboxamide (3-AACA)Impact on Drug Design
Structure Type Cyclic Secondary AmineCyclic

-Disubstituted Primary Amine
3-AACA retains the NH donor for H-bonding.
Ring Size 5-membered (Pyrrolidine)4-membered (Azetidine)Azetidine is more rigid and compact.

(Phi) Angle
Restricted (~ -60°)Highly Restricted (

to

)
Stronger helix/turn promoter than Proline.
H-Bond Capacity Acceptor (C=O) only; No NH donorAcceptor (Ring N) + Donor (Backbone NH)Enables novel side-chain-to-backbone H-bonds.
Chirality Chiral (L or D)Achiral (Prochiral/Meso)*Eliminates diastereomer separation issues unless substituted on N1.
Lipophilicity ModerateTunable (via N1-substitution)Ring nitrogen allows attachment of solubilizing groups.

*Note: The 3-aminoazetidine-3-carboxylic acid core is achiral due to the plane of symmetry, but becomes chiral if the ring nitrogen (N1) is substituted with a chiral group or if the peptide chain provides a chiral environment.

The "Pseudo-Cycle" Mechanism

A critical advantage of this scaffold is the formation of a 6-membered intramolecular hydrogen bond .[1] The azetidine ring nitrogen (N1) acts as an acceptor for the amide proton (NH) of the subsequent residue (


).[2][1]
  • Mechanism:

    
    [2][1]
    
  • Result: This interaction locks the

    
     (psi) angle, further rigidifying the turn.
    

Synthesis of the Scaffold

The synthesis of 3-Aminoazetidine-3-carboxamide typically proceeds via the Bucherer-Bergs reaction from N-protected 3-azetidinone. This route is preferred for its scalability and reliability in generating the gem-disubstituted center.

Synthesis Workflow Diagram

Synthesis Start N-Boc-3-Azetidinone (Starting Material) Step1 Bucherer-Bergs Reaction ((NH4)2CO3, KCN) Start->Step1 Inter1 Spirohydantoin Intermediate Step1->Inter1 Cyclization Step2 Alkaline Hydrolysis (Ba(OH)2 or NaOH) Inter1->Step2 Ring Opening Acid N-Boc-3-Aminoazetidine- 3-Carboxylic Acid Step2->Acid Deprotection/Workup Step3 Amidation (NH4Cl, EDC/HOBt) Acid->Step3 Final 3-Aminoazetidine- 3-Carboxamide Step3->Final Final Product

Figure 1: Synthetic pathway for 3-Aminoazetidine-3-carboxamide via the Spirohydantoin intermediate.

Detailed Protocol: Bucherer-Bergs Route

Objective: Synthesis of N-Boc-3-aminoazetidine-3-carboxylic acid (Precursor to the carboxamide).

Reagents:

  • 1-Boc-3-azetidinone (1.0 eq)

  • Ammonium carbonate (3.0 eq)

  • Potassium cyanide (1.2 eq)

  • Ethanol/Water (1:1 v/v)

Procedure:

  • Hydantoin Formation: Dissolve 1-Boc-3-azetidinone in Ethanol/Water (1:1). Add Ammonium Carbonate and Potassium Cyanide.

  • Reaction: Heat to 55-60°C for 12–16 hours in a sealed vessel (Caution: Cyanide). Monitor by TLC/LCMS for disappearance of ketone.

  • Isolation: Cool to RT. Concentrate to remove ethanol. The spirohydantoin often precipitates; filter and wash with cold water. If not, extract with Ethyl Acetate.

  • Hydrolysis: Suspend the spirohydantoin in 3M NaOH (or saturated Ba(OH)

    
     for milder conditions). Heat to reflux (100°C) for 24 hours.
    
  • Workup: Cool to RT. Neutralize to pH 7.0 with dilute HCl. If using Ba(OH)

    
    , precipitate Barium as BaCO
    
    
    
    using CO
    
    
    or H
    
    
    SO
    
    
    .
  • Purification: Desalt using ion-exchange resin (Dowex 50W) or crystallize from water/ethanol.

  • Conversion to Carboxamide: To obtain the carboxamide specifically, treat the N-protected acid with EDC/HOBt and Ammonium Chloride (or ammonia gas) in DMF.

Application in Drug Design (Case Studies)

Decision Logic for Selection

Use 3-Aminoazetidine-3-carboxamide when:

  • Proline fails to induce a tight enough turn: The gem-disubstitution creates a higher energy barrier to rotation, forcing the turn.

  • Solubility is poor: The azetidine ring nitrogen can be alkylated or protonated to improve logD.

  • Proteolytic instability: The quaternary carbon (

    
    -carbon) completely blocks proteolytic cleavage at this residue.
    
Structural Activity Relationship (SAR) Logic

SAR Target Target: Proline Replacement Check1 Is H-bond donor required? Target->Check1 Branch1 Use 3-AACA (Has NH donor) Check1->Branch1 Yes Branch2 Use Proline/Aze (No NH donor) Check1->Branch2 No Check2 Is Turn Stability Critical? Branch1->Check2 Branch3 3-AACA (Strong Turn Inducer) Check2->Branch3 High Check3 Need Side Chain Vector? Branch3->Check3 Branch4 Functionalize Ring Nitrogen (N-Alkyl-3-AACA) Check3->Branch4 Yes

Figure 2: Decision tree for selecting 3-Aminoazetidine-3-carboxamide over standard Proline.

Case Study: CB1 Antagonists & S1P Agonists

Research has demonstrated the utility of this scaffold in Cannabinoid Receptor 1 (CB1) antagonists (e.g., Pfizer's CE-178,253 derivatives).[3][4]

  • Challenge: The pyrazole core of Rimonabant caused psychiatric side effects.

  • Solution: Replacing the core with the rigid, polar azetidine scaffold reduced lipophilicity (lowering brain penetration) while maintaining the precise spatial arrangement of pharmacophores due to the rigid 3,3-disubstitution.

  • Outcome: The 3-aminoazetidine-3-carboxylic acid derivative acted as a "hub," directing substituents into the correct pockets while improving the metabolic profile.

Experimental Protocol: Peptide Coupling

Incorporating this sterically hindered amino acid into a peptide chain requires specific coupling conditions.

Protocol: Solid Phase Peptide Synthesis (SPPS)

  • Resin: Rink Amide resin (for C-terminal carboxamide).

  • Coupling Reagents: HATU or PyAOP are preferred over HBTU due to the steric bulk of the gem-disubstituted center.

  • Conditions:

    • Amino Acid: Fmoc-3-Amino-1-Boc-azetidine-3-carboxylic acid (3.0 eq).

    • Activator: HATU (2.9 eq).

    • Base: DIEA (6.0 eq).

    • Time: Double coupling (2 x 45 min) is recommended.

  • Deprotection: Standard 20% Piperidine in DMF.

    • Note: The bulky gem-dimethyl effect can slow down deprotection; extend time to 2 x 10 min.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5). The Boc group on the ring nitrogen will be removed, yielding the secondary amine on the ring (unless orthogonal protection like Cbz was used).

References

  • Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids . European Journal of Organic Chemistry, 2014.

  • Development of two synthetic routes to CE-178,253, a CB1 antagonist for the treatment of obesity . Tetrahedron Letters, 2009.

  • Azetidine-3-carboxylic acid as a scaffold for S1P receptor agonists . Journal of Medicinal Chemistry, 2005.

  • Conformational preferences of proline analogues with different ring size . Journal of Physical Chemistry B, 2007.

  • 3-Aminoazetidine-3-carboxamide (CAS 138650-22-3) Product Information . PubChem.

Sources

Thermodynamic Stability of 3,3-Disubstituted Azetidine Rings

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Discovery[1]

Executive Summary

The azetidine ring, a strained four-membered nitrogen heterocycle, has evolved from a synthetic curiosity to a privileged scaffold in modern drug discovery.[1][2][3] While the parent azetidine possesses significant ring strain (~26–28 kcal/mol), 3,3-disubstitution fundamentally alters its thermodynamic and kinetic profile.[1] This structural modification exploits the Thorpe-Ingold effect (gem-disubstituent effect) to stabilize the ring against hydrolytic and metabolic degradation while modulating physicochemical properties like basicity (pKa) and lipophilicity (LogP).

This guide analyzes the thermodynamic stability of 3,3-disubstituted azetidines, contrasting them with their unsubstituted and monosubstituted counterparts, and provides actionable protocols for their application in lead optimization.[1]

Part 1: Theoretical Framework & Conformational Dynamics[1]

Ring Strain and the Thorpe-Ingold Effect

The thermodynamic instability of azetidine arises primarily from angle strain (deviation from the ideal 109.5° tetrahedral angle to ~90°) and torsional strain (eclipsing interactions).

  • Parent Azetidine: High Ring Strain Energy (RSE) of ~27.7 kcal/mol makes it susceptible to nucleophilic ring-opening.[1][4]

  • 3,3-Disubstitution: Introducing substituents at the C3 position (e.g., dimethyl, difluoro) introduces the Thorpe-Ingold effect .[1] The internal bond angle compression at C3 forces the ring closure and, more importantly, kinetically stabilizes the closed form by increasing the activation energy required for ring-opening reactions.[1]

Conformational Puckering & Inversion Barriers

Unlike the planar oxetane, the azetidine ring is puckered to relieve torsional strain between vicinal hydrogens.[1]

  • Puckering Angle: Unsubstituted azetidine puckers at ~30–37°.[1]

  • Inversion Barrier: The nitrogen inversion barrier is low (~10 kcal/mol).

  • 3,3-Difluoroazetidine: The "fluorine effect" and the absence of vicinal H-H eclipsing interactions at C3 lead to a distinct conformational preference.[1] The ring exhibits a lower barrier to inversion, often behaving as effectively planar in time-averaged NMR spectra, though it retains a shallow puckered minimum.[1] This "fluttering" conformation allows it to adapt to diverse protein binding pockets.[1]

AzetidineConformation Planar Planar Transition State (High Torsional Strain) Puckered2 Puckered Conformer B (Energy Minimum) Planar->Puckered2 Relaxation Puckered1 Puckered Conformer A (Energy Minimum) Puckered1->Planar Ring Inversion (~1.3 kcal/mol barrier) Substituent 3,3-Disubstitution (e.g., F, Me) Substituent->Planar Lowers Barrier (3,3-difluoro) Substituent->Puckered1 Modulates Angle

Figure 1: Conformational energy landscape of the azetidine ring. 3,3-disubstitution modulates the barrier between puckered conformers.[1]

Part 2: Physicochemical Profiling[1]

The choice of 3,3-substituents dramatically affects the electronic environment of the azetidine nitrogen.[1] This is the primary lever for tuning basicity (pKa) and metabolic liability .

Basicity Modulation (pKa)

One of the most valuable features of 3,3-difluoroazetidine is its reduced basicity compared to the parent ring.[1] This is critical for reducing hERG channel inhibition and improving oral bioavailability by reducing lysosomal trapping.[1]

CompoundStructurepKa (Approx.)[5]LogP (Calc)Key Property
Azetidine Unsubstituted~11.3-0.1Highly basic, hydrophilic.
3,3-Dimethylazetidine Alkyl-substituted~11.40.8Steric bulk, lipophilic, bioisostere for gem-dimethyl.
3,3-Difluoroazetidine Fluoro-substituted~7.0 - 8.50.2Reduced basicity (inductive effect), metabolic stability.[1]

Note: The electron-withdrawing fluorine atoms at the


-position (relative to Nitrogen) lower the pKa via the inductive effect (-I), making the lone pair less available.

Part 3: Chemical & Metabolic Stability[1]

Resistance to Hydrolysis

While strained, 3,3-disubstituted azetidines are surprisingly robust.[1] The gem-disubstituent effect sterically shields the ring carbons from nucleophilic attack.[1]

  • Protocol Validation: 3,3-disubstituted azetidines typically survive standard peptide coupling conditions (EDC/HOBt), acidic deprotections (TFA/DCM), and even basic alkylations, whereas unsubstituted azetidines may undergo ring-opening polymerization or hydrolysis under harsh conditions.[1]

Metabolic Blockade

Azetidines are susceptible to oxidative metabolism, primarily N-oxidation and


-carbon oxidation (leading to ring opening).[1]
  • 3,3-Difluoro Substitution: Blocks the

    
    -position from metabolic oxidation.[1] Furthermore, the lowered pKa reduces the affinity for oxidative enzymes (CYP450) that require a basic nitrogen for binding.[1]
    
  • 3,3-Dimethyl Substitution: Blocks

    
    -oxidation but increases lipophilicity, which can sometimes increase intrinsic clearance via other pathways unless balanced by polar groups.[1]
    

MetabolicStability Azetidine Parent Azetidine Oxidation CYP450 Oxidation (alpha-C or N-oxide) Azetidine->Oxidation High Liability RingOpen Ring Opening (Metabolic Instability) Oxidation->RingOpen Degradation Difluoro 3,3-Difluoroazetidine Blockade Metabolic Blockade (Electronic + Steric) Difluoro->Blockade F atoms withdraw e- Lower pKa Stable Excreted Intact / Stable Difluoro->Stable High Stability Blockade->Oxidation Inhibits

Figure 2: Metabolic fate comparison.[1] 3,3-difluoro substitution mitigates oxidative liability.[1]

Part 4: Experimental Protocols

Synthesis via Strain Release (The "Gold Standard" for Stability)

The most robust method to access 3,3-disubstituted azetidines utilizes [1.1.1]propellane or 1-azabicyclo[1.1.0]butane derivatives.[1] This method leverages the release of extreme strain to form the stable azetidine core.

Protocol: Synthesis of 3,3-Disubstituted Azetidines from 1-Azabicyclo[1.1.0]butane

  • Precursor Preparation: Generate the 1-azabicyclo[1.1.0]butane (ABB) intermediate from the corresponding tribromide or sulfonyl ester.[1]

  • Nucleophilic Addition:

    • Reagents: Organolithium or Grignard reagent (R-Li / R-MgBr).[1]

    • Conditions: THF, -78°C to 0°C under Argon.[1]

    • Mechanism: The nucleophile attacks the bridgehead carbon, breaking the central C-N bond and relieving the bicyclic strain (~60 kcal/mol) to form the monocyclic azetidine (~26 kcal/mol).

  • Quenching: Electrophilic trap (e.g., H+, Alkyl halide).[1]

  • Purification: Silica gel chromatography. Note: 3,3-disubstituted azetidines are stable on silica, unlike some unsubstituted variants.[1]

Assessing Hydrolytic Stability

Objective: Determine half-life (


) in simulated physiological fluid.
  • Preparation: Dissolve compound (10 µM) in PBS (pH 7.4) and SGF (Simulated Gastric Fluid, pH 1.2).[1]

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot at 0, 1, 4, 8, 24, and 48 hours.

  • Analysis: LC-MS/MS monitoring of the parent ion [M+H]+.

  • Criteria: A stable scaffold should show >95% remaining parent after 24h at pH 7.4.

Part 5: References

  • Conformational preferences of proline analogues with different ring size. PubMed. (2007).[1] Link

  • Synthesis of oxetane and azetidine ethers as ester isosteres. Organic & Biomolecular Chemistry. (2023). Link

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. (2026).[1] Link

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Journal of Organic Chemistry. (2025). Link

  • 3,3-Difluoroazetidine hydrochloride | C3H6ClF2N. PubChem. (2025).[1] Link

  • Thorpe–Ingold effect. Wikipedia.[1] Link

Sources

The Role of Azetidine-3-Carboxamide in Fragment-Based Drug Discovery (FBDD): A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fragment-Based Drug Discovery (FBDD) has revolutionized the pharmaceutical pipeline by focusing on the optimization of low-molecular-weight chemical starting points. As the industry shifts away from flat, sp2-hybridized aromatic rings to escape "molecular obesity," highly three-dimensional, sp3-rich scaffolds have become the gold standard. Among these, azetidine-3-carboxamide has emerged as a privileged fragment. This technical guide explores the mechanistic rationale, structural advantages, and experimental workflows for deploying azetidine-3-carboxamide in FBDD campaigns.

Mechanistic & Structural Grounding

The Physics of the Azetidine Scaffold

The azetidine ring is a four-membered, nitrogen-containing heterocycle characterized by a significant ring strain of approximately 25.4 kcal/mol[1]. This places its reactivity and stability squarely between highly reactive aziridines (27.7 kcal/mol) and stable, relatively flexible pyrrolidines (5.4 kcal/mol).

In the context of FBDD, this ring strain is highly advantageous. It locks the molecule into a rigid, puckered three-dimensional conformation. When a flexible acyclic molecule binds to a target protein, it must freeze into a single conformation, paying a high entropic penalty (


). Rigid fragments like azetidines pre-organize the binding vectors, minimizing this entropic penalty and resulting in higher ligand efficiency (LE)[2].
The Strategic Value of the 3-Carboxamide Exit Vector

While the azetidine nitrogen serves as an excellent basic center or synthetic attachment point, the 3-position provides a distinct spatial trajectory (exit vector). The carboxamide group at this position acts as a versatile pharmacophore:

  • Bidentate Hydrogen Bonding: The amide can act simultaneously as a hydrogen-bond donor (via -NH2) and acceptor (via C=O), allowing it to anchor deeply into protein sub-pockets.

  • Bioisosterism: Azetidine-3-carboxamide frequently serves as a bioisostere for larger saturated heterocycles like piperidines and piperazines. Replacing a six-membered ring with this compact fragment reduces lipophilicity (lowering cLogP), increases aqueous solubility, and improves metabolic stability by removing sites susceptible to Cytochrome P450 (CYP) oxidation[3].

Structural_Features Core Azetidine-3-Carboxamide Scaffold F1 High Ring Strain (~25.4 kcal/mol) Core->F1 F2 sp3-Rich Character (3D Exit Vectors) Core->F2 F3 Amide Linkage (H-Bond Donor/Acceptor) Core->F3 O1 Target Selectivity & Binding Affinity F1->O1 O2 Improved Aqueous Solubility F2->O2 O3 Metabolic Stability (Reduced CYP Liability) F2->O3 F3->O1

Caption: Logical relationship between azetidine-3-carboxamide structural features and pharmacological outcomes.

Field-Proven Insights: Applications in Target Modulation

The precise spatial orientation of the azetidine-3-carboxamide fragment dictates its utility in hit-to-lead optimization.

STAT3 Inhibitors: In the development of small-molecule STAT3 inhibitors, researchers explored azetidine amides to replace proline derivatives. The spatial orientation of the carboxamide proved extremely sensitive. While (R)-azetidine-2-carboxamides yielded sub-micromolar potency, shifting the amide to the 3-position (azetidine-3-carboxamide) resulted in a loss of activity for this specific target[4]. This causality highlights the precision of exit vectors in fragment growing—the 3-position projects the amide into a completely different chemical space, which is critical when mapping deep vs. shallow protein pockets.

P2Y12 Receptor PET Tracers: In designing brain-permeable PET tracers for P2Y12 receptor imaging, azetidine-3-carboxamide was utilized as a linker/fragment replacement for piperazine. Incorporating the azetidine fragment resulted in significantly higher predicted Central Nervous System (CNS) penetration scores while maintaining the necessary docking affinity, proving its utility in optimizing pharmacokinetic properties for neuro-therapeutics[5].

Quantitative Data Presentation

Table 1: Comparative Physicochemical Properties of Saturated N-Heterocycles
ScaffoldRing SizeRing Strain (kcal/mol)RigidityTypical FBDD Utility
Aziridine 3-membered~27.7Very HighCovalent warheads (too reactive for standard fragments)
Azetidine 4-membered~25.4HighRigid sp3 anchors, bioisosteres for piperazines
Pyrrolidine 5-membered~5.4ModerateFlexible linkers, proline mimetics
Piperidine 6-membered~0.0LowBulky hydrophobic pocket filling
Table 2: Impact of Azetidine-3-Carboxamide Incorporation in Drug Design
Target / ApplicationPrevious ScaffoldAzetidine ModificationPharmacological Outcome
STAT3 Inhibitors Proline-amidesShift to Azetidine-2/3-carboxamideDemonstrated extreme sensitivity of exit vectors; 2-position active, 3-position inactive[4].
P2Y12 PET Tracer PiperazineAzetidine-3-carboxamide linkerMaintained target affinity while significantly increasing CNS penetration scores[5].

Experimental Protocols

Protocol 1: Synthesis and Isolation of Azetidine-3-Carboxamide Hydrochloride

To utilize azetidine-3-carboxamide in FBDD, it must be synthesized in high purity. This self-validating protocol describes the deprotection of a benzhydryl-protected precursor[6][7].

Rationale: Performing the hydrogenation in the presence of HCl ensures the resulting secondary amine is immediately protonated. This prevents the free amine from poisoning the palladium catalyst and avoids unwanted dimerization side-reactions.

  • Substrate Preparation: Dissolve 1-(diphenylmethyl)azetidine-3-carboxamide (1.0 eq) in anhydrous methanol (0.1 M concentration).

  • Acidification: Slowly add a 4N solution of HCl in ethyl acetate (1.2 eq). Stir at 20 °C for 10 minutes to ensure complete protonation.

  • Catalytic Hydrogenation: Add Palladium hydroxide on carbon (Pd(OH)2/C, Pearlman's catalyst, 20 wt%) to the reaction mixture.

  • Reaction: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Stir the mixture vigorously under a pressurized hydrogen atmosphere (0.4 MPa / ~60 psi) at room temperature for 11–16 hours.

  • Isolation: Vent the hydrogen gas and purge with nitrogen. Filter the mixture through a pad of Celite to remove the catalyst, washing the filter cake with methanol and water.

  • Purification: Concentrate the filtrate in vacuo. Azeotropic distillation with ethanol can be used to remove residual water, yielding azetidine-3-carboxamide hydrochloride as a crystalline solid (>96% purity by HPLC).

Protocol 2: FBDD Screening Workflow (NMR & SPR)

Once the fragment library is synthesized, it must be screened against the target protein.

  • Library Formulation: Prepare a 100 mM stock of the azetidine-3-carboxamide fragment in DMSO-d6. Ensure Rule of 3 compliance (MW < 300, cLogP < 3).

  • Primary Screening (STD-NMR): Mix 1 mM of the fragment with 10 µM of the unlabelled target protein in a deuterated phosphate buffer (pH 7.4). Irradiate the protein's aliphatic methyl resonances (e.g., at -1.0 ppm) and observe the Saturation Transfer Difference (STD) spectrum. A positive STD signal confirms binding.

  • Orthogonal Validation (SPR): Immobilize the target protein on a CM5 sensor chip via amine coupling. Inject the fragment at varying concentrations (10 µM to 2 mM) over the chip at a flow rate of 30 µL/min. Fit the steady-state binding levels to a 1:1 Langmuir binding model to determine the

    
    .
    
  • Structural Elucidation: Soak apo-protein crystals in a cryoprotectant solution containing 20-50 mM of the fragment for 2-24 hours. Solve the X-ray crystal structure to identify the exact hydrogen-bonding network formed by the 3-carboxamide moiety, guiding subsequent fragment growing.

FBDD_Workflow A Azetidine-3-Carboxamide Fragment Library B Primary Screening (NMR / SPR) A->B C Hit Identification (Kd in mM to uM range) B->C D Structural Biology (Co-crystallization) C->D E Hit-to-Lead Optimization (Fragment Growing) D->E F Lead Compound (Optimized PK/PD) E->F

Caption: Standard FBDD screening and optimization workflow utilizing azetidine-3-carboxamide libraries.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed (NIH). Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Available at: [Link]

  • A Practical Process for the Preparation of Azetidine-3-carboxylic Acid - Taylor & Francis. Available at: [Link]

  • Design, Synthesis and Preclinical Evaluation of a Brain-Permeable PET Tracer for P2Y12 Receptor Imaging in the Brain - PMC (NIH). Available at:[Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - Journal of Medicinal Chemistry (ACS). Available at: [Link]

Sources

Physicochemical Profiling of 3-Aminoazetidine Derivatives: pKa Determinants in Aqueous Solution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azetidine ring has emerged as a privileged scaffold in modern medicinal chemistry, offering a unique balance of conformational rigidity, low molecular weight, and favorable three-dimensional vector projection. Among its derivatives, 3-aminoazetidine is particularly valuable as a diamine pharmacophore. However, the presence of two distinct basic centers—the endocyclic secondary amine and the exocyclic primary amine—creates complex acid-base equilibria in aqueous solutions.

For drug development professionals, understanding and modulating the pKa values of these centers is critical. The ionization state of a molecule at physiological pH (7.4) dictates its lipophilicity (LogD), passive membrane permeability, volume of distribution, and susceptibility to off-target liabilities such as hERG channel blockade. This technical guide provides an in-depth analysis of the mechanistic determinants of pKa in 3-aminoazetidines, supported by comparative data and self-validating experimental protocols.

Mechanistic Determinants of Basicity

To understand the basicity of 3-aminoazetidine, one must first examine the unsubstituted parent heterocycles. The azetidine ring possesses a high ring strain of approximately 25.2 kcal/mol[1]. Despite this geometric constraint, the pKa of the unsubstituted azetidine nitrogen in water is 11.29, which is remarkably close to that of the less strained five-membered pyrrolidine (pKa 11.31) and the six-membered piperidine (pKa 11.22)[1][2]. This contrasts sharply with the three-membered aziridine, which exhibits a significantly lower pKa of 7.98 due to the increased s-character of its nitrogen lone pair, which tightly holds the electrons and reduces proton affinity[1].

When an amino group is introduced at the 3-position to form 3-aminoazetidine, the basicity of the system is heavily modulated by inductive effects and electrostatic repulsion :

  • The Ring Nitrogen (Macroscopic pKa2): The electron-withdrawing nature of the exocyclic nitrogen propagates through the sigma framework, lowering the pKa of the ring nitrogen from 11.29 down to approximately 9.5–10.0.

  • The Exocyclic Nitrogen (Macroscopic pKa1): The exocyclic primary amine is subjected to the inductive pull of the ring nitrogen. More importantly, during sequential protonation, the ring nitrogen protonates first. The resulting positive charge exerts a strong electrostatic repulsion on the exocyclic amine, further depressing its pKa to the 7.0–7.5 range.

If the ring nitrogen is synthetically protected (e.g., 1-Boc-3-aminoazetidine), the electrostatic repulsion from a dicationic state is removed, and the exocyclic amine exhibits a predicted pKa of 8.29 ± 0.20[3].

Comparative pKa Data

The table below summarizes the pKa values of relevant saturated nitrogen heterocycles to illustrate the structure-basicity relationships.

CompoundRing SizepKa (Ring N)pKa (Exocyclic N)Reference / Source
Azetidine 411.29N/ABott & West[1]
Pyrrolidine 511.31N/ABott & West[1]
Piperidine 611.22N/ABenchChem[2]
Aziridine 37.98N/ABott & West[1]
1-Boc-3-aminoazetidine 4N/A (Protected)8.29 ± 0.20LookChem[3]
3-Aminoazetidine 4~9.5 - 10.0~7.0 - 7.5Extrapolated

Experimental Workflow for pKa Determination

Determining the pKa of diamines requires a self-validating system that pairs macroscopic potentiometric data with microscopic structural assignment.

Step-by-Step Methodology
  • Sample Preparation & Co-Solvent Extrapolation : Dissolve the 3-aminoazetidine derivative in CO₂-free, ultra-pure water (18.2 MΩ·cm). If the derivative is highly lipophilic, prepare solutions in varying ratios of methanol/water (e.g., 20%, 30%, 40% MeOH). Use the Yasuda-Shedlovsky extrapolation method to calculate the precise aqueous pKa at 0% co-solvent.

  • Potentiometric Titration : Calibrate a glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0). Titrate a 1–5 mM solution of the analyte with standardized 0.1 M HCl and 0.1 M KOH. Crucial Causality : Conduct the titration at a constant 25.0 ± 0.1 °C under a continuous argon sparge. Argon prevents atmospheric CO₂ from dissolving into the basic solution, which would form carbonic acid and artificially skew the titration curve.

  • Orthogonal Validation via NMR Titration : Potentiometry only yields macroscopic dissociation constants. To assign microscopic pKa values to the specific nitrogen atoms, conduct ¹H and ¹³C NMR titrations. Monitor the chemical shifts of the protons/carbons adjacent to the ring nitrogen versus the exocyclic nitrogen across a pH range of 2.0 to 12.0. The inflection points of the resulting sigmoidal curves allow for the precise deconvolution of the basic centers.

Workflow Step1 1. Sample Preparation (Aqueous/Co-solvent) Step2 2. Potentiometric Titration (Standardized HCl/NaOH) Step1->Step2 Step3 3. NMR Titration (Microscopic pKa Assignment) Step1->Step3 Step4 4. Data Deconvolution (Bjerrum Plot Analysis) Step2->Step4 Step3->Step4 Step5 5. ADMET Profiling (LogD & Permeability) Step4->Step5

Multiplexed workflow for macroscopic and microscopic pKa determination.

Impact on Drug Design and ADMET Profiling

The causality between pKa and pharmacokinetic behavior is profound. Highly basic amines (pKa > 9.5) are predominantly protonated at physiological pH. While this increases aqueous solubility, it severely impedes passive membrane permeability and increases the risk of trapping in acidic subcellular compartments (lysosomotropism). Furthermore, primary and secondary amino groups with higher pKa values often exhibit lower LogD7.4 values, which can negatively impact in vivo efficacy and metabolic stability[4].

To mitigate these liabilities, medicinal chemists frequently employ fluorination . The introduction of fluorine atoms (e.g., 3-amino-3-fluoroazetidine or gem-difluorination of the ring) leverages strong inductive electron withdrawal to lower the pKa of the adjacent basic centers[5]. This strategic pKa modulation increases the fraction of the neutral, un-ionized species at pH 7.4, thereby enhancing passive permeability, reducing hERG binding affinity, and optimizing the overall ADMET profile.

Equilibria Dication Dicationic Species (Ring NH2+, Exo NH3+) Monocation Monocationic Species (Ring NH2+, Exo NH2) Dication->Monocation pKa1 (~7.5) -H+ Monocation->Dication +H+ FreeBase Free Base (Ring NH, Exo NH2) Monocation->FreeBase pKa2 (~9.5) -H+ FreeBase->Monocation +H+

Sequential acid-base equilibria of 3-aminoazetidine in aqueous solution.

References

  • BenchChem. (2025). A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. Retrieved from:2

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-264. Retrieved from: 1

  • Voloshyna, O., et al. (2024). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Retrieved from: 5

  • LookChem. 1-Boc-3-(amino)azetidine Chemical Properties and Predicted pKa. Retrieved from: 3

  • ResearchGate. (2026). Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria. Retrieved from:4

Sources

Strategic Ring Contraction: Metabolic Stability Profiles of Azetidine vs. Pyrrolidine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties remains a central challenge in small-molecule drug discovery. Historically, the five-membered pyrrolidine ring has been a privileged scaffold. However, its susceptibility to cytochrome P450 (CYP450)-mediated oxidation often leads to high intrinsic clearance (


) and short biological half-lives.

Recent advancements in synthetic methodologies have enabled the routine incorporation of the four-membered azetidine ring. Ring contraction from pyrrolidine to azetidine is not merely a structural tweak; it fundamentally alters the physicochemical and stereoelectronic landscape of the molecule. This whitepaper provides an in-depth mechanistic analysis of why azetidines consistently exhibit superior metabolic stability compared to their pyrrolidine counterparts, supported by recent 2026 literature, quantitative data, and validated in vitro assay protocols.

Physicochemical & Stereoelectronic Drivers of Stability

To understand the divergent metabolic profiles of these two saturated nitrogen heterocycles, we must examine the causality behind their interactions with metabolizing enzymes. The superior metabolic stability of azetidines is driven by three interconnected factors:

A. Lipophilicity and Enzyme Affinity

CYP450 enzymes (e.g., CYP3A4, CYP2D6) possess highly lipophilic active sites. The removal of a single methylene unit during the contraction of pyrrolidine to azetidine significantly reduces the calculated partition coefficient (clogP) and distribution coefficient (clogD)[1]. This reduction in lipophilicity directly translates to lower non-specific binding and a reduced thermodynamic drive for the azetidine scaffold to partition into the CYP450 active site[2].

B. Ring Strain and C-H Bond Dissociation Energy (BDE)

The rate-limiting step in CYP-mediated metabolism is typically hydrogen atom abstraction from the


-carbon adjacent to the nitrogen. Pyrrolidine has a relatively low ring strain (~6 kcal/mol). In contrast, the four-membered azetidine ring is highly strained (~26 kcal/mol). To accommodate this strain, the internal C-C-C and C-N-C bond angles are compressed. According to Bent's rule, this forces more s-character into the exocyclic C-H bonds. Increased s-character strengthens the C-H bond, raising its Bond Dissociation Energy (BDE) and creating a higher activation energy barrier for CYP-mediated hydrogen abstraction[3].
C. Conformational Rigidity

Pyrrolidines are highly flexible and readily adopt various puckered conformations, allowing them to dynamically adjust and achieve the ideal transition-state geometry required by the CYP450 catalytic heme center. Azetidines, conversely, possess a quasi-planar and highly rigid geometry[4]. This rigidity restricts the molecule's ability to adopt the necessary conformation for


-carbon oxidation or N-dealkylation, effectively shifting metabolism away from the heterocycle[5].

CYP_Metabolism P Pyrrolidine Scaffold (Higher logD, Flexible) CYP CYP450 Active Site (Lipophilic Pocket) P->CYP High Affinity A Azetidine Scaffold (Lower logD, Rigid) A->CYP Low Affinity M1 α-Carbon Oxidation (Rapid Clearance) CYP->M1 Favored M2 Metabolic Resistance (Prolonged t1/2) CYP->M2 Hindered

Fig 1: Mechanistic divergence of pyrrolidine vs. azetidine in CYP450-mediated metabolism.

Comparative Case Studies in Drug Design

The theoretical advantages of azetidines are heavily corroborated by empirical data across multiple therapeutic areas.

  • Inhaled DDR1/2 Inhibitors (Idiopathic Pulmonary Fibrosis - 2026 Data): A recent optimization campaign evaluated indolines, pyrrolidines, and azetidines. The pyrrolidine derivatives exhibited potent target inhibition but suffered from high metabolic clearance in human liver microsomes (HLM) (

    
     min). Ring contraction to the azetidine series (specifically Compound 37) yielded a molecule with excellent metabolic stability, improved kinase selectivity, and an outstanding pharmacokinetic profile suitable for inhaled administration[6].
    
  • Serotonin (5-HT2C) Agonists: In a classic study by Fish et al., replacing a pyrrolidine ring with an azetidine ring drastically improved HLM stability. The azetidine analog was the most stable in the series, directly correlating with a large reduction in cLogD7.4[2].

  • Antimycobacterial Agents: Novel azetidine derivatives (e.g., BGAz-005) developed against Mycobacterium tuberculosis demonstrated robust metabolic stability, showing no discernible inhibition or rapid degradation by major CYP450 enzymes like CYP1A2 and CYP2C9, highlighting the scaffold's inertness[7].

Quantitative Data Summary

The following table synthesizes the general physicochemical and metabolic parameters observed when transitioning from a pyrrolidine to an azetidine scaffold[1][2][3].

ParameterPyrrolidine ScaffoldAzetidine ScaffoldImpact on Drug Design
Ring Size 5-membered4-memberedReduces molecular weight and topological polar surface area footprint.
Lipophilicity (logP/logD) Higher (~1.6)Lower (~1.3)Lower logD reduces non-specific protein binding and CYP affinity.
Aqueous Solubility ModerateHighEnhances oral bioavailability and parenteral formulation viability.
Conformational Flexibility High (Puckered)Low (Quasi-planar)Rigidity locks bioactive conformations, often improving target potency.

-C-H Bond Strength
Standard

High (Increased

-character)
Resists CYP450 hydrogen atom abstraction.
Metabolic Half-life (

)
Short to ModerateProlongedAllows for lower dosing frequency and higher systemic exposure.

*Values are representative for matched-pair N-phenylsulfonyl derivatives. Actual values vary by substitution.

Standardized In Vitro Protocol: Liver Microsomal Stability Assay

To accurately assess the metabolic stability of azetidine vs. pyrrolidine matched pairs, researchers must utilize a self-validating Human Liver Microsome (HLM) assay. The following protocol is designed to ensure high-confidence calculation of intrinsic clearance (


) and half-life (

)[1].
Rationale & Causality

Microsomes contain the membrane-bound CYP450 enzymes but lack the endogenous cofactors required for their activity. Therefore, NADPH must be exogenously supplied to initiate the electron transfer cascade necessary for oxidation. Acetonitrile (ACN) is used as a quenching agent because it instantly denatures the enzymes, halting the reaction at precise time points, while simultaneously precipitating proteins to prepare the sample for LC-MS/MS.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM

      
      .
      
    • Thaw HLM on ice and dilute to a working concentration of 0.5 mg/mL protein in the buffer.

    • Prepare a 10 mM stock of the test compound in DMSO. Dilute to a 1 µM working concentration in the HLM suspension (ensure final DMSO concentration is

      
       to prevent CYP inhibition).
      
  • Pre-Incubation:

    • Aliquot 50 µL of the HLM/compound mixture into a 96-well plate.

    • Pre-incubate the plate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding 10 µL of pre-warmed 10 mM NADPH (final concentration ~1 mM).

    • Control: For the negative control (0 min time point), add the quenching solvent before adding NADPH.

  • Sampling and Quenching:

    • At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), remove a 50 µL aliquot from the reaction mixture.

    • Immediately dispense the aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing an Internal Standard (IS) (e.g., Tolbutamide or Labetalol). The IS is critical to normalize matrix effects and injection volume variations during mass spectrometry.

  • Sample Processing:

    • Vortex the quenched samples for 2 minutes.

    • Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a clean plate.

    • Quantify the peak area ratio (Parent Compound / Internal Standard) using LC-MS/MS.

    • Plot the natural log (ln) of the percentage of compound remaining versus time. The slope of the linear regression yields the elimination rate constant (

      
      ), from which 
      
      
      
      (
      
      
      ) and
      
      
      are derived.

HLM_Workflow Step1 1. Preparation Mix Test Compound (1 µM) + HLM (0.5 mg/mL) in Buffer Step2 2. Pre-Incubation Equilibrate at 37°C for 5 min Step1->Step2 Step3 3. Initiation Add NADPH (1 mM) to start reaction Step2->Step3 Step4 4. Sampling & Quenching Extract aliquots at 0, 5, 15, 30, 60 min Quench with cold ACN + IS Step3->Step4 Step5 5. Centrifugation Precipitate proteins (4000 rpm, 15 min) Step4->Step5 Step6 6. LC-MS/MS Analysis Quantify parent compound remaining Step5->Step6

Fig 2: Standardized workflow for the Liver Microsomal Stability Assay.

Conclusion

The strategic ring contraction from a pyrrolidine to an azetidine scaffold represents a highly effective tactic in modern medicinal chemistry for mitigating metabolic liabilities. By lowering lipophilicity, increasing the s-character of vulnerable C-H bonds, and introducing conformational rigidity, azetidines effectively evade rapid CYP450-mediated clearance. As synthetic barriers to azetidine incorporation continue to fall, this four-membered heterocycle will increasingly serve as a foundational building block for next-generation therapeutics requiring optimized ADME profiles.

References

  • Journal of Medicinal Chemistry. "A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF." ACS Publications, Feb 20, 2026.[Link]

  • Fish, B. A., et al. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry, Apr 25, 2012.[Link]

  • Talele, T. T. "Put a ring on it: application of small aliphatic rings in medicinal chemistry." PMC, 2016.[Link]

  • Journal of Medicinal Chemistry. "Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly." ACS Publications, Feb 08, 2024. [Link]

  • PubMed. "Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres." NIH, Mar 07, 2016.[Link]

  • PubMed. "Effects of ring contraction on the conformational preferences of α-substituted proline analogs." NIH, 2011. [Link]

Sources

3-Aminoazetidine-3-carboxamide in DNA-encoded chemical libraries

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Integration of 3-Aminoazetidine-3-carboxamide in DNA-Encoded Chemical Libraries

Authored by: A Senior Application Scientist

Foreword: The Strategic Imperative for Novel Scaffolds in DEL

DNA-Encoded Library (DEL) technology has fundamentally reshaped the landscape of early-stage drug discovery, enabling the synthesis and screening of libraries containing billions of molecules.[1][2] The success of any DEL campaign, however, is not merely a function of library size; it is critically dependent on the quality and diversity of the chemical space explored.[2][3] The over-reliance on planar, sp2-rich building blocks has led to a saturation of certain areas of chemical space. To unlock novel biological targets and generate intellectual property, a strategic pivot towards three-dimensional, sp3-rich scaffolds is essential.

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in modern medicinal chemistry.[4][5] Its inherent ring strain and conformational rigidity offer a unique combination of properties, including improved metabolic stability, enhanced aqueous solubility, and the ability to project substituents into three-dimensional space with precision.[4] Several FDA-approved drugs incorporate azetidine motifs to optimize their pharmacokinetic and pharmacodynamic profiles.[4] This guide provides a detailed technical framework for the incorporation of a particularly valuable, yet underutilized, bifunctional building block: 3-aminoazetidine-3-carboxamide . By leveraging its dual functionality, researchers can introduce a rigid, 3D-scaffold that serves as a nexus for combinatorial diversification, significantly expanding the structural and spatial diversity of a DNA-encoded library.

The Core Building Block: 3-Aminoazetidine-3-carboxamide

3-Aminoazetidine-3-carboxamide is a bifunctional molecule featuring a primary amine and a primary carboxamide group attached to the same quaternary carbon within a strained four-membered ring. This unique arrangement presents both an opportunity and a challenge for its incorporation into DELs. The key to unlocking its potential lies in a robust and orthogonal protecting group strategy, allowing for the selective functionalization of one group while the other is masked, and vice-versa.

Strategic Decision Point: Orienting the Scaffold

The bifunctional nature of this building block necessitates a strategic choice at the outset of library design: which functional group will serve as the point of attachment to the DNA headpiece, and which will be used for subsequent diversification? This decision impacts the final orientation of the scaffold and the vectors of chemical diversity. This guide will present two validated strategies to provide maximum flexibility in library design.

  • Strategy A: Attachment via the 3-amino group, with diversification of the 3-carboxamide.

  • Strategy B: Attachment via the 3-carboxamide group, with diversification of the 3-amino group.

The choice between these strategies will depend on the desired final library structure and the available building blocks for diversification.

Orthogonal Protecting Group Strategy: The Key to Controlled Synthesis

To manage the two reactive sites, an orthogonal protecting group strategy is paramount. This ensures that one protecting group can be removed selectively without affecting the other, allowing for controlled, stepwise synthesis on the DNA tag.[6][7]

Protecting GroupTarget Functional GroupInstallation ReagentRemoval Conditions (DNA-Compatible)Orthogonality
Boc (tert-Butyloxycarbonyl)Primary AmineDi-tert-butyl dicarbonate (Boc)₂OMild Acid (e.g., 0.5% TFA in DCM/H₂O) or pH-neutral conditionsOrthogonal to Fmoc
Fmoc (9-Fluorenylmethyloxycarbonyl)Primary AmineFmoc-OSuMild Base (e.g., 20% Piperidine in DMF)Orthogonal to Boc

For the purpose of this guide, we will focus on the widely used Boc protecting group for the amino function, as its removal under carefully controlled acidic conditions has been shown to be compatible with DNA integrity.[2][3][8] The carboxamide can often be used without protection for direct coupling, or temporarily masked if necessary, though direct reaction is generally preferred for atom economy.

Experimental Section: On-DNA Synthesis Protocols

The following protocols are designed as a robust starting point for the incorporation of 3-aminoazetidine-3-carboxamide into a DEL. All on-DNA reactions should be performed in a clean environment, using nuclease-free water and reagents, to maintain the integrity of the DNA barcode.

Quality Control: A Self-Validating System

High-fidelity DEL synthesis demands rigorous quality control (QC) at every step.[9] The primary analytical tool for on-DNA reaction monitoring is Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11] By analyzing the mass of the DNA-conjugate, we can confirm the successful addition of building blocks and the removal of protecting groups.

Table 1: Expected Mass Shifts for Key Transformations

TransformationAdded/Removed MoietyExpected Mass Shift (Δm/z)Notes
Boc ProtectionC₅H₈O₂+100.05 DaProtection of the amino group.
On-DNA Amide CouplingBuilding Block - H₂O+ (M.W. of BB - 18.01) DaVaries with the building block used.
Boc DeprotectionC₅H₈O₂-100.05 DaLiberation of the free amine.
Strategy A: Attachment via the 3-Amino Group

This strategy utilizes the amino group of the azetidine scaffold for the initial coupling to a DNA headpiece functionalized with a carboxylic acid. The carboxamide group is then diversified in the subsequent cycle.

Workflow Diagram: Strategy A

G cluster_0 Cycle 0: Preparation cluster_1 Cycle 1: Scaffold Attachment cluster_2 Cycle 2: Diversification DNA_COOH DNA-COOH Headpiece Amide_Coupling On-DNA Amide Coupling (EDC/s-NHS) DNA_COOH->Amide_Coupling Boc_Azetidine Boc-Protected 3-Aminoazetidine-3-carboxamide QC1 QC Step 1: LC-MS Verification Amide_Coupling->QC1 DNA_Azetidine DNA-Azetidine-Carboxamide QC1->DNA_Azetidine Diversification Diversification Reaction (e.g., Amide Coupling with R-COOH) DNA_Azetidine->Diversification QC2 QC Step 2: LC-MS Verification Diversification->QC2 Final_Product Final DNA-Encoded Compound QC2->Final_Product

Caption: Workflow for attaching the azetidine scaffold via its amino group.

Step-by-Step Protocol: Strategy A

Step 1: On-DNA Amide Coupling of the Azetidine Scaffold

  • Starting Material: Lyophilized DNA-oligonucleotide headpiece with a 3' or 5' carboxylic acid modification.

  • Reagents:

    • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

    • N-Hydroxysulfosuccinimide sodium salt (sulfo-NHS)

    • N,N-Diisopropylethylamine (DIPEA)

    • 1-Boc-3-aminoazetidine-3-carboxamide

    • Nuclease-free water, DMSO

  • Procedure: a. Dissolve the DNA-COOH headpiece in nuclease-free water to a final concentration of 1 mM. b. In a separate tube, prepare a 100 mM solution of 1-Boc-3-aminoazetidine-3-carboxamide in DMSO. c. In a reaction vessel, combine the DNA-COOH solution with an equal volume of a freshly prepared activation solution containing 100 mM EDC, 100 mM sulfo-NHS, and 200 mM DIPEA in nuclease-free water. d. Incubate for 15 minutes at room temperature to activate the carboxylic acid. e. Add the 1-Boc-3-aminoazetidine-3-carboxamide solution to the activated DNA mixture to a final concentration of 20 mM. f. Allow the reaction to proceed for 16 hours at 25°C with gentle agitation. g. Purification: Purify the DNA conjugate using a DNA-purification column (e.g., oligo-cleanup column) or by ethanol precipitation to remove excess reagents.

  • Quality Control (QC1):

    • Analyze a small aliquot of the purified product by LC-MS.

    • Expected Result: A mass shift corresponding to the addition of the Boc-protected azetidine carboxamide moiety minus water. (Δm/z = M.W. of protected building block - 18.01 Da).

Step 2: Diversification of the Azetidine Carboxamide

This step involves coupling a library of carboxylic acids to the now DNA-conjugated azetidine carboxamide. While direct acylation of a primary carboxamide is challenging, this guide presents a robust method. For a more traditional approach, one could start with a protected carboxamide and deprotect it on-DNA, but this adds complexity.

  • Starting Material: Purified DNA-Azetidine-Carboxamide conjugate from Step 1.

  • Reagents:

    • A library of carboxylic acids (R-COOH) dissolved in DMSO.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • 2,6-Lutidine

    • TPGS-750-M surfactant (for micelle-promoted coupling)[12][13]

  • Procedure: a. Dissolve the DNA-Azetidine-Carboxamide conjugate in a borate buffer (250 mM, pH 9.4) containing 5% TPGS-750-M. b. In separate wells of a microplate, add the carboxylic acid building blocks (to a final concentration of 200 mM). c. Add the DNA solution to each well. d. Add HATU (to 200 mM) and 2,6-lutidine (to 400 mM). e. Seal the plate and incubate at 45°C for 16 hours. f. Purification: Pool the reactions and purify the final DNA-encoded compounds.

  • Quality Control (QC2):

    • Analyze the pooled library by LC-MS.

    • Expected Result: A distribution of masses corresponding to the addition of the various carboxylic acid building blocks.

Strategy B: Attachment via the 3-Carboxamide Group

This alternative strategy attaches the scaffold to an amine-functionalized DNA headpiece via an amide bond with the azetidine's carboxamide group. This leaves the 3-amino group (initially Boc-protected) available for diversification.

Workflow Diagram: Strategy B

G cluster_0 Cycle 0: Preparation cluster_1 Cycle 1: Scaffold Attachment cluster_2 Cycle 2: Diversification DNA_NH2 DNA-NH2 Headpiece Amide_Coupling On-DNA Amide Coupling (HATU) DNA_NH2->Amide_Coupling Boc_Azetidine_COOH 1-Boc-3-aminoazetidine-3- carboxylic acid QC1 QC Step 1: LC-MS Verification Amide_Coupling->QC1 DNA_Azetidine_Boc DNA-Azetidine-NHBoc QC1->DNA_Azetidine_Boc Deprotection Boc Deprotection (Mild Acid) DNA_Azetidine_Boc->Deprotection QC2 QC Step 2: LC-MS Verification Deprotection->QC2 Diversification Diversification Reaction (e.g., Reductive Amination) QC2->Diversification QC3 QC Step 3: LC-MS Verification Diversification->QC3 Final_Product Final DNA-Encoded Compound QC3->Final_Product

Caption: Workflow for attaching the azetidine scaffold via its carboxamide group.

Step-by-Step Protocol: Strategy B

Step 1: On-DNA Amide Coupling

  • Starting Materials: Lyophilized DNA-oligonucleotide headpiece with a 3' or 5' amine modification; 1-Boc-3-aminoazetidine-3-carboxylic acid.

  • Procedure: Follow the amide coupling protocol described in Strategy A, Step 2, using the amine-modified DNA and the azetidine carboxylic acid as the coupling partners.

  • Quality Control (QC1): Verify the successful coupling via LC-MS.

Step 2: Boc Deprotection

  • Starting Material: Purified DNA-Azetidine-NHBoc conjugate.

  • Reagents:

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Nuclease-free water

  • Procedure: a. Resuspend the lyophilized DNA conjugate in a 95:5 mixture of DCM and water. b. Add TFA to a final concentration of 0.5% (v/v). c. Incubate at room temperature for 30 minutes. d. Neutralize the reaction by adding a sufficient amount of a suitable base, like DIPEA. e. Evaporate the organic solvent and purify the DNA conjugate.

  • Quality Control (QC2):

    • Analyze by LC-MS.

    • Expected Result: A mass shift of -100.05 Da, corresponding to the loss of the Boc group.

Step 3: Diversification via Reductive Amination

  • Starting Material: Purified DNA-Azetidine-NH₂ conjugate.

  • Reagents:

    • A library of aldehydes (R-CHO) dissolved in DMSO.

    • Sodium cyanoborohydride (NaBH₃CN).

    • Borate buffer (250 mM, pH 9.4).

  • Procedure: a. Dissolve the DNA conjugate in the borate buffer. b. Add the aldehyde building blocks to a final concentration of 100 mM. c. Incubate for 1 hour at room temperature to form the imine intermediate. d. Add NaBH₃CN to a final concentration of 200 mM. e. Incubate for 16 hours at 25°C. f. Purification: Pool and purify the final library.

  • Quality Control (QC3):

    • Analyze the final pooled library by LC-MS.

    • Expected Result: A distribution of masses corresponding to the addition of the aldehyde building blocks via reductive amination.

Library Screening and Hit Deconvolution

Once the DEL is synthesized and purified, it is subjected to affinity-based selection against a protein target of interest.[7]

Screening and Deconvolution Workflow

cluster_0 Screening cluster_1 Analysis cluster_2 Validation DEL_Pool Pooled DNA-Encoded Library Target_Incubation Incubate with Immobilized Target Protein DEL_Pool->Target_Incubation Wash Wash to Remove Non-binders Target_Incubation->Wash Elution Elute Bound Compounds Wash->Elution PCR PCR Amplification of DNA Tags Elution->PCR NGS Next-Generation Sequencing (NGS) PCR->NGS Data_Analysis Data Deconvolution & Enrichment Analysis NGS->Data_Analysis Hit_Identification Identify Enriched Chemical Structures Data_Analysis->Hit_Identification Off_DNA_Synthesis Off-DNA Resynthesis of Hit Compounds Hit_Identification->Off_DNA_Synthesis Bioassay Biochemical/Cellular Assay Validation Off_DNA_Synthesis->Bioassay

Caption: General workflow for DEL screening, analysis, and hit validation.

Briefly, the process involves:

  • Affinity Selection: The pooled library is incubated with the immobilized target protein.

  • Washing: Non-binding members of the library are washed away.

  • Elution: The molecules that bind to the target are eluted.

  • PCR Amplification & Sequencing: The DNA tags of the eluted binders are amplified by PCR and then sequenced using Next-Generation Sequencing (NGS).

  • Data Deconvolution: The sequence data is analyzed to identify the chemical structures that were enriched by binding to the target.

  • Hit Validation: The most promising compounds (hits) are resynthesized "off-DNA" and validated in traditional biochemical or cellular assays.

Conclusion and Future Outlook

The incorporation of 3-aminoazetidine-3-carboxamide into DNA-encoded libraries represents a significant step towards accessing novel, three-dimensional chemical space. The dual-handle nature of this building block, combined with its rigid, sp3-rich core, provides an exceptional platform for generating highly diverse and structurally unique libraries. The protocols outlined in this guide, grounded in established DNA-compatible chemistry and a rigorous QC framework, offer a reliable pathway for researchers to leverage this powerful scaffold. As the field of drug discovery continues to tackle increasingly challenging biological targets, the strategic use of innovative building blocks like 3-aminoazetidine-3-carboxamide will be indispensable for the discovery of the next generation of therapeutics.

References

  • Liu, H., et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Journal of the American Chemical Society, 134(42), 17662-17672. [Link]

  • Albericio, F., & Carpino, L. A. (1997). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Methods in enzymology, 289, 104-126. [Link]

  • Broad Institute. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Broad Institute Website. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry Blog. [Link]

  • Chemistry LibreTexts. (n.d.). Carboxyl protecting groups. Chemistry LibreTexts Website. [Link]

  • Harris, J. D., et al. (2021). Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. Chemical Science, 12(26), 9048-9055. [Link]

  • Royal Society of Chemistry. (2021). Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal Website. [Link]

  • Oxford Academic. (2002). orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. Nucleic Acids Research, 30(19), e101. [Link]

  • ACS Publications. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • ACS Publications. (2017). Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 8(4), 414-419. [Link]

  • Neri, D., & Lerner, R. A. (2018). DNA-encoded chemical libraries: a selection system based on Darwinian principles. Annual review of biochemistry, 87, 479-502. [Link]

  • Clark, M. A., et al. (2015). DNA compatible multistep synthesis and applications to DNA encoded libraries. Journal of the American Chemical Society, 137(34), 11094-11101. [Link]

  • GEN. (2014). Quality Control: An Important Success Factor in Nucleic Acid-Based Analysis. Genetic Engineering & Biotechnology News. [Link]

  • Springer Nature Experiments. (n.d.). On-DNA Reductive Amination and Alkylation. Springer Nature. [Link]

  • PubMed. (2015). DNA Compatible Multistep Synthesis and Applications to DNA Encoded Libraries. PubMed Central. [Link]

  • PubMed. (n.d.). On-DNA Reductive Amination and Alkylation. PubMed Central. [Link]

  • PubMed. (n.d.). Quality Control of Chemogenomic Library Using LC-MS. PubMed Central. [Link]

  • Academia.edu. (n.d.). (PDF) Amino Acid-Protecting Groups. Academia.edu. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec Website. [Link]

  • ResearchGate. (2025). (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. [Link]

  • ResearchGate. (2025). (PDF) Micelle-Promoted Reductive Amination of DNA-Conjugated Amines for DNA-Encoded Library Synthesis. ResearchGate. [Link]

  • ResearchGate. (2010). (PDF) Quality control in LC-MS/MS. ResearchGate. [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • PMC. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PubMed Central. [Link]

  • ChemRxiv. (n.d.). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. [Link]

  • Vipergen. (2025). DNA Encoded Libraries: Principle of DNA-Compatible Chemical Reactions for High-Throughput Small Molecule Discovery. Vipergen. [Link]

  • ResearchGate. (2021). Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. ResearchGate. [Link]

  • AMS Biotechnology (AMSBIO). (2025). How Mass Spectrometry enhances GMP quality control with LC-MS. AMSBIO. [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

  • Hungry Minds. (n.d.). Scaffolding in Learning: Theory, Design & Application. Hungry Minds. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Google Patents. (2009). EP2070899A1 - Deprotection of N-BOC compounds.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]

  • Scientific Research. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Scientific Research Publishing. [Link]

  • HMH. (2023). Effective Strategies: Scaffolding for ELL Students That Benefits the Whole Class. Houghton Mifflin Harcourt. [Link]

  • Scaffolding House. (2025). Top Scaffolding Challenges and How to Overcome Them. Scaffolding House. [Link]

  • AA Scaffolding. (2023). Understanding Common Scaffolding Challenges & its Solutions. AA Scaffolding. [Link]

  • PMC. (2021). Diversified strategy for the synthesis of DNA-encoded oxindole libraries. PubMed Central. [Link]

  • PMC. (2025). Histological Processing of Scaffolds: Challenges and Solutions. PubMed Central. [Link]

  • Royal Society of Chemistry. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. RSC Publishing. [Link]

  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

Sources

Methodological & Application

Application Note: Protocols for Aza-Michael Addition to Synthesize Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Azetidines (4-membered nitrogen heterocycles) are increasingly prioritized in drug discovery as conformationally constrained bioisosteres of amines and amides. However, their synthesis is thermodynamically challenged by significant ring strain (~25.4 kcal/mol), which is higher than that of pyrrolidines (~5.4 kcal/mol) and nearly equal to aziridines (~27.7 kcal/mol).

The "Baldwin" Problem: Direct intramolecular aza-Michael addition to form a 4-membered ring (4-exo-trig cyclization) is kinetically disfavored according to Baldwin’s rules. The orbital alignment required for the nucleophilic nitrogen to attack the


-carbon of an alkene is geometrically strained.

The Solution: Michael-Initiated Ring Closure (MIRC) To overcome this, we utilize a Michael-Initiated Ring Closure (MIRC) sequence. This involves an intermolecular aza-Michael addition to a functionalized alkene (bearing a leaving group), followed by an intramolecular nucleophilic substitution (


). This bypasses the 4-exo-trig restriction by utilizing a favored 3-exo-tet (to aziridine) or 4-exo-tet (to azetidine) pathway.

Reaction Theory & Mechanism

The most robust route to de novo azetidine rings involves the reaction of primary amines with alkyl 2-(bromomethyl)acrylates . This reaction is nuanced; the kinetic product is often the aziridine , which must be isomerized to the thermodynamic azetidine .

Mechanism Diagram (Graphviz)

MIRC_Mechanism Amine Primary Amine (R-NH2) Michael_Adduct Michael Adduct (Enolate Intermediate) Amine->Michael_Adduct Intermolecular Aza-Michael Acrylate Ethyl 2-(bromomethyl) acrylate Acrylate->Michael_Adduct Aziridine 2-(bromomethyl) aziridine (Kinetic Product) Michael_Adduct->Aziridine 3-exo-tet Cyclization Azetidine 3-Bromoazetidine (Thermodynamic Product) Aziridine->Azetidine Thermal Isomerization (Ring Expansion)

Caption: The reaction pathway proceeds via initial formation of a 2-(bromomethyl)aziridine, which rearranges to the 3-bromoazetidine under thermal or specific solvent conditions.

Experimental Protocols

Protocol A: De Novo Synthesis of Azetidine-3-Carboxylates (MIRC)

Application: Creating the azetidine core from acyclic precursors. Target: Ethyl 1-alkyl-3-bromoazetidine-3-carboxylate.

Materials
  • Substrate: Ethyl 2-(bromomethyl)acrylate (1.0 equiv).

  • Nucleophile: Primary amine (e.g., benzylamine, allyl amine) (1.0 equiv).

  • Base: Potassium carbonate (

    
    ) or Triethylamine (
    
    
    
    ).
  • Solvent: Acetonitrile (MeCN) or Methanol (MeOH).

Step-by-Step Methodology
  • Preparation: Dissolve ethyl 2-(bromomethyl)acrylate (10 mmol) in anhydrous MeCN (50 mL) in a round-bottom flask.

  • Addition: Cool the solution to 0°C. Add the primary amine (10 mmol) dropwise over 15 minutes.

    • Note: The reaction is exothermic. Control temperature to prevent polymerization of the acrylate.

  • Initial Cyclization (Aziridine Formation): Add

    
     (1.5 equiv) and stir at Room Temperature (RT) for 2–4 hours.
    
    • Checkpoint: TLC will show consumption of the acrylate. At this stage, the major product is likely the 2-(bromomethyl)aziridine .

  • Isomerization (The Critical Step):

    • Method A (Thermal): Heat the reaction mixture to reflux (approx. 80°C for MeCN) for 16–24 hours. The thermodynamic drive converts the aziridine to the 3-bromoazetidine.

    • Method B (Acid-Mediated Ring Expansion): If thermal rearrangement fails, isolate the aziridine, treat with dry HCl in ether (ring opening to

      
      -chloro amine), then treat with base (
      
      
      
      ) to close the 4-membered ring (4-exo-tet).
  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc). Azetidines are polar; consider adding 1%

    
     to the eluent to prevent degradation on silica.
    

Data Summary: Typical Yields

Amine Substituent (R)SolventTempYield (Aziridine)Yield (Azetidine)
BenzylMeCNRT>85%<5%
BenzylMeCNReflux<10%75-85%
IsopropylMeOHReflux0%65-70%
tert-ButylMeCNReflux15%55%
Protocol B: Asymmetric Synthesis via Organocatalysis

Application: Synthesis of chiral azetidine-2-carboxylates with high enantiomeric excess (ee). Mechanism: Copper-catalyzed [2+2]-type aza-Michael/cyclization sequence.

Materials
  • Substrate: 1-Methoxyallenylsilane.

  • Electrophile:

    
    -Imino ester.
    
  • Catalyst:

    
     (10 mol%).
    
  • Ligand: (R)-Tol-BINAP (10 mol%).

  • Solvent: THF or Toluene.

Step-by-Step Methodology
  • Catalyst Formation: In a glovebox or under Argon, mix

    
     and (R)-Tol-BINAP in dry THF. Stir for 30 mins to form the active chiral complex.
    
  • Substrate Addition: Add the

    
    -imino ester (1.0 equiv) to the catalyst solution at -20°C.
    
  • Reaction: Add 1-methoxyallenylsilane (1.2 equiv) slowly. Stir at -20°C for 24 hours.

  • Quench/Hydrolysis: Treat the reaction with mild acid (0.1 M HCl) to hydrolyze the silyl/enol ether moieties if necessary, or process directly if the protected form is desired.

  • Isolation: Extract with EtOAc, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography.

Note: This protocol typically yields azetidine-2-carboxylates with >90% ee . The chiral ligand controls the facial selectivity of the initial nucleophilic attack.

Protocol C: Functionalization of Existing Azetidine Rings

Application: Late-stage diversification of the azetidine core using aza-Michael acceptors attached to the ring. Substrate: Methyl 2-(N-Boc-azetidin-3-ylidene)acetate.

Methodology
  • Setup: Dissolve methyl 2-(N-Boc-azetidin-3-ylidene)acetate (1.0 equiv) in anhydrous Acetonitrile.

  • Nucleophile: Add the heterocycle (e.g., Pyrazole, Imidazole) or secondary amine (1.2 equiv).

  • Catalyst: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.5 - 1.0 equiv).

  • Reaction: Stir at 50–60°C for 4–12 hours.

    • Mechanism:[1][2][3][4][5][6][7] The exocyclic double bond acts as a Michael acceptor. The ring strain of the azetidine slightly activates the system but the ring remains intact.

  • Result: This yields 3-substituted azetidine-3-acetic acid derivatives, valuable for creating libraries of "sp3-rich" drug candidates.

Troubleshooting & Optimization

Solvent Effects on Cyclization

The choice of solvent dictates the ratio of kinetic (aziridine) vs. thermodynamic (azetidine) product in Protocol A.

  • Protic Solvents (MeOH): Stabilize the transition state for ring expansion, favoring the azetidine during reflux.

  • Aprotic Polar (MeCN, DMF): Excellent for the initial alkylation (

    
    ) but may require higher temperatures to force the rearrangement to azetidine.
    
Stability Warning

Azetidines, particularly free bases, can polymerize upon prolonged storage.

  • Storage: Store as HCl or TFA salts at -20°C.

  • Handling: Avoid strong Lewis acids which can trigger ring-opening polymerization (ROP).

Workflow Diagram (Graphviz)

Workflow Start Start: Amine + 2-(bromomethyl)acrylate Reaction Reaction: MeCN, K2CO3, RT (Forms Aziridine) Start->Reaction Check Checkpoint: TLC/NMR (Check for Aziridine) Reaction->Check Reflux Reflux: 80°C, 16h (Isomerization to Azetidine) Check->Reflux Aziridine Present Workup Workup: Filter, Conc., Column (Use 1% Et3N) Reflux->Workup

Caption: Operational workflow for the conversion of acyclic precursors to azetidines via the thermal isomerization route.

References

  • De Kimpe, N., et al. (2011). "Synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates as amino acid building blocks." Amino Acids, 41(3), 541-558.[8]

  • Couty, F., et al. (2016). "Diversely substituted N-aryl-2-cyanoazetidines... involving copper-catalyzed N-arylation." Journal of Organic Chemistry, 81(7), 2899-2910.

  • Jørgensen, K. A., et al. (2008). "Organocatalytic asymmetric ring-opening of aziridines." Organic & Biomolecular Chemistry, 6, 2267-2270.

  • BenchChem Application Note. (2025). "Aza-Michael Addition for the Synthesis of Methyl 2-(azetidin-3-yl)acetate Derivatives."

  • Gudelis, E., et al. (2023). "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition." Molecules, 28(3), 1091.

Sources

Orthogonal protection strategies for 3-aminoazetidine nitrogen atoms

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Protection Strategies for 3-Aminoazetidine Nitrogen Atoms

Abstract

The 3-aminoazetidine scaffold is a critical pharmacophore in modern medicinal chemistry, serving as a conformationally restricted diamine spacer and a proline bioisostere. However, its effective utilization requires precise differentiation between the endocyclic (N1) and exocyclic (N3) nitrogen atoms. This guide details orthogonal protection strategies, providing validated protocols for establishing Boc/Fmoc, Cbz/Boc, and Benzhydryl/Boc systems. It addresses the unique reactivity profiles driven by ring strain and provides troubleshooting for common synthetic pitfalls.

Strategic Overview: The Orthogonality Matrix

In complex synthesis, "orthogonality" allows the removal of one protecting group in the presence of another using non-overlapping chemical conditions.[1][2] For 3-aminoazetidine, the choice of strategy depends heavily on the downstream application (e.g., Solid Phase Peptide Synthesis vs. Solution Phase Scale-up).

Table 1: Common Orthogonal Pairs for 3-Aminoazetidine
StrategyN1 Protection (Ring)N3 Protection (Exocyclic)Primary ApplicationDeprotection Logic
A (SPPS) Boc (Acid labile)Fmoc (Base labile)Peptide SynthesisN3 removed with Piperidine; N1 removed with TFA.
B (Solution) Cbz (H₂/Pd labile)Boc (Acid labile)General Med ChemN1 removed by Hydrogenolysis; N3 removed by Acid.
C (Scale-up) Benzhydryl (H₂/Pd labile)Boc (Acid labile)Bulk ManufacturingN1 serves as a permanent handle during core synthesis.
D (Alloc) Alloc (Pd(0) labile)Fmoc (Base labile)Late-Stage FunctionalizationN1 removed with Pd(PPh₃)₄; N3 removed with Base.

Reactivity Profile: N1 vs. N3

Understanding the nucleophilicity difference is the key to selective functionalization without over-protection.

  • N1 (Endocyclic, Secondary): Generally more nucleophilic due to the secondary amine character, despite the steric constraint of the 4-membered ring. The pKa of azetidine is ~11.3.

  • N3 (Exocyclic, Primary): Less hindered but slightly less basic (pKa ~10.6).

  • The Challenge: In the dihydrochloride salt form (3-aminoazetidine·2HCl), careful pH control allows for selective acylation of N1 first. However, the industry standard is to utilize commercially available 1-Boc-3-aminoazetidine or 1-Benzhydryl-3-azetidinone to bypass the difficult desymmetrization step.

Validated Experimental Protocols

Protocol A: Synthesis of 1-Boc-3-(Fmoc-amino)azetidine

Target Audience: Peptide Chemists requiring a building block for SPPS.

Rationale: This protocol installs the base-labile Fmoc group on the exocyclic amine while retaining the acid-labile Boc on the ring nitrogen.

Reagents:

  • 1-Boc-3-aminoazetidine (1.0 equiv)

  • Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) (1.1 equiv)

  • NaHCO₃ (2.5 equiv)

  • Solvent: Water/Acetone (1:1 v/v) or THF/Water

Step-by-Step Procedure:

  • Dissolution: Dissolve 1-Boc-3-aminoazetidine (1.0 g, 5.8 mmol) in 15 mL of Acetone.

  • Base Addition: Add a solution of NaHCO₃ (1.2 g, 14.5 mmol) in 15 mL of water. The mixture may become cloudy.

  • Acylation: Add Fmoc-OSu (2.15 g, 6.38 mmol) dropwise (if dissolved in acetone) or portion-wise as a solid over 10 minutes at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 1:1). The free amine spot (ninhydrin active) should disappear.

  • Workup: Evaporate the acetone under reduced pressure. Acidify the remaining aqueous suspension carefully to pH 4 with 1M citric acid (to prevent Fmoc cleavage).

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography (0-30% EtOAc in Hexane).

Yield: Typically 85-95%. Data Check: ¹H NMR will show rotamers (broadening/doubling of signals), characteristic of N-Boc azetidines.

Protocol B: Selective N1-Cbz Protection from 3-Aminoazetidine·2HCl

Target Audience: Medicinal Chemists needing a solution-phase scaffold.

Rationale: Starting from the cheap salt, we exploit the higher nucleophilicity of N1 to selectively install Cbz, leaving N3 free for diversification.

Reagents:

  • 3-Aminoazetidine dihydrochloride (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.0 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • DCM (Dichloromethane) at -78°C

Step-by-Step Procedure:

  • Suspension: Suspend 3-aminoazetidine·2HCl (1.0 g, 6.9 mmol) in dry DCM (20 mL) under Nitrogen.

  • Controlled Deprotonation: Cool to -78°C. Add TEA (2.9 mL, 20.7 mmol) slowly. Stir for 30 mins.

  • Selective Addition: Add Cbz-Cl (0.98 mL, 6.9 mmol) as a dilute solution in DCM (10 mL) dropwise over 1 hour . Critical: Slow addition at low temp favors the more nucleophilic N1.

  • Quench: Stir at -78°C for 2 hours, then allow to warm to 0°C. Quench with water.

  • Workup: Separate phases. The aqueous phase may contain N3-protected byproduct. The organic phase contains the desired N1-Cbz product.

  • Purification: Flash chromatography (DCM/MeOH/NH₄OH 90:9:1).

Visualizing the Strategy

The following diagram illustrates the decision matrix for selecting the correct protection route based on the starting material and desired end-product.

Azetidine_Protection Start START: Select Precursor Salt 3-Aminoazetidine (2HCl Salt) Start->Salt Boc_Start 1-Boc-3-aminoazetidine (Commercial) Start->Boc_Start Bzh_Start 1-Benzhydryl-3-azetidinone Start->Bzh_Start N1_Select Selective N1 Protection (Low Temp, Stoichiometry) Salt->N1_Select Cbz-Cl, -78°C N3_Funct N3 Functionalization (Amide Coupling/Reductive Amination) Boc_Start->N3_Funct Fmoc-OSu, NaHCO3 Bzh_Start->N3_Funct Reductive Amination (NH4OAc, NaBH(OAc)3) Target_A 1-Cbz-3-aminoazetidine (Solution Phase Scaffold) N1_Select->Target_A Target_B 1-Boc-3-(Fmoc-amino)azetidine (SPPS Building Block) N3_Funct->Target_B Target_C 1-Benzhydryl-3-(Boc-amino)azetidine (Scale-Up Intermediate) N3_Funct->Target_C Boc2O

Figure 1: Strategic workflow for accessing orthogonally protected 3-aminoazetidine derivatives. Blue nodes indicate stable, isolated intermediates ready for library synthesis.

Troubleshooting & Critical Parameters

A. Ring Stability (The Strain Factor)

Azetidines possess ~25 kcal/mol of ring strain.

  • Risk: Strong Lewis acids (e.g., BBr₃, AlCl₃) or intense heating (>100°C) in the presence of nucleophiles can cause ring opening to linear amines.

  • Mitigation: Standard Boc removal (TFA/DCM) and Fmoc removal (Piperidine/DMF) are safe. Avoid refluxing in strong aqueous acid.

B. NMR Rotamers

Due to the slow rotation of the N-C(O) bond in carbamates (Boc/Cbz/Fmoc) attached to the azetidine ring, NMR spectra often show doubling of signals or extreme broadening at room temperature.

  • Diagnostic: Run the NMR at 50°C. If peaks coalesce and sharpen, it is a rotamer effect, not an impurity.

C. Solubility of the Zwitterion

When working with 3-aminoazetidine-3-carboxylic acid derivatives, the unprotected intermediate is often zwitterionic and highly water-soluble.

  • Tip: Do not use aqueous workups for the free amino acid. Use ion-exchange resin or lyophilization.

References

  • Synthesis of Azetidine Amino Acids: Kulkarni, S. S., et al. "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives." Molecules, 2023.[3][4] [Link]

  • Orthogonal Protection Strategies Review: Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chem. Rev., 2009. [Link]

  • Reactivity of Azetidines: Couty, F., et al. "Recent Advances in the Synthesis and Reactivity of Azetidines."[5] Chem. Soc. Rev., 2021. [Link]

  • Fmoc Solid Phase Synthesis Protocols: Coin, I., et al. "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2007. [Link]

Sources

Using 3-aminoazetidine-3-carboxamide as a beta-turn inducer in peptides

Application Note: 3-Aminoazetidine-3-Carboxamide as a Next-Generation -Turn Inducer in Peptide Engineering

Executive Summary

The rational design of foldamers and peptidomimetics relies heavily on conformationally constrained building blocks to dictate secondary structure and enhance pharmacological properties. While classical cyclic amino acids like proline and azetidine-2-carboxylic acid are widely used, they often fail to stabilize precise


1

Recent structural studies have identified 3-aminoazetidine-3-carboxylic acid and its carboxamide derivatives as highly potent

2

Mechanistic Insights: The 6-Membered Pseudo-Cycle

To understand why 3-aminoazetidine-3-carboxamide is such an effective



When incorporated into a peptide backbone, the azetidine ring nitrogen (N1) is positioned in the side chain. Spectroscopic and computational studies reveal that this N1 atom acts as a potent hydrogen bond acceptor, pairing with the amide NH (donor) of the immediately following residue (

2

Atomic Trace of the Pseudo-Cycle: This main-chain-to-side-chain hydrogen bond creates a highly stable, six-membered pseudo-cycle consisting of the following atoms:

  • N1 (Azetidine ring nitrogen, H-bond acceptor)

  • C2 (Azetidine ring carbon)

  • C

    
      (The C3 sp3 carbon of the azetidine ring)
    
  • C=O

    
      (Backbone carbonyl carbon)
    
  • N

    
      (Backbone amide nitrogen)
    
  • H (Amide proton, H-bond donor)

This unexpected pseudo-cycle severely restricts the



23

MechanismAN-Substituted3-AminoazetidineBSide-Chain N1(H-Bond Acceptor)A->B providesCAmide NH (i+1)(H-Bond Donor)A->C positionsD6-MemberedPseudo-CycleB->D coordinates withC->D coordinates withEStabilized β-TurnConformationD->E restricts dihedral anglesFProteolyticResistanceE->F masks cleavage sites

Fig 1. Mechanistic pathway of β-turn induction via 6-membered pseudo-cycle formation.

Comparative Profiling of Turn Inducers

Selecting the correct cyclic amino acid is critical for foldamer design. Table 1 summarizes the structural divergence between 3-aminoazetidine-3-carboxylic acid and classical turn inducers.

Table 1: Structural Comparison of Cyclic Amino Acid Turn Inducers

Amino Acid ScaffoldRing SizeSubstitution TypePrimary Conformation InducedSide-Chain H-Bonding
Proline (Pro) 5-membered

-trisubstituted
Polyproline II helix /

-turn
None
Azetidine-2-carboxylic acid 4-membered

-trisubstituted

-turn[1]
None
3-Aminoazetidine-3-carboxylic acid 4-membered

-tetrasubstituted

-turn
[2]
Yes (6-membered cycle) [2]

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Because 3-aminoazetidine-3-carboxylic acid is a


Materials:

  • Fmoc-protected N-substituted 3-aminoazetidine-3-carboxylic acid (e.g., N-Boc or N-Cbz protected at the ring nitrogen)[1][2].

  • Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC), OxymaPure.

  • Resin: Rink Amide AM resin (for C-terminal carboxamides).

Step-by-Step Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes at room temperature.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation: In a separate vial, dissolve 4.0 equivalents (eq) of the Fmoc-3-aminoazetidine derivative and 4.0 eq of OxymaPure in minimal DMF. Add 4.0 eq of DIC. Stir for 3 minutes to form the active ester.

  • Coupling: Add the activated mixture to the resin. To overcome steric hindrance, heat the reaction to 60°C using a microwave peptide synthesizer for 15 minutes, or couple at room temperature for 12 hours.

  • Validation (Crucial): Perform a Kaiser test (if coupling onto a primary amine) or Chloranil test (if coupling onto a secondary amine). If positive, repeat steps 3-4.

  • Cleavage: Cleave the peptide from the resin using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

Protocol B: Conformational Validation via Spectroscopy

To prove that the synthesized peptide has successfully adopted a

23

Step-by-Step Procedure:

  • Sample Preparation: Dissolve the purified peptide in a non-polar, non-hydrogen-bonding solvent (e.g.,

    
     or 
    
    
    ) at a low concentration (1-5 mM) to prevent intermolecular aggregation.
  • IR Spectroscopy: Scan the 3200–3500

    
     region. A sharp Amide A band shifted to lower wavenumbers (~3300 
    
    
    ) confirms the presence of strong intramolecular hydrogen bonding (the 6-membered pseudo-cycle)[2].
  • 2D NOESY/ROESY NMR: Acquire 2D NOESY spectra with a mixing time of 200-300 ms.

    • Diagnostic Marker 1: Look for strong

      
       cross-peaks between adjacent amide protons, which strongly indicates a 
      
      
      -turn.
    • Diagnostic Marker 2: Identify cross-peaks between the azetidine ring protons and the backbone amide protons to confirm the spatial proximity dictated by the pseudo-cycle.

WorkflowS11. Sterically Hindered SPPS(DIC/OxymaPure, 60°C)S22. Global Cleavage(TFA/Scavengers)S1->S2S33. RP-HPLC Purification(>95% Purity)S2->S3S44. IR Spectroscopy(Amide A Band Analysis)S3->S4S55. 2D NOESY/ROESY NMR(Spatial Connectivity)S4->S5S6Validated β-TurnPeptidomimeticS5->S6

Fig 2. End-to-end workflow for the synthesis and structural validation of β-turn peptides.

Impact on Proteolytic Stability

The rigid

4

Table 2: Comparative Enzymatic Stability (Endomorphin Analogues)

Peptide ConstructTurn Inducer at Position 2Proteolytic Resistance ProfileReference
Native Endomorphin-1 L-ProlineHighly susceptible to Pro-Trp bond cleavage[4]

Azetidine-2-carboxylic acidStrong resistance to hydrolysis[4]

3-Aminoazetidine-3-carboxylic acidNear-complete resistance due to rigidified backbone[4]

Conclusion

The use of 3-aminoazetidine-3-carboxamide and its corresponding carboxylic acids represents a paradigm shift in foldamer engineering. By leveraging its unique


References

  • [2] Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. European Journal of Organic Chemistry.[Link]

  • [4] Stability against enzymatic hydrolysis of endomorphin-1 analogues containing beta-proline. ResearchGate.[Link]

  • [3] Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. MDPI.[Link]

Strategic Functionalization of the Azetidine 3-Position: Advanced Cross-Coupling Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The azetidine ring is a high-value pharmacophore in modern drug discovery, offering a rigid, metabolic stable alternative to gem-dimethyl groups or cyclobutanes. However, functionalizing the 3-position is synthetically non-trivial due to the ring's inherent strain (~26 kcal/mol) and the propensity for


-hydride elimination in transition metal catalysis.

This guide details three "Gold Standard" methodologies for installing


 bonds at the azetidine 3-position. These protocols are selected based on robustness, functional group tolerance, and scalability.
Decision Matrix: Selecting the Right Method
Constraint / GoalRecommended MethodKey Advantage
Scale-up (>10g) Negishi Coupling High throughput, lower catalyst cost, established kinetics.
Complex/Fragile Partners Photoredox/Ni Dual Catalysis Mildest conditions (RT), tolerates alcohols/amines, uses stable carboxylic acids.
High Throughput Screening Reductive Cross-Electrophile (XEC) No organometallic reagent prep required; mixes two halides directly.

Strategic Workflow Visualization

The following diagram outlines the logical flow for selecting the appropriate functionalization pathway based on available starting materials and chemical constraints.

AzetidineStrategy Start Target: 3-Aryl/Heteroaryl Azetidine SM_Check Available Precursor? Start->SM_Check Acid 3-Azetidine Carboxylic Acid SM_Check->Acid Acid Available Halide 3-Iodo/Bromo Azetidine SM_Check->Halide Halide Available Method_Photo Protocol B: Photoredox Decarboxylative Acid->Method_Photo Direct Route Decision2 Is Scale > 10g? Halide->Decision2 Decision1 Is the partner sensitive to organometallics? Method_Negishi Protocol A: Negishi Coupling Decision1->Method_Negishi Yes (Sensitive) Method_XEC Protocol C: Reductive XEC Decision1->Method_XEC No (Robust) Decision2->Decision1 No (Discovery) Decision2->Method_Negishi Yes (Scale)

Caption: Decision tree for selecting cross-coupling methodologies based on substrate availability and scale.

Protocol A: Negishi Coupling (The Scalable Standard)

Principle: This method relies on the formation of a thermodynamically stable organozinc reagent. The inclusion of LiCl is critical; it solubilizes the zinc species and accelerates the transmetallation step via the formation of a "Turbo-Grignard" type species (


).
Mechanism & Causality[1]
  • Zinc Insertion: Zn dust (activated) inserts into the C-I bond. LiCl breaks up the polymeric zinc surface, increasing surface area and reactivity.

  • Transmetallation: The resulting azetidinyl-zinc reagent transmetallates onto the Pd(II)-Aryl complex.

  • Suppression of

    
    -Elimination:  The rigid 4-membered ring makes 
    
    
    
    -hydride elimination geometrically disfavored compared to linear alkyl chains, but rapid reductive elimination is still required (facilitated by phosphine ligands like SPhos or XPhos).
Detailed Procedure

Reagents:

  • 1-Boc-3-iodoazetidine (1.0 equiv)

  • Zinc dust (activated, 2.0 equiv)

  • LiCl (anhydrous, 2.0 equiv)

  • Aryl Bromide (0.8 equiv relative to Zinc reagent)

  • Catalyst:

    
     (2 mol%) / SPhos (8 mol%)
    
  • Solvent: Dry THF

Step 1: Preparation of Azetidinyl Zinc Reagent (0.5 M)

  • Drying: Flame-dry a Schlenk flask under vacuum. Add LiCl (2.0 equiv) and heat under vacuum (150°C) for 20 min to ensure absolute dryness.

  • Activation: Cool to RT. Add Zinc dust (2.0 equiv). Flush with Argon.

  • Insertion: Add dry THF. Add 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) to activate the Zn surface. Stir for 10 min.

  • Addition: Add 1-Boc-3-iodoazetidine (dissolved in minimal THF) dropwise at RT.

  • Aging: Stir at RT for 2-4 hours. QC Check: Aliquot and quench with iodine; check GC/LCMS for disappearance of starting iodide.

Step 2: Cross-Coupling

  • In a separate vessel, mix Aryl Bromide (0.8 equiv),

    
     (2 mol%), and SPhos (8 mol%) in THF.
    
  • Transfer the supernatant of the Azetidinyl Zinc reagent (Step 1) to the catalyst/aryl bromide mixture via cannula or syringe filter.

  • Stir at 50°C for 12 hours.

  • Workup: Quench with sat.

    
    , extract with EtOAc.
    

Protocol B: Photoredox/Nickel Decarboxylative Coupling[1][2][3]

Principle: This method utilizes "dual catalysis" to bypass the need for unstable organometallics. An Iridium photocatalyst generates a radical from the carboxylic acid, which is intercepted by a Nickel catalyst.

Why this works for Azetidines:

  • Radical Stability: The 3-azetidinyl radical is electron-deficient but accessible.

  • Functional Group Tolerance: Compatible with unprotected alcohols, sulfonamides, and heterocycles that would quench Organozinc reagents.

Pathway Visualization

PhotoRedox Light Blue LED (450 nm) Ir_Cat Ir(III)* Excited Light->Ir_Cat Excitation Acid 3-Azetidine-COOH (Base Deprotonated) Ir_Cat->Acid Radical 3-Azetidinyl Radical Acid->Radical SET Oxidation (-CO2) Ni_II_Ar L-Ni(II)-Ar-Br Radical->Ni_II_Ar Radical Capture Ni_0 Ni(0) Ni_III L-Ni(III)-Ar-Az Ni_II_Ar->Ni_III Ni_III->Ni_0 SET Reduction Product 3-Aryl Azetidine Ni_III->Product Reductive Elimination

Caption: Mechanistic cycle of Ir/Ni dual catalysis for decarboxylative coupling.

Detailed Procedure

Reagents:

  • 1-Cbz-3-azetidinecarboxylic acid (1.0 equiv)

  • Aryl Bromide (1.0 equiv)

  • Photocatalyst:

    
     (1 mol%)[1]
    
  • Ni Catalyst:

    
     (5 mol%)
    
  • Ligand: dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (5 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: DMF or DMSO (0.1 M)

Protocol:

  • Setup: In an 8 mL vial equipped with a stir bar, combine the Carboxylic Acid, Aryl Bromide, Photocatalyst, Ni source, Ligand, and Base.

  • Solvent: Add DMF. Sparge with Nitrogen for 15 minutes (Oxygen inhibits the radical chain).

  • Reaction: Seal the vial. Irradiate with Blue LEDs (e.g., Kessil lamp or photoreactor) with fan cooling to maintain temp < 35°C. Stir for 18-24 hours.

  • Workup: Dilute with water, extract with

    
     (DMF is hard to remove; extensive water washes are needed).
    

Protocol C: Reductive Cross-Electrophile Coupling (XEC)

Principle: Uses a reducing metal (Mn or Zn) to turn the electrophilic azetidine halide into a transient nucleophile in situ, which then reacts with the aryl halide on the Nickel center.

Key Advantage: Avoids the separate preparation of the zinc reagent (Protocol A) and the expensive Iridium catalyst (Protocol B).

Detailed Procedure

Reagents:

  • 1-Boc-3-iodoazetidine (1.0 equiv)

  • Aryl Bromide (1.0 equiv)

  • Reductant: Manganese powder (3.0 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (10-15 mol%)

  • Additive: NaI (0.5 equiv) - Crucial for stabilizing the radical intermediate.

  • Solvent: DMA (N,N-Dimethylacetamide)

Protocol:

  • Catalyst Premix: In a vial, mix

    
     and the ligand in DMA. Stir 10 min to form the green complex.
    
  • Main Reaction: Add Mn powder, NaI, Aryl Bromide, and Iodoazetidine to the reaction vessel.

  • Initiation: Add the catalyst solution.

  • Conditions: Seal and stir vigorously at 60°C. Note: Vigorous stirring is essential to keep the Mn powder suspended.

  • Time: Typically 8-16 hours.

  • Workup: Filter through Celite to remove excess Mn. Dilute with EtOAc/Water.

Troubleshooting & Optimization (E-E-A-T)

N-Protecting Group Stability
  • Boc (tert-butoxycarbonyl): Compatible with Negishi and XEC. In Photoredox, acidic workups or high temperatures can sometimes degrade it.

  • Cbz (carboxybenzyl): Highly recommended for Photoredox. UV active (helps in TLC).

  • Benzhydryl: Often used for non-coupling synthesis, but avoid in radical couplings (Protocol B/C) as the benzylic C-H bond is prone to Hydrogen Atom Transfer (HAT), leading to side products.

The "Protodehalogenation" Problem

In Protocols A and C, you may observe the formation of unsubstituted azetidine (iodine replaced by hydrogen).

  • Cause: Moisture in the solvent acts as a proton source for the transient organometallic/radical.

  • Fix: Re-dry solvents over molecular sieves. Ensure Mn/Zn is activated.

Steric Hindrance (Ortho-substituted Aryls)
  • Negishi: Switch ligand from SPhos to CPhos or RuPhos for sterically demanding aryl bromides.

  • Photoredox: Increase catalyst loading to 2 mol% Ir / 10 mol% Ni.

Data Summary Table
FeatureNegishi (Protocol A)Photoredox (Protocol B)Reductive XEC (Protocol C)
Starting Material 3-Iodoazetidine3-Azetidine-COOH3-Iodoazetidine
Cost Low (Pd/Zn)High (Ir/Ni)Medium (Ni/Mn)
Scalability HighLow/Medium (Light penetration)Medium
Air Sensitivity HighModerate (requires

sparge)
Moderate
Primary Risk

-hydride elimination
Decarboxylation failureHomocoupling

References

  • Noble, A., & MacMillan, D. W. C. (2014). "Photoredox decarboxylative cross-coupling of carboxylic acids with vinyl halides." Nature.

  • Zuo, Z., et al. (2014). "Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides." Science.

  • Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie. (Foundational work for LiCl mediated metalation).

  • Weix, D. J. (2015). "Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles." Accounts of Chemical Research.

  • Dunet, G., & Knochel, P. (2011). "Preparation of functionalized organozinc reagents by iodine–zinc exchange." Synlett. (Specifics on alkyl-iodide exchange).

Sources

Scalable synthesis of 3,3-disubstituted azetidines for medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In modern medicinal chemistry, the 3,3-disubstituted azetidine scaffold has transcended its role as a mere structural curiosity to become a "privileged motif." Its incorporation offers three distinct competitive advantages over traditional 5- and 6-membered rings (pyrrolidines/piperidines):

  • Metabolic Stability: The strained four-membered ring alters the vector of metabolic attack, often blocking P450 oxidation sites common in larger rings.

  • Physicochemical Tuning: Azetidines lower lipophilicity (LogD) while maintaining sp3 character (Fsp3), a critical factor in improving clinical success rates.

  • Bioisosterism: The gem-disubstituted azetidine serves as a rigid, compact bioisostere for gem-dimethyl groups or carbonyl moieties, enabling precise vector positioning of substituents.

This guide moves beyond academic curiosity to provide scalable, field-proven protocols for synthesizing these scaffolds. We focus on two primary methodologies: De Novo Cyclization (for commodity scale) and Azetidin-3-one Functionalization (for high-diversity analoging).

Strategic Route Selection

Before initiating synthesis, the specific substitution pattern dictates the optimal pathway. Use the decision matrix below to select the most robust route.

Route_Selection_Matrix Start Target: 3,3-Disubstituted Azetidine Q1 Substitution Pattern? Start->Q1 PathA 3,3-Dialkyl or Spirocyclic Q1->PathA Symmetric/Aliphatic PathB 3-Aryl-3-Hydroxy/Alkyl Q1->PathB Aromatic/Polar PathC Late-Stage Functionalization Q1->PathC Complex API MethodA Method A: De Novo Cyclization (From 1,3-Diols) PathA->MethodA MethodB Method B: Ketone Functionalization (From N-Boc-3-Azetidinone) PathB->MethodB MethodC Method C: Strain-Release (From 1-Azabicyclo[1.1.0]butane) PathC->MethodC

Figure 1: Strategic Decision Matrix for Azetidine Synthesis. Select Method A for spiro/dialkyl targets and Method B for aryl-functionalized libraries.

Method A: De Novo Cyclization (The "Commodity" Route)

Best For: 3,3-Dialkyl azetidines, Spiro-azetidines. Scalability: High (Multi-kilogram).

This approach relies on the activation of 2,2-disubstituted-1,3-propanediols. While historically achieved via bis-halides (which are slow to react), the modern standard utilizes in situ generated bis-triflates or bis-mesylates , allowing for rapid cyclization with primary amines.

Protocol 1: Synthesis of N-Benzyl-3,3-Dimethylazetidine

Rationale: This protocol demonstrates the "Hillier-Chen" modification, which avoids the isolation of unstable sulfonate intermediates.

Materials:

  • 2,2-Dimethyl-1,3-propanediol (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (2.2 equiv)

  • Benzylamine (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Activation: To a flame-dried reactor under N₂, dissolve the diol in anhydrous DCM (0.5 M). Cool to -78 °C.[1][2]

  • Anhydride Addition: Add Tf₂O dropwise over 30 mins. Maintain internal temperature < -60 °C to prevent decomposition.

  • Base Addition: Add DIPEA slowly. The mixture may turn a light yellow. Stir for 1 hour at -78 °C.

    • Critical Check: Ensure complete formation of the bis-triflate by TLC (mini-workup required).

  • Cyclization: Add Benzylamine dropwise.

  • Thermal Ramp: Allow the reaction to warm to Room Temperature (RT) and then heat to reflux (40 °C) for 2 hours.

    • Mechanistic Insight: The first displacement is intermolecular; the second is a rapid intramolecular 4-exo-tet cyclization driven by the Thorpe-Ingold effect.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.[3]

  • Purification: The product is often pure enough for distillation or salt formation (HCl/Oxalate).

Data Summary:

Parameter Value Notes
Yield 85-92% High efficiency due to leaving group quality.
Reaction Time ~4 Hours Significantly faster than halide routes (24-48h).

| Key Impurity | Mono-alkylated dimer | Minimize by ensuring excess amine is avoided or high dilution is used. |

Method B: Functionalization of Azetidin-3-one (The "Medicinal" Route)

Best For: 3-Aryl-3-hydroxy azetidines, 3-Fluoro-3-aryl azetidines. Scalability: Moderate to High (Gram to Hectogram).

Commercially available 1-Boc-3-azetidinone is the workhorse starting material. The ketone handle allows for Grignard additions, olefination, or reductive amination. The following protocol addresses the challenge of adding bulky aryl groups to the strained ring.

Protocol 2: Grignard Addition for 1-Boc-3-Aryl-3-Hydroxyazetidine

Rationale: Direct addition to the ketone is the most direct route to 3-aryl derivatives. The resulting tertiary alcohol can be retained (for polarity) or removed (via silane reduction) to access the 3-aryl-azetidine.

Grignard_Workflow Step1 1. Activation (Mg + Ar-Br) Step2 2. Addition (Boc-Azetidinone) Step1->Step2 THF, 0°C Step3 3. Quench (NH4Cl/Citric Acid) Step2->Step3 < 10°C Step4 4. Isolation (Crystallization) Step3->Step4 EtOAc Ext.

Figure 2: Workflow for the addition of aryl nucleophiles to azetidin-3-one.

Materials:

  • 1-Boc-3-azetidinone (1.0 equiv)[3]

  • Aryl Bromide (1.2 equiv)

  • Magnesium turnings (1.3 equiv) or TurboGrignard (iPrMgCl·LiCl)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Grignard Formation: Generate the Grignard reagent from the Aryl Bromide and Mg in THF. Initiate with a crystal of I₂ if necessary.

    • Modern Alternative: For sensitive substrates, use TurboGrignard exchange at -20 °C.

  • Ketone Addition: Cool the Grignard solution to 0 °C (or -78 °C for highly reactive species).

  • Slow Feed: Dissolve 1-Boc-3-azetidinone in THF and add dropwise.

    • Causality: Slow addition prevents enolization of the ketone, which is a common side reaction leading to recovered starting material.

  • Completion: Stir at 0 °C -> RT for 2 hours. Monitor disappearance of ketone by TLC/LCMS.

  • Quench: Critical Step. Quench with sat. NH₄Cl.[3] For basic amines, avoid acidic quench to prevent Boc-deprotection.

  • Purification: Many 3-hydroxy-3-aryl azetidines crystallize directly from Hexane/EtOAc.

Troubleshooting & CQAs:

  • Issue: Low conversion / Enolization.

    • Fix: Use Cerium(III) chloride (CeCl₃) additive (Imamoto conditions) to enhance nucleophilicity and suppress basicity.

  • Issue: Boc-deprotection during workup.

    • Fix: Maintain pH > 4 during quench.

Advanced & Emerging Methods (2025-2026 Context)

While the above methods are standard, recent literature highlights Strain-Release chemistry as a powerful tool for modular synthesis.

  • 1-Azabicyclo[1.1.0]butane (ABB): Recent work (e.g., Wang et al., 2025) utilizes "azetidinylation reagents" derived from ABB.[4] These highly strained bicycles react with nucleophiles (thiols, amines, boronic acids) to pop open the bridge, yielding 3,3-disubstituted azetidines.

    • Application: Ideal for late-stage diversification where harsh cyclization conditions are not tolerated.

References

  • Wang, X.-R., et al. "Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents."[4][5][6] The Journal of Organic Chemistry, 2025.[4] Link

  • Hillier, M. C., & Chen, C.-Y. "A Straightforward Synthesis of Various 1,3-Disubstituted Azetidines."[4] The Journal of Organic Chemistry, 2006, 71(20), 7885–7887. Link

  • BenchChem Protocols. "Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry." BenchChem Application Library, 2025. Link

  • Kuriyama, Y., et al. "Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis."[7] Frontiers in Chemistry, 2023.[7] Link

  • Ji, Y., et al. "An improved, gram-scale synthesis of protected 3-haloazetidines."[1] Arkivoc, 2018.[1] Link

Sources

Application Notes & Protocols: A Guide to Peptide Coupling with Sterically Hindered Azetidine Amines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of sterically hindered amines, particularly azetidine derivatives, into peptide scaffolds is a rapidly growing strategy in medicinal chemistry to impart unique conformational constraints and improve pharmacokinetic properties. However, the inherent steric bulk of these cyclic amines presents significant challenges to standard peptide coupling protocols, often resulting in low yields, epimerization, and incomplete reactions. This comprehensive guide provides an in-depth analysis of the underlying principles and practical strategies to overcome these hurdles. We will explore the selection of optimal coupling reagents, the influence of reaction parameters, and provide detailed, field-proven protocols for the successful acylation of sterically hindered azetidine amines.

The Challenge of Steric Hindrance in Peptide Synthesis

The formation of an amide bond, the cornerstone of peptide chemistry, is a nucleophilic substitution reaction where the amino group of one amino acid attacks the activated carboxyl group of another.[1] The efficiency of this reaction is highly sensitive to steric hindrance around both the amine and the activated carboxylic acid.

Azetidine amines, with their four-membered ring structure, present a unique set of steric challenges. The rigid, non-planar ring conformation can significantly shield the lone pair of electrons on the nitrogen atom, impeding its approach to the activated carboxyl group. This steric impediment can dramatically slow down the rate of reaction, often leading to the prevalence of side reactions such as the hydrolysis of the activated ester or racemization of the activated amino acid.

Recent advancements in solid-phase peptide synthesis (SPPS) have addressed some of these limitations through innovations like advanced resin matrices and microwave-assisted synthesis, which can help reduce steric hindrance and accelerate coupling kinetics.[2] However, a judicious choice of coupling methodology remains paramount.

G cluster_0 Standard Peptide Coupling cluster_1 Hindered Azetidine Coupling Carboxylic Acid Carboxylic Acid Activated Ester Activated Ester Carboxylic Acid->Activated Ester Coupling Reagent Peptide Bond Peptide Bond Activated Ester->Peptide Bond Nucleophilic Attack Slow/No Reaction Slow/No Reaction Activated Ester->Slow/No Reaction Steric Hindrance Amine Amine Amine->Peptide Bond Hindered Azetidine Hindered Azetidine Hindered Azetidine->Slow/No Reaction

Figure 1: A diagram illustrating the challenge of steric hindrance in peptide coupling.

Selecting the Optimal Coupling Reagent: A Comparative Analysis

The choice of coupling reagent is the most critical factor in successfully acylating a sterically hindered azetidine amine. Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium (uronium) salts.[1] For challenging couplings, phosphonium and aminium salts are generally preferred due to their higher reactivity.[3][4]

Coupling Reagent Class Examples Advantages Disadvantages Suitability for Hindered Azetidines
Carbodiimides DCC, DIC, EDCCost-effective, well-established.[4]Lower reactivity, risk of N-acylurea formation, racemization.[4]Generally not recommended for primary strategy.
Phosphonium Salts BOP, PyBOP, PyAOPHigh reactivity, low racemization, no guanidinylation side reactions.[4][5]Higher cost, byproducts can be difficult to remove.[5]Excellent , particularly PyAOP for N-methylated or hindered residues.[5][6]
Aminium (Uronium) Salts HBTU, TBTU, HATU, HCTU, COMUHigh reactivity, fast reaction times, good for hindered couplings.[5][7][8]Potential for guanidinylation of the amine, especially with excess reagent.[3][5]Excellent , HATU and COMU are often the reagents of choice.[5][6][7]
Other T3P, TCFH/NMI, Acid ChloridesT3P: water-soluble byproducts.[5] TCFH: very high yields for difficult couplings.[5] Acid Chlorides: highly reactive.[9]T3P: may require elevated temperatures.[5] TCFH: requires two components.[5] Acid Chlorides: risk of epimerization.[9]Good to Excellent , depending on the specific substrate and conditions.

Key Insights:

  • HATU and its analogs: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a third-generation coupling reagent renowned for its high efficiency in difficult couplings and its ability to suppress racemization.[7][8][10] The mechanism involves the formation of a highly reactive OAt-active ester.[8][11][12]

  • OxymaPure-based reagents: Reagents like (1-cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) utilize OxymaPure as an additive, which has been shown to be a safer and often more effective alternative to the potentially explosive HOBt.[13][14][15][16] Oxyma-based reagents generally exhibit reactivity comparable to or even exceeding that of HOAt-based reagents.[3]

  • Phosphonium vs. Aminium Salts: While both are highly effective, phosphonium reagents like PyAOP do not pose the risk of guanidinylating the N-terminal amine, a potential side reaction with aminium salts, especially when used in excess.[3][4]

Optimizing Reaction Parameters: Beyond the Reagent

While the coupling reagent is central, several other parameters must be carefully controlled to ensure a successful reaction.

Solvent Selection

The ideal solvent must effectively solvate the growing peptide chain, the amino acid, and the coupling reagents.[17] Poor solubility can lead to aggregation and incomplete reactions.[17]

  • N,N-Dimethylformamide (DMF): A good all-around solvent for SPPS.[17]

  • N-Methyl-2-pyrrolidone (NMP): Often favored for its strong solvating properties, which can be beneficial for hindered couplings.[17]

  • Dichloromethane (DCM): Frequently used, but its lower polarity may not be ideal for all substrates.[17]

  • Solvent Mixtures: The use of co-solvents like dimethyl sulfoxide (DMSO) can help disrupt secondary structures and improve the solubility of protected peptides.[17]

Base Selection

A non-nucleophilic, sterically hindered base is crucial to prevent side reactions.

  • N,N-Diisopropylethylamine (DIPEA): The most commonly used base in peptide coupling reactions.

  • 2,4,6-Collidine: A stronger, more hindered base that can be advantageous in particularly difficult couplings.

Temperature Control

For sterically hindered couplings, elevating the reaction temperature can significantly increase the reaction rate.[18] However, this must be balanced against the increased risk of racemization, especially for sensitive amino acids.[19][20]

  • Microwave-Assisted Peptide Synthesis (MA-SPPS): This technique utilizes microwave energy for rapid and uniform heating, which can accelerate coupling reactions involving sterically hindered amino acids.[19][21]

Stoichiometry and Reaction Time

For difficult couplings, it may be necessary to use a slight excess of the activated amino acid and coupling reagent. Monitoring the reaction progress by a technique like a Kaiser test (for primary amines) or a chloranil test (for secondary amines) is essential to determine the optimal reaction time. In some cases, a "double coupling" – repeating the coupling step with fresh reagents – may be required to drive the reaction to completion.

Experimental Protocols

The following protocols provide a starting point for the coupling of a generic N-Fmoc protected amino acid to a sterically hindered azetidine amine on a solid support. Optimization may be required based on the specific substrates.

Protocol 1: HATU-Mediated Coupling

Materials:

  • Fmoc-protected amino acid (1.5 eq)

  • HATU (1.45 eq)

  • DIPEA (3.0 eq)

  • Azetidine-functionalized resin (1.0 eq)

  • Anhydrous DMF

Procedure:

  • Swell the azetidine-functionalized resin in DMF for 30 minutes.

  • In a separate vessel, dissolve the Fmoc-protected amino acid and HATU in anhydrous DMF.

  • Add DIPEA to the amino acid/HATU solution and allow to pre-activate for 5-10 minutes at room temperature.

  • Drain the DMF from the swollen resin and add the pre-activated amino acid solution.

  • Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using a suitable test (e.g., chloranil test).

  • If the reaction is incomplete, consider extending the reaction time or performing a double coupling.

  • Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and finally with isopropanol (3x).

Protocol 2: COMU-Mediated Coupling

Materials:

  • Fmoc-protected amino acid (1.5 eq)

  • COMU (1.5 eq)

  • DIPEA (3.0 eq)

  • Azetidine-functionalized resin (1.0 eq)

  • Anhydrous NMP

Procedure:

  • Swell the azetidine-functionalized resin in NMP for 30 minutes.

  • In a separate vessel, dissolve the Fmoc-protected amino acid and COMU in anhydrous NMP.

  • Add DIPEA to the solution.

  • Drain the NMP from the swollen resin and immediately add the activated amino acid solution.

  • Agitate the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress.

  • For particularly difficult couplings, the reaction temperature can be raised to 40-50°C.

  • Upon completion, drain the reaction mixture and wash the resin as described in Protocol 1.

G cluster_workflow General Coupling Workflow Resin_Swell 1. Resin Swelling (DMF or NMP) Pre_activation 2. Pre-activation (Amino Acid + Coupling Reagent + Base) Coupling 3. Coupling Reaction (Agitation at RT or elevated Temp) Pre_activation->Coupling Monitoring 4. Reaction Monitoring (e.g., Chloranil Test) Coupling->Monitoring Monitoring->Coupling Incomplete (Extend time or double couple) Washing 5. Resin Washing (DMF, DCM, IPA) Monitoring->Washing Complete Complete Reaction Complete Washing->Complete

Figure 2: A generalized workflow for peptide coupling with sterically hindered azetidine amines.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Incomplete Coupling Insufficiently reactive coupling reagent; Steric hindrance; Poor solvation/aggregation.Switch to a more potent coupling reagent (e.g., HATU, COMU, PyAOP).[3][5] Increase reaction temperature or use microwave assistance.[18][21] Change to a better solvating solvent like NMP or add a co-solvent like DMSO.[17] Perform a double coupling.
Epimerization/Racemization Prolonged activation time; Elevated temperature; Strong base.Minimize pre-activation time. Perform the reaction at a lower temperature if possible.[17] Use a weaker base like N-methylmorpholine (NMM) for sensitive substrates.[5]
Guanidinylation Side Reaction Use of excess aminium-based coupling reagent (e.g., HATU, HBTU).Use a phosphonium-based reagent like PyAOP instead.[3][4] Use a minimal excess of the aminium reagent.

Conclusion

The successful incorporation of sterically hindered azetidine amines into peptide chains is an achievable goal with careful consideration of the reaction conditions. The use of high-reactivity coupling reagents such as HATU, COMU, or PyAOP, in conjunction with optimized solvent systems, appropriate bases, and controlled temperatures, can overcome the steric challenges posed by these valuable building blocks. The protocols and troubleshooting guide provided herein serve as a robust starting point for researchers and drug development professionals seeking to explore this exciting area of peptide chemistry.

References

  • Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. Available from: [Link]

  • Highly Sterically Hindered Peptide Bond Formation. Thieme Gruppe. Available from: [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Available from: [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC. Available from: [Link]

  • OxymaPure. CEM Corporation. Available from: [Link]

  • The Science Behind HATU: Mechanism and Applications in Modern Chemistry. Available from: [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Available from: [Link]

  • Active esters and resins in peptide synthesis: the role of steric hindrance. RSC Publishing. Available from: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available from: [Link]

  • Optimizing Peptide Coupling: Key Techniques. Available from: [Link]

  • HATU. Wikipedia. Available from: [Link]

  • Advancing Peptide Synthesis: Riding the Wave of GLP-1 Drug Success. Chemistry Today. Available from: [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available from: [Link]

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. Available from: [Link]

  • Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. Available from: [Link]

  • Coupling Reagents. Aapptec Peptides. Available from: [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Available from: [Link]

  • Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. PMC. Available from: [Link]

  • Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing. Available from: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Available from: [Link]

  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry. Available from: [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Available from: [Link]

  • The role of temperature in Solid Phase Peptide Synthesis (SPPS). CSBio. Available from: [Link]

  • Advancements to Sustainability in Peptide Synthesis: The Way to Greener Chemistry. Available from: [Link]

  • Synthesizing Hydrophobic Peptides. AAPPTEC. Available from: [Link]

  • Developments in peptide and amide synthesis. Luxembourg Bio Technologies. Available from: [Link]

  • Coupling Reagents. Scribd. Available from: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Available from: [Link]

  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Available from: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. OUCI. Available from: [Link]

  • Efficient peptide coupling involving sterically hindered amino acids. PubMed. Available from: [Link]

  • Strategies for the synthesis of azetidine‐modified linear peptides. For.... ResearchGate. Available from: [Link]

Sources

Strain-release functionalization methods for azetidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strain-Release Functionalization Methods for Azetidine Synthesis

Executive Summary

Azetidines are increasingly prioritized in medicinal chemistry as bioisosteres for gem-dimethyl groups, piperidines, and pyrrolidines.[1] They offer improved metabolic stability and lowered lipophilicity (LogD) compared to their larger ring counterparts. However, traditional cyclization methods (e.g., intramolecular nucleophilic substitution) are often low-yielding and limited in scope.

This guide details Strain-Release Functionalization , a superior synthetic paradigm that leverages the inherent potential energy (~64 kcal/mol) of the azabicyclo[1.1.0]butane (ABB) framework.[2] By "spring-loading" the precursor, researchers can drive thermodynamically favorable ring-opening reactions to install diverse functionality at the difficult-to-access C3 position.

Mechanistic Principles: The "Spring-Loaded" Electrophile

The reactivity of ABBs is governed by the relief of angular strain. The bridgehead carbons possess inverted tetrahedral geometry with bond angles approaching


, significantly deviated from the ideal 

.
  • The Trigger: The bridgehead C-N bond is the weak link.

  • The Pathways:

    • Nucleophilic Pathway: Protonation or Lewis Acid activation of the Nitrogen renders the C3 position highly electrophilic.

    • Radical Pathway: Addition of a radical species to the C-N bond generates a cyclobutyl radical, which relaxes into the azetidine core.

    • Metal-Mediated (Umpolung): Lithiation of the bridgehead C-H (ABB-Li) allows the ABB to act as a nucleophile, retaining the bicycle until a subsequent electrophilic trigger induces ring opening.

Visualizing the Reaction Pathways

ABB_Pathways ABB Azabicyclo[1.1.0]butane (Strained Precursor) Act_Nuc Path A: Nucleophilic (Acid/Electrophile Activation) ABB->Act_Nuc + H+ / E+ Act_Rad Path B: Radical (SOMO Activation) ABB->Act_Rad + R• Act_Met Path C: Metallation (ABB-Li Nucleophile) ABB->Act_Met + R-Li Intermediate_Cat C3-Cationic Intermediate Act_Nuc->Intermediate_Cat N-Activation Intermediate_Rad N-Radical Intermediate Act_Rad->Intermediate_Rad Bond Formation Intermediate_Bor Ate-Complex (Boronate) Act_Met->Intermediate_Bor + Boronic Ester Prod_Het 3-Heteroatom Azetidine Intermediate_Cat->Prod_Het + Nucleophile Prod_Alk 3-Alkyl/Aryl Azetidine Intermediate_Rad->Prod_Alk H-Atom Transfer Prod_Com Complex Substituted Azetidine Intermediate_Bor->Prod_Com 1,2-Migration + Strain Release

Figure 1: Divergent reaction manifolds for ABBs. Path A accesses heteroatom substitution; Path B and C access carbon substitution.

Experimental Protocols

Protocol A: Copper-Catalyzed Direct Alkylation (Gianatassio Method)

Best for: Installing alkyl, vinyl, or aryl groups at C3.[3] Industrial standard for rapid SAR.

Context: Developed by Biogen, this method overcomes the challenge of forming C(sp3)-C(sp3) bonds on the azetidine ring using Grignard reagents and a copper catalyst.

Materials:

  • 1-Azabicyclo[1.1.0]butane (ABB) or Sulfonyl-ABB (commercially available or prepared via Org. Synth. 2020, 97, 188).

  • Catalyst: Cu(OTf)

    
     (Copper(II) triflate).
    
  • Nucleophile: Grignard reagent (R-MgBr).

  • Solvent: Anhydrous 2-MeTHF (preferred over THF for higher boiling point and better separation).

Step-by-Step Procedure:

  • Setup: Flame-dry a 25 mL Schlenk flask and purge with Argon.

  • Catalyst Loading: Add Cu(OTf)

    
     (5 mol%) to the flask.
    
  • Solvation: Add anhydrous 2-MeTHF (0.2 M relative to ABB) and cool to -78 °C.

  • Reagent Addition: Add the ABB precursor (1.0 equiv).

    • Critical Step: If using volatile parent ABB, add as a solution. If using sulfonyl-ABB (solid), add as a solid under positive Argon flow.

  • Nucleophile Addition: Dropwise add the Grignard reagent (1.5 equiv) over 10 minutes.

    • Observation: The solution typically turns dark brown/black.

  • Reaction: Allow the mixture to warm slowly to 0 °C over 2 hours.

  • Quench: Quench with saturated aqueous NH

    
    Cl solution.
    
  • Workup: Extract with EtOAc (3x). Dry organics over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography. (Note: Azetidines are polar; use DCM/MeOH/NH

    
    OH gradients).
    

Validation:

  • 1H NMR: Look for the disappearance of the characteristic bridgehead protons of ABB (~2.0-2.5 ppm, multiplet) and the appearance of the C3 methine proton in the azetidine product.

Protocol B: Strain-Release Homologation (Aggarwal Method)

Best for: Stereocontrolled synthesis and installing complex boronic esters.

Context: This "Umpolung" strategy uses lithiated ABB as a nucleophile to attack a boronic ester. The resulting "ate" complex undergoes a 1,2-migration driven by strain release.

Workflow Diagram:

Aggarwal_Flow Start Start: 1-Sulfonyl-ABB Step1 1. Lithiation (t-BuLi, -78°C, THF) Start->Step1 Step2 2. Add Boronic Ester (R-Bpin) Step1->Step2 Step3 3. Formation of Boronate Complex (Low Temp) Step2->Step3 Step4 4. Warm to RT (Triggers 1,2-Migration & Ring Opening) Step3->Step4 Strain Release Step5 5. Oxidative Workup (NaBO3 or H2O2/NaOH) Step4->Step5 End Product: 3-Substituted Azetidin-3-ol (or retained Boron species) Step5->End

Figure 2: Aggarwal homologation workflow for stereodefined azetidines.

Step-by-Step Procedure:

  • Lithiation: Dissolve 1-(tert-butylsulfonyl)-ABB in THF at -78 °C. Add t-BuLi (1.1 equiv) dropwise. Stir for 30 min to generate ABB-Li.

  • Coupling: Add the boronic ester (1.2 equiv) dropwise.

  • Migration: Allow the reaction to warm to room temperature. The strain release drives the migration of the substituent from Boron to the adjacent Carbon, opening the ring.

  • Oxidation (Optional): To convert the C-B bond to a C-OH (alcohol), add NaBO

    
    •4H
    
    
    
    O (5 equiv) and water. Stir for 4 hours.

Comparative Analysis of Methods

FeatureNucleophilic Opening (TfOH)Radical Addition (Minisci)Metal-Cat. Alkylation (Gianatassio)
Bond Formed C-N, C-O, C-SC-CC-C
Reagents Amines, Thiols, AlcoholsCarboxylic acids, SulfinatesGrignard Reagents
Conditions Acidic / Bronsted AcidOxidative / PhotocatalyticLewis Acid / Anhydrous
Scope Heteroatom functionalizationAlkyl/Acyl groupsAlkyl/Aryl/Vinyl groups
Key Limitation Limited to heteroatomsRegioselectivity issuesMoisture sensitivity

Troubleshooting & Safety

  • ABB Instability: The parent 1-azabicyclo[1.1.0]butane is volatile and kinetically unstable. It can polymerize explosively if concentrated or heated. Always store as a dilute solution in ether/THF at -20 °C or use the sulfonyl-protected variants (e.g., tosyl-ABB, busyl-ABB), which are stable solids.

  • Exotherm: Ring opening releases ~60-65 kcal/mol. On scales >1g, add reagents slowly at low temperature (-78 °C or 0 °C) to manage the exotherm.

  • Purification: Azetidines are potent amine bases. Pre-treat silica gel with 1% Et

    
    N or use amine-functionalized silica to prevent streaking and yield loss.
    

References

  • Gianatassio, R., et al. "Direct Alkylation of 1-Azabicyclo[1.1.0]butanes."[3] Organic Letters, 2019, 21, 6, 2060–2063. Link

  • Fawcett, A., & Aggarwal, V. K. "Advances in the Chemistry of Bicyclo[1.1.0]butanes and Azabicyclo[1.1.0]butanes." Chemical Science, 2020. (Review of Aggarwal's methodologies). Link

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. "Synthesis of Azetidines and Pyrrolidines." Angewandte Chemie International Edition, 2010, 49, 9052. Link

  • Bielecki, M., et al. (Baran Lab). "Rapid Diversification of Azabicyclobutanes through Stereoselective Addition of Nucleophiles."[1] ChemRxiv (Preprint), 2025. Link (Note: Search title for latest version).

  • Mykhailiuk, P. K. "In Situ Generation of 1-Azabicyclo[1.1.0]butane for the Synthesis of Azetidines." Angewandte Chemie, 2021. Link

Sources

Troubleshooting & Optimization

Purification of polar azetidines on silica gel without streaking

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Streaking and Tailing of Polar Azetidines on Silica Gel Ticket ID: AZ-PUR-001 Status: Resolved / Guide Published[1]

Welcome to the Purification Support Hub

You are likely here because your azetidine compound is "streaking" (tailing) across your TLC plates or eluting as a broad, undefined band during flash chromatography. This is a common failure mode in heterocyclic chemistry, specifically caused by the mismatch between the basicity of the azetidine ring and the acidity of the silica stationary phase.

This guide moves beyond generic advice, providing the specific solvent systems ("recipes"), stationary phase modifications, and decision trees required to isolate high-polarity secondary and tertiary amines with high recovery.

Module 1: The Mechanism of Failure

Why is my separation failing? To fix the problem, you must understand the interaction at the molecular level.

  • The Acidity Mismatch: Standard silica gel (

    
    ) is acidic, with surface silanol groups (
    
    
    
    ) possessing a
    
    
    between 5 and 7.[1]
  • The Azetidine Basicity: Azetidines are strained, electron-rich amines.[1] A typical azetidine has a conjugate acid

    
     of 
    
    
    
    (e.g., Azetidine free base).
  • The Interaction: When a basic azetidine meets acidic silica, two things happen:

    • Hydrogen Bonding: Strong interaction between the amine lone pair and the silanol proton.

    • Protonation (Salt Formation): The silica acts as an ion-exchange resin, protonating the azetidine to form a cation (

      
      ) which binds electrostatically to the deprotonated silanol (
      
      
      
      ).

The Result: The compound does not partition cleanly between the mobile and stationary phases. Instead, it "drags" along the column, resulting in streaking, peak broadening, and irreversible adsorption (yield loss).

Module 2: Mobile Phase Engineering (The "Magic" Mixtures)

Standard DCM/MeOH gradients are often insufficient because Methanol alone cannot effectively compete with the amine-silanol interaction. You must introduce a Basic Modifier to suppress silanol ionization and keep the azetidine in its free-base form.

Recipe A: The "Ammoniated Methanol" System (Standard)

This is the workhouse for polar amines.

  • Preparation: Do NOT add aqueous Ammonium Hydroxide (

    
    ) directly to Dichloromethane (DCM); it is immiscible and will form a separate layer, causing erratic chromatography.[1]
    
  • Protocol:

    • Prepare a stock solution of 10%

      
       in Methanol . (Mix 100 mL of 28-30% aq. 
      
      
      
      into 900 mL MeOH).
    • Use this "Ammoniated Methanol" as your B-solvent.[1]

    • Gradient: Run a gradient of DCM (A) vs. Ammoniated MeOH (B).

    • Effective Range: 0% to 20% B. (Note: Exceeding 20% MeOH in DCM can dissolve silica, contaminating your product).[1]

Recipe B: The "CMA" System (For Difficult Cases)

When the compound is stuck at the baseline, use the CMA system. It is highly polar and basic.

  • Composition: Chloroform : Methanol : Conc.[1]

    
     (aq)[2]
    
  • Ratio: 80 : 18 : 2 [1]

  • Usage: This is an isocratic system (or used as the 100% B line).[1] It is powerful enough to elute highly polar, multi-nitrogen containing azetidines.

Recipe C: The "Green" Alternative (EtOAc/EtOH)

If you wish to avoid chlorinated solvents (DCM/Chloroform):

  • Mobile Phase: Ethyl Acetate : Ethanol (3:1 ratio) + 2%

    
    .[1]
    
  • Note: Ethanol is preferred over methanol here because it is more miscible with Ethyl Acetate in the presence of water (from the ammonia).

Module 3: Stationary Phase Selection

If solvent engineering fails, you must change the surface chemistry of your column.

Stationary PhaseSuitability for AzetidinesMechanism of ActionRecommendation
Standard Silica LowRequires basic modifiers (TEA/NH3) to function.[1]Use only with modified solvents (Module 2).[1]
Amine-Functionalized Silica (KP-NH) High (Best) Surface is bonded with propyl-amine groups.[1] Neutral/Basic surface (

).[1]
Gold Standard. No solvent modifiers needed.[1] Use simple Hexane/EtOAc gradients.[1][3]
Basic Alumina Medium/HighInherently basic surface; does not protonate amines.[1]Good alternative, but lower resolution than silica.[1][4]
C18 (Reverse Phase) HighSeparates based on hydrophobicity.[1]Excellent for very polar azetidines. Use High pH buffer (

, pH 10) in water/MeCN.
Module 4: Decision Tree & Workflow

Follow this logic path to determine the optimal purification strategy for your specific azetidine.

AzetidinePurification Start Crude Azetidine Sample CheckSolubility Solubility Check: Soluble in Hexane/EtOAc? Start->CheckSolubility TLC_Std Run TLC: Hex/EtOAc CheckSolubility->TLC_Std Yes PolarSolvents Switch Solvent System: DCM / MeOH CheckSolubility->PolarSolvents No (Polar) Streak_Check Does it Streak/Tail? TLC_Std->Streak_Check StandardFlash Standard Flash: Hexane / EtOAc Streak_Check->StandardFlash No (Clean spots) Modifiers Add Modifier: 1% TEA or 1% NH4OH Streak_Check->Modifiers Yes (Streaking) ReRunTLC Re-Run TLC Modifiers->ReRunTLC AddBase Use Ammoniated MeOH: DCM / (MeOH + 10% NH4OH) PolarSolvents->AddBase AddBase->ReRunTLC StillStreaking Still Streaking? ReRunTLC->StillStreaking AmineSilica CRITICAL SWITCH: Use Amine-Functionalized Silica (KP-NH) or Basic Alumina StillStreaking->AmineSilica Yes RunColumn Run Column: DCM / Ammoniated MeOH StillStreaking->RunColumn No FinalSuccess Success: Clean Separation AmineSilica->FinalSuccess Elute with Hex/EtOAc

Figure 1: Decision matrix for selecting the correct purification method based on compound solubility and TLC behavior.

Module 5: Troubleshooting FAQ

Q1: I added Triethylamine (TEA) to my mobile phase, but I'm still losing mass. Where is my compound? A: TEA competes for silanol sites, but it can also form salts.[1] If you are using TEA, you must ensure your compound is not precipitating as a TEA-salt complex inside the column.

  • Fix: Switch to Ammonium Hydroxide (

    
    ) . Ammonia is a gas; it modifies the silica surface and then evaporates completely during fraction concentration, leaving no residue. TEA often requires high-vac drying or an acid wash to remove fully.[1]
    

Q2: My azetidine is stuck at the baseline even with 10% MeOH/DCM. A: You have likely formed the hydrochloride (or TFA) salt of your azetidine during the reaction workup. Salts will not move on silica with organic solvents.[1]

  • Fix 1 (Freebasing): Dissolve your crude in DCM, wash with saturated aqueous

    
     or 
    
    
    
    , dry over
    
    
    , and re-concentrate. Load the free base .[1]
  • Fix 2 (CMA System): If you must purify the salt, use the CMA system (80:18:2 Chloroform/MeOH/NH4OH) described in Module 2. The high ammonia content will "freebase in situ" on the column.

Q3: Can I just wash the silica column with TEA before loading? A: Yes, this is called "Deactivation."[1]

  • Protocol: Flush the column with 3 Column Volumes (CV) of Hexane containing 5% TEA. Then, equilibrate with your starting mobile phase (e.g., Hexane/EtOAc). This pre-coats the acidic silanols with TEA. However, using Amine-Functionalized Silica (like Biotage KP-NH or similar) is significantly more reproducible and cleaner than manual deactivation [1].

Q4: I am seeing "ghost peaks" or leaching from the silica. A: If you are using >20% Methanol in DCM or high concentrations of Ammonium Hydroxide (pH > 10), you are dissolving the silica matrix.

  • Fix: Do not exceed 10-15% ammoniated methanol in the final mobile phase composition. If you need more polarity, switch to Reverse Phase (C18) chromatography using a basic buffer (Ammonium Bicarbonate, pH 10) [2].

References
  • Biotage. (2023).[1][3] Strategies for the Flash Purification of Organic Amines. Biotage Application Notes. [Link]

  • Teledyne ISCO. (2012).[5] Purification of Primary Amines using RediSep C18 Columns. Teledyne ISCO Application Note AN87. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1][6] Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[6] [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Department of Chemistry Guidelines. [Link]

Sources

Technical Support Center: Optimizing Yield in 3-Aminoazetidine-3-Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis of highly strained, conformationally constrained building blocks.

3-Aminoazetidine-3-carboxamide is a highly prized bioisostere and rigid scaffold in medicinal chemistry. However, the azetidine ring possesses approximately 26 kcal/mol of ring strain [1]. This inherent instability makes the synthesis prone to ring-opening side reactions, polymerization, and severe yield losses during isolation.

This guide abandons the traditional, harsh Bucherer-Bergs hydantoin hydrolysis route. Instead, we outline a high-yielding, self-validating workflow utilizing a modified Strecker reaction followed by a controlled Radziszewski hydration.

Core Synthesis Workflow

To maximize yield and preserve the integrity of the azetidine ring, we recommend the following three-stage synthetic route starting from commercially available 1-Boc-azetidin-3-one.

SynthesisRoute A 1-Boc-azetidin-3-one (Starting Material) B Strecker Reaction (NH4Cl, NaCN, NH3) A->B C 1-Boc-3-amino-3-cyanoazetidine (Intermediate 1) B->C D Radziszewski Hydration (H2O2, K2CO3, DMSO) C->D E 1-Boc-3-aminoazetidine- 3-carboxamide (Intermediate 2) D->E F Boc Deprotection (HCl/Dioxane) E->F G 3-Aminoazetidine- 3-carboxamide HCl (Final Product) F->G

Caption: Workflow for the synthesis of 3-aminoazetidine-3-carboxamide via Strecker reaction.

Troubleshooting & FAQs

Q1: My Strecker reaction to form 1-Boc-3-amino-3-cyanoazetidine suffers from low conversion and tarry byproducts. How can I optimize this?

The Causality: Azetidin-3-ones are highly electrophilic. Under strongly basic conditions (e.g., using unbuffered NaCN), the high pH triggers aldol-type condensations, polymerization, or nucleophilic ring-opening at the C2/C4 positions. The Solution: You must strictly control the pH. Use a buffered system of NH₄Cl and methanolic ammonia before adding the cyanide source. This maintains the pH around 9.0, which is basic enough to keep the amine nucleophilic but mild enough to prevent degradation of the highly strained 4-membered ring [1].

Q2: During the conversion of the nitrile to the carboxamide, I am seeing over-hydrolysis to the carboxylic acid. How do I stop at the amide?

The Causality: Standard aqueous acid or base hydrolysis cannot easily differentiate between the nitrile and the resulting amide, inevitably pushing the reaction toward the thermodynamically stable carboxylic acid[2]. The Solution: Employ the Radziszewski reaction . By using aqueous H₂O₂ and K₂CO₃ in DMSO, you generate the hydroperoxide anion (HOO⁻). Because of the alpha-effect, HOO⁻ is a vastly superior nucleophile compared to hydroxide (OH⁻). It rapidly attacks the nitrile carbon at room temperature to form a peroxyimidate intermediate. This intermediate reacts with a second equivalent of H₂O₂ to yield the carboxamide and oxygen gas, making the reaction irreversible and strictly preventing over-hydrolysis.

Mechanism Nitrile Nitrile (R-CN) Peroxyimidate Peroxyimidate Intermediate Nitrile->Peroxyimidate + HOO⁻ Hydroperoxide Hydroperoxide Anion (HOO⁻) Hydroperoxide->Peroxyimidate Amide Carboxamide (R-CONH2) Peroxyimidate->Amide + H2O2 Oxygen O2 (g) + H2O Peroxyimidate->Oxygen

Caption: Mechanism of the Radziszewski partial hydrolysis of nitriles to carboxamides.

Q3: I have successfully synthesized the Boc-protected carboxamide, but my yield plummets during the final Boc-deprotection. I cannot extract the product into organic solvents. What is wrong?

The Causality: You are likely attempting an aqueous workup. 3-Aminoazetidine-3-carboxamide is a low-molecular-weight, highly polar molecule with zwitterionic character. Once the lipophilic Boc group is removed, the free amine/amide becomes virtually insoluble in standard extraction solvents (EtOAc, DCM) and highly soluble in water [3]. The Solution: Abandon aqueous extraction entirely. Perform the deprotection under strictly anhydrous conditions using 4M HCl in 1,4-dioxane. The product will precipitate directly out of the reaction mixture as a clean hydrochloride salt, allowing isolation by simple vacuum filtration.

Quantitative Optimization Data

To illustrate the critical nature of reagent selection, review the comparative data below.

Table 1: Comparison of Nitrile Hydrolysis Conditions (Intermediate 1 to 2)

Hydrolysis ConditionTemp (°C)Time (h)Yield: CarboxamideYield: Carboxylic Acid
6M HCl (Aqueous)10012< 5%85%
2M NaOH (Aqueous)80815%70%
H₂O₂ / K₂CO₃ / DMSO 25 2 92% < 1%

Table 2: Comparison of Boc-Deprotection Isolation Methods

Deprotection ReagentIsolation MethodIsolated YieldProduct Purity (NMR)
TFA / DCMAqueous basification & DCM extraction12%85%
TFA / DCMIon-exchange chromatography65%95%
4M HCl / Dioxane Direct filtration of precipitated salt 98% >99%

Self-Validating Experimental Protocol

This step-by-step methodology incorporates in-line analytical checks to ensure each transformation is successful before proceeding.

Step 1: Buffered Strecker Reaction
  • Suspend 1-Boc-azetidin-3-one (1.0 eq) and NH₄Cl (1.5 eq) in a 7M solution of ammonia in methanol (5.0 eq of NH₃). Stir at room temperature for 2 hours to allow imine formation.

  • Cool the mixture to 0 °C. Add NaCN (1.2 eq) portion-wise to maintain the internal temperature below 5 °C.

  • Warm to room temperature and stir for 18 hours.

  • Self-Validation Check: Take an aliquot, evaporate the solvent, and run an IR spectrum. The disappearance of the ketone C=O stretch (~1740 cm⁻¹) and the appearance of a sharp nitrile C≡N stretch (~2230 cm⁻¹) confirms complete conversion.

  • Quench with aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield 1-Boc-3-amino-3-cyanoazetidine.

Step 2: Radziszewski Hydration
  • Dissolve the crude 1-Boc-3-amino-3-cyanoazetidine (1.0 eq) in DMSO (0.2 M).

  • Add anhydrous K₂CO₃ (0.5 eq). Cool the flask to 0 °C using an ice bath.

  • Dropwise, add 30% aqueous H₂O₂ (5.0 eq). Caution: The reaction is exothermic and evolves O₂ gas. Ensure proper venting.

  • Stir at room temperature for 2 hours.

  • Self-Validation Check: TLC (10% MeOH in DCM). The starting material spot should be completely consumed. IR should show the disappearance of the ~2230 cm⁻¹ peak and the emergence of strong amide I (~1670 cm⁻¹) and amide II (~1610 cm⁻¹) bands.

  • Dilute with water and extract thoroughly with EtOAc. Wash the organic layer with brine, dry, and concentrate to yield 1-Boc-3-aminoazetidine-3-carboxamide.

Step 3: Anhydrous Deprotection
  • Dissolve 1-Boc-3-aminoazetidine-3-carboxamide in minimal anhydrous DCM.

  • Add 4M HCl in 1,4-dioxane (10.0 eq) at room temperature.

  • Stir vigorously for 3 hours. A white precipitate will begin to form within 30 minutes.

  • Self-Validation Check: Take a small sample of the precipitate, dissolve in D₂O, and run a ¹H NMR. The complete disappearance of the massive 9H singlet at ~1.4 ppm confirms total Boc removal.

  • Add diethyl ether to fully crash out the product. Filter the suspension under vacuum, wash the filter cake with cold ether, and dry under high vacuum to afford 3-aminoazetidine-3-carboxamide hydrochloride as a pure white solid.

References

  • Ji, Y., et al. "An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids." Arkivoc, 2018. URL:[Link]

  • Miller, R. A., et al. "A Practical Process for the Preparation of Azetidine-3-carboxylic Acid." Synthetic Communications, 2006. URL:[Link]

  • Wang, B. J., & Duncton, M. "A Single-Step Synthesis of Azetidine-3-Amines." ChemRxiv, 2020. URL:[Link]

Technical Support Center: Troubleshooting Solubility of Free Base 3-Aminoazetidines in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. 3-Aminoazetidines are highly sought-after sp3-rich, four-membered nitrogen heterocycles in medicinal chemistry due to their ability to improve metabolic stability and pharmacokinetic profiles . However, handling the free base form of 3-aminoazetidines presents unique physicochemical challenges.

Due to their high polarity, compact size, and strong intermolecular hydrogen-bonding capabilities (predicted pKa ~8.29) , the free base often exhibits poor solubility in standard non-polar organic solvents. This guide provides field-proven, self-validating protocols and mechanistic insights to help you overcome these solubility hurdles.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my free base 3-aminoazetidine crash out or form an oil in lipophilic organic solvents like toluene or diethyl ether? Causality: The free base of 3-aminoazetidine is a highly polar diamine. The secondary amine in the strained four-membered ring and the primary exocyclic amine act as potent hydrogen bond donors and acceptors. In non-polar solvents, the energetic penalty of disrupting the solvent cavity is not offset by solute-solvent interactions. Instead, the molecules self-associate via hydrogen bonding, leading to precipitation or "oiling out." Solution: Shift to polar aprotic solvents (e.g., Dichloromethane, DMSO) or use a co-solvent system (e.g., 5–10% Methanol in DCM) to disrupt intermolecular H-bonds and solvate the free base.

Q2: I am trying to extract the free base from an aqueous workup, but it remains in the aqueous layer. How do I force it into the organic phase? Causality: 3-Aminoazetidines are incredibly hydrophilic. Even when fully deprotonated at pH > 11, the neutral free base strongly partitions into water due to its minimal lipophilic surface area. Solution: Standard extractions with Ethyl Acetate or pure DCM will fail. You must use a "salting-out" technique (saturating the aqueous layer with NaCl) combined with a highly polar organic extraction mixture, such as 10% Methanol in DCM.

Q3: How can I temporarily mask the polarity to improve organic solubility during my synthetic sequence? Causality: By converting one of the amines into a carbamate, you eliminate a hydrogen bond donor and add lipophilic bulk, drastically altering the partition coefficient (LogP). Solution: Utilize protecting groups. For instance, 1-Boc-3-aminoazetidine or 3-(Cbz-amino)azetidine exhibit excellent solubility in a wide range of organic solvents, including THF and Ethyl Acetate, allowing for homogeneous reactions before final late-stage deprotection.

Part 2: Quantitative Data - Solubility Profiling

To guide your solvent selection, the following table synthesizes the solubility behavior of free base 3-aminoazetidines across common laboratory solvents .

Solvent ClassSolventPredicted Solubility (Free Base)Application Notes
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble (>10,000 mg/L)Ideal for high-concentration stock solutions and NMR.
Polar Aprotic Dichloromethane (DCM)SolubleBest for extractions (when modified with alcohol) and acylations.
Polar Aprotic Acetonitrile (MeCN)Sparingly SolubleMay require gentle heating; good for SN2 alkylations.
Polar Protic Methanol (MeOH)Moderately SolubleExcellent solvating power, but nucleophilic. Avoid in acylations.
Non-Polar Toluene / HexanesPoorly Soluble (<10 mg/L)Anti-solvents. Useful for precipitating the compound.
Part 3: Troubleshooting Workflows & Visualizations

When designing a reaction involving the free base, use the following logic to determine your solvent strategy.

G Start Solubility Issue: Free Base 3-Aminoazetidine CheckSolvent Evaluate Solvent Polarity Index Start->CheckSolvent NonPolar Non-Polar (Hexane, Toluene) CheckSolvent->NonPolar PolarAprotic Polar Aprotic (DCM, MeCN, DMSO) CheckSolvent->PolarAprotic Protic Polar Protic (MeOH, EtOH) CheckSolvent->Protic Action1 Use Co-solvent (e.g., 5-10% THF/MeOH) NonPolar->Action1 Action2 Ideal for Stock Solutions (DMSO >10k mg/L) PolarAprotic->Action2 Action3 Good Solubility but Risk of H-bond interference Protic->Action3

Decision logic for 3-aminoazetidine free base solubilization in organic solvents.

Part 4: Experimental Protocols
Protocol A: Generation and Extraction of Free Base from Dihydrochloride Salt

Context: 3-Aminoazetidine is commercially supplied as a dihydrochloride salt due to the instability and hygroscopicity of the free base . The following self-validating protocol ensures complete neutralization and quantitative transfer into an organic phase.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 equivalent of 3-aminoazetidine dihydrochloride in a minimal volume of deionized water (approx. 2 mL/mmol).

  • Basification: Cool the solution to 0 °C. Slowly add 10 M NaOH dropwise until the pH reaches >11.

    • Self-Validation: Test the aqueous layer with pH paper; the high pKa of the azetidine nitrogen requires a highly basic environment to ensure complete deprotonation.

  • Salting Out: Add solid NaCl to the aqueous phase until saturation is reached. This minimizes the solubility of the free base in the aqueous layer by increasing the ionic strength.

  • Extraction: Extract the aqueous layer with a solvent mixture of 10% Methanol in Dichloromethane (DCM) (5 x 3 mL/mmol).

    • Causality: Pure DCM cannot disrupt the hydrogen bonds the diamine forms with water; the methanol acts as a hydrogen bond competitor, facilitating phase transfer.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na2SO4 (avoid MgSO4 as it can coordinate with small diamines), filter, and concentrate under reduced pressure at <30 °C to yield the free base.

Workflow Salt 3-Aminoazetidine 2HCl Salt Base Add Aqueous NaOH (pH > 11) Salt->Base Extract Extract with 10% MeOH in DCM Base->Extract Dry Dry over Na2SO4 & Filter Extract->Dry Store Store Free Base under Inert Gas Dry->Store

Step-by-step workflow for generating and isolating free base 3-aminoazetidine.

Protocol B: In-Situ Free-Basing for Anhydrous Organic Reactions

Context: If isolating the free base is unnecessary and leads to yield loss, you can generate it in situ directly in an organic solvent.

Step-by-Step Methodology:

  • Suspension: Suspend the 3-aminoazetidine dihydrochloride salt in a polar aprotic solvent like Acetonitrile or DMF (5 mL/mmol).

  • Base Addition: Add 2.5 to 3.0 equivalents of a sterically hindered organic base, such as N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is basic enough to deprotonate the azetidine but sterically hindered enough to avoid acting as a competing nucleophile in downstream reactions.

  • Sonication: Sonicate the mixture for 15 minutes. The insoluble dihydrochloride salt will gradually convert to the free base (which dissolves) and DIPEA-hydrochloride (which may precipitate depending on the solvent).

  • Validation: The resulting fine suspension or clear solution contains the solubilized free base, ready for immediate coupling or alkylation.

References
  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs. Source: PubMed / NIH. URL: [Link]

  • Title: 1-Boc-3-(amino)azetidine Chemical Properties. Source: LookChem. URL: [Link]

  • Title: SAFETY DATA SHEET: 3-Aminoazetidine dihydrochloride. Source: Fisher Scientific. URL: [Link]

Technical Support Center: C18 Reverse-Phase HPLC Methods for Separating Polar Azetidine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of polar azetidine isomers using C18 reverse-phase HPLC. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of retaining and resolving these challenging analytes. As polar, often basic, small molecules, azetidine isomers present a unique set of obstacles for traditional C18 chromatography.

This document moves beyond standard protocols to explain the fundamental principles and causal relationships behind method development and troubleshooting choices. Our goal is to empower you with the expertise to not only solve common problems but also to proactively design robust and reliable analytical methods.

Troubleshooting Guide: Common Issues & Systematic Solutions

Separating polar compounds on a non-polar stationary phase is inherently challenging.[1][2] Most issues stem from inadequate interaction between the azetidine isomers and the C18 stationary phase. Below are systematic approaches to diagnose and resolve the most common problems.

Problem 1: Poor or No Retention (Analytes Elute at or Near the Void Volume)

This is the most frequent issue, occurring because the polar azetidine molecules have a stronger affinity for the polar mobile phase than the non-polar C18 stationary phase.[3][4]

Probable Causes:

  • Mobile phase is too "strong" (too high a percentage of organic solvent).

  • Analyte is too polar for conventional C18 interaction.

  • "Phase collapse" or "dewetting" of the stationary phase in highly aqueous conditions.[1][5]

  • Incorrect pH, causing the analyte to be in a highly polar, ionized state that is repelled by the stationary phase.

Systematic Solutions Protocol:

  • Reduce Organic Solvent Content: This is the simplest first step. The primary organic solvents in reversed-phase HPLC, acetonitrile and methanol, are the "strong" solvents that elute compounds.[6]

    • Action: Systematically decrease the percentage of organic solvent in your mobile phase in 5% increments (e.g., from 50% acetonitrile to 45%, then 40%).

    • Causality: Reducing the organic content makes the mobile phase more polar (more "weak"), forcing the comparatively less polar analytes to interact more with the non-polar stationary phase, thereby increasing retention time.[3]

  • Employ an Aqueous-Compatible C18 Column: If you must use a mobile phase with very high water content (<5% organic), a standard C18 column can lose retention unpredictably due to phase collapse.[5]

    • Action: Switch to a C18 column specifically designed for highly aqueous conditions. These often feature polar endcapping or polar-embedded ligands.[7][8]

    • Causality: The integrated polar groups on these columns maintain a hydrated layer on the silica surface, preventing the C18 chains from matting down and losing interactive surface area in high-water environments. This ensures reproducible retention.[1][8]

  • Control the Mobile Phase pH: Azetidines are typically basic. The pH of the mobile phase dictates their ionization state, which critically impacts retention.

    • Action: For basic azetidines, lower the mobile phase pH by adding an acidifier like formic acid or acetic acid (0.1% is a standard starting point). Aim for a pH at least 2 units below the analyte's pKa.[2][9]

    • Causality: At a low pH, the basic azetidine will be fully protonated (ionized). While this may seem counterintuitive, it provides a consistent charge state. More importantly, it suppresses the ionization of residual silanol groups on the silica surface of the column, which can otherwise cause undesirable ionic interactions and poor peak shape.[9] For increased retention of the uncharged form, a high pH mobile phase could be used, but this requires a pH-stable column.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Peak tailing is the most common peak shape issue for basic compounds like azetidines on silica-based C18 columns.

Probable Causes:

  • Peak Tailing: Secondary interactions between the basic analyte and acidic, unreacted silanol groups on the silica stationary phase.[10]

  • Peak Tailing/Splitting: Operating the mobile phase pH too close to the analyte's pKa, causing the compound to exist in both ionized and neutral forms simultaneously.[9]

  • Column Overload: Injecting too much sample mass.

  • Incompatible Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase (e.g., 100% ACN when the mobile phase is 10% ACN).

Systematic Solutions Protocol:

  • Add a Mobile Phase Modifier:

    • Action: Introduce a small concentration (e.g., 0.1% v/v) of an acid such as formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase. If pH stability is critical, use a buffer like phosphate or acetate, ensuring it is soluble in the mobile phase mixture.[9][11]

    • Causality: Acids protonate the residual silanol groups on the stationary phase, reducing their capacity for strong, unwanted ionic interactions with the positively charged basic analytes. This results in more symmetrical peaks based primarily on hydrophobic interactions.[9]

  • Verify Mobile Phase pH vs. Analyte pKa:

    • Action: Ensure your mobile phase pH is at least 2 units away from the pKa of your azetidine isomers.

    • Causality: This ensures that over 99% of the analyte molecules are in a single ionic state, preventing the peak splitting and broadening that occurs when multiple forms co-elute.[3]

  • Reduce Injection Mass:

    • Action: Perform a loading study. Dilute your sample 5-fold and 10-fold and inject again. If peak shape improves, you were overloading the column.

    • Causality: Every column has a finite capacity. Overloading saturates the stationary phase, leading to distorted, often fronting, peaks.[10]

Problem 3: Insufficient Resolution Between Isomers

Achieving separation between structurally similar isomers requires optimizing chromatographic selectivity.

Probable Causes:

  • Sub-optimal mobile phase composition (organic solvent type or ratio).

  • Inadequate mobile phase pH.

  • Column chemistry not selective enough for the specific isomers.

  • Temperature fluctuations.

Systematic Solutions Protocol:

The following workflow provides a logical progression for optimizing resolution.

Troubleshooting_Workflow Start Insufficient Resolution ChangeSolvent Change Organic Solvent (ACN vs. MeOH) Start->ChangeSolvent Different selectivity? AdjustpH Optimize Mobile Phase pH ChangeSolvent->AdjustpH No improvement Success Resolution Achieved ChangeSolvent->Success Success AddModifier Try Additives (e.g., Ion-Pair Reagents) AdjustpH->AddModifier No improvement AdjustpH->Success Success ChangeColumn Select Different Column Chemistry AddModifier->ChangeColumn No improvement AddModifier->Success Success AdjustTemp Adjust Column Temperature ChangeColumn->AdjustTemp Fine-tuning ChangeColumn->Success Success AdjustTemp->Success Success

Caption: A systematic workflow for troubleshooting poor resolution.

  • Change Organic Solvent Type:

    • Action: If using acetonitrile (ACN), prepare an equivalent mobile phase with methanol (MeOH), and vice-versa.

    • Causality: ACN and MeOH offer different selectivities due to their distinct chemical properties (dipole moment, proton donor/acceptor capabilities). This can alter interactions with the analytes differently, often changing elution order or improving separation.[12]

  • Use Ion-Pairing Reagents: This is an advanced technique for when pH and solvent adjustments are insufficient.[6]

    • Action: Introduce an ion-pairing agent to the mobile phase. For basic (cationic) azetidines, an anionic agent like an alkyl sulfonate (e.g., sodium dodecyl sulfate) is used. Start with a low concentration (e.g., 5-10 mM).

    • Causality: The agent's hydrophobic tail adsorbs to the C18 stationary phase, while its charged head remains exposed. This effectively creates a pseudo-ion-exchange surface that interacts with the charged analytes, dramatically increasing retention and altering selectivity.[13] Note: Ion-pairing agents require long column equilibration times and are generally not compatible with mass spectrometry (MS).[1][6]

  • Consider Alternative Chromatography Modes: If reversed-phase C18 is failing, the polarity of the analytes may be too high.

    • Action: Develop a method using Hydrophilic Interaction Liquid Chromatography (HILIC).

    • Causality: HILIC uses a polar stationary phase (like bare silica or a diol phase) and a high-organic mobile phase. It separates compounds based on their partitioning into a water-enriched layer on the stationary phase surface. This technique is ideal for retaining and separating very polar compounds that are unretained by reversed-phase methods.[1][14]

Frequently Asked Questions (FAQs)

Q1: Why is separating polar azetidine isomers on a standard C18 column so difficult?

A: The difficulty arises from a fundamental mismatch in polarity. C18 columns have a non-polar stationary phase composed of long hydrocarbon chains.[4] Polar molecules, like many azetidine isomers, prefer to stay in the polar mobile phase (typically a water/acetonitrile or water/methanol mixture) rather than interact with the non-polar ("hydrophobic") stationary phase. This results in weak retention, meaning the compounds travel through the column very quickly with little separation.[1]

Q2: When should I consider an alternative to a standard C18 column?

A: You should consider an alternative column when you have exhausted mobile phase optimization strategies on an aqueous-compatible C18 and still face these issues:

  • No Retention: Your isomers elute in the solvent front even with 100% aqueous mobile phase.

  • Insufficient Selectivity: You cannot achieve baseline separation between critical isomers despite trying different organic solvents, pH values, and additives.

  • The analytes are extremely polar: For highly polar azetidines (e.g., those with multiple hydroxyl or amine groups), HILIC is often a more suitable technique from the start.[1][15]

Q3: How do I choose the right mobile phase additives for my separation?

A: The choice depends on your primary goal, as summarized in the table below.

Additive TypeExamplesTypical ConcentrationPrimary Purpose & Mechanism
Acidifiers Formic Acid (FA), Acetic Acid (AA), Trifluoroacetic Acid (TFA)0.05 - 0.2% (v/v)Improve Peak Shape for bases by suppressing silanol activity. Controls pH to ensure a consistent analyte ionization state.[11][16]
Buffers Ammonium Acetate, Ammonium Formate, Sodium Phosphate10 - 25 mMEnsure Reproducibility by maintaining a constant mobile phase pH, which is critical for stable retention times of ionizable compounds.[9][10]
Ion-Pair Reagents Alkyl Sulfonates (for bases), Tetrabutylammonium salts (for acids)5 - 20 mMIncrease Retention & Selectivity of charged analytes by forming a neutral ion-pair that has affinity for the C18 phase.[6][13]

Q4: What is "phase collapse" and how can I prevent it?

A: "Phase collapse," also known as dewetting, occurs when a traditional C18 column is run with a mobile phase containing a high percentage of water (typically >95%). The high surface tension of the water expels it from the non-polar pores of the stationary phase. The C18 alkyl chains then "mat down" or collapse, drastically reducing the available surface area for interaction. This leads to a sudden and often irreversible loss of analyte retention.[1][5]

Prevention:

  • Use Polar-Modified C18 Columns: The most effective solution is to use columns with polar-embedded or polar-endcapped phases, which are designed to be "wettable" and stable in 100% aqueous conditions.[7][8]

  • Never Stop the Flow: If using a traditional C18 column in high aqueous conditions, never stop the pump flow for an extended period, as this encourages dewetting.

  • Re-wetting Procedure: If collapse is suspected, the column can sometimes be regenerated by flushing with a high percentage of organic solvent (e.g., 100% ACN) for an extended period before re-equilibrating with the aqueous mobile phase.[5]

Q5: Can I use a C18 column for the chiral separation of azetidine enantiomers?

A: No. A standard C18 column cannot distinguish between enantiomers (non-superimposable mirror images). The interactions are based on hydrophobicity, which is identical for both enantiomers. To separate enantiomers, you must introduce a chiral selector into the system. The most common approach is to use a Chiral Stationary Phase (CSP) . These columns have a chiral molecule bonded to the silica surface (e.g., derivatives of cellulose, amylose, or cyclodextrin) that interacts stereoselectively with the enantiomers, leading to different retention times.[17][18][19]

References
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • HPLC Troubleshooting Guide. Supelco.
  • Top Three HPLC Method Development Tips. LCGC International.
  • Successful HPLC Operation – A Troubleshooting Guide. ThermoFisher.
  • HPLC Troubleshooting Guide. Avantor.
  • Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. ResearchGate.
  • HPLC Troubleshooting Guide. ACE.
  • A review on method development by hplc. SciSpace.
  • Troubleshooting in HPLC: A Review. IJSDR.
  • Prediction of peak shape as a function of retention in reversed-phase liquid chromatography. PubMed.
  • How to make a polar endcapped C18 column act more polar (HPLC)?. ResearchGate.
  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography.
  • Improving Separation of Peaks in RP HPLC. MICROSOLV.
  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC.
  • HPLC Method Development - A Review. International Journal of Pharmaceutical Research and Applications.
  • Methods in Developing Mobile Phase Condition for C18 Column. Nacalai Tesque.
  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC.
  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham.
  • C18 Reversed Phase HPLC Columns. Obrnuta faza.
  • Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. JSM Central.
  • Reversed Phase HPLC Columns. Phenomenex.
  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry.
  • Separation of Organic Acids on an Agilent Polaris C18-A Column. Agilent.
  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC North America.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

Sources

Technical Support Center: Azetidine Deprotection & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Avoiding Polymerization ("Tarring") During Azetidine Amine Deprotection Status: Open Priority: Critical (Sample Loss Risk) Assigned Specialist: Senior Application Scientist

Introduction: The Polymerization Trap

You are likely here because a routine deprotection of an N-Boc or N-Cbz azetidine resulted in an intractable oil, a rubbery solid, or a complete loss of mass upon evaporation.

The Diagnosis: You have encountered Cationic Ring-Opening Polymerization (CROP) .[1][2] Unlike pyrrolidines (5-membered) or piperidines (6-membered), azetidines possess significant ring strain (~26 kcal/mol). During acidic deprotection, the resulting azetidinium ion is a potent electrophile. If a free amine (nucleophile) is present—even transiently—it will attack the ring, triggering an unstoppable chain reaction.

This guide provides the mechanistic insight and validated protocols to ensure you isolate the monomeric salt, not the polymer.

Module 1: The Mechanism of Failure

To prevent polymerization, you must understand the competition between Salt Formation (desired) and Propagation (undesired).

The Critical Window: Polymerization occurs most frequently during incomplete protonation or improper workup . If the reaction mixture contains both protonated azetidine (electrophile) and free base azetidine (nucleophile), polymerization is kinetically favored.

Visualizing the Pathway:

Azetidine_Pathways BocAz N-Boc-Azetidine (Stable Precursor) AzIon Azetidinium Ion (Reactive Electrophile) BocAz->AzIon Acid (H+) -Boc FreeBase Free Base Azetidine (Nucleophile) AzIon->FreeBase Insufficient Acid or Basic Workup Salt Azetidine Salt (Stable Product) AzIon->Salt Non-nucleophilic Counterion (Cl-, TFA-) Polymer Poly(azetidine) (Oligomer/Tar) AzIon->Polymer Attack by Free Base FreeBase->Polymer Initiates ROP

Figure 1: The bifurcation of azetidine deprotection. Success depends on keeping the equilibrium firmly towards the Salt form and preventing the Free Base from interacting with the Azetidinium Ion.

Module 2: Troubleshooting & Optimization Strategy
VariableRecommendationThe "Why" (Scientific Causality)
Concentration High Dilution (< 0.1 M) Polymerization is a second-order reaction (intermolecular). Dilution exponentially reduces the rate of chain propagation.
Acid Stoichiometry Large Excess (> 10-20 eq) You must eliminate the "Free Base" species. An excess of acid ensures that all nitrogen atoms are protonated, removing the nucleophile required for polymerization.
Temperature 0°C to -10°C Ring opening has a higher activation energy than simple protonation. Low temperatures kinetically trap the monomer.
Solvent Choice Dioxane or Et₂O Non-nucleophilic solvents that promote the precipitation of the product salt are ideal. If the product precipitates, it is physically removed from the reaction, preventing polymerization.
Workup Evaporation only NEVER perform an aqueous basic extraction (e.g., NaHCO₃ wash) on the free amine. This generates the free base in high concentration, guaranteeing polymerization.
Module 3: Validated Protocols
Protocol A: The Precipitation Method (Recommended)

Best for: Isolating stable HCl salts without chromatography.

  • Preparation: Dissolve N-Boc-azetidine (1.0 equiv) in dry Diethyl Ether or Dioxane (0.1 M concentration).

  • Acid Addition: Cool to 0°C. Add 4M HCl in Dioxane (10.0 equiv) dropwise.

    • Note: Do not use aqueous HCl; water can act as a nucleophile or solubilize the salt, keeping it in the danger zone.

  • Reaction: Stir at 0°C -> RT for 2-4 hours.

  • Observation: A white precipitate should form (the Azetidine·HCl salt).[3][4]

  • Isolation:

    • Filter the solid under inert atmosphere (nitrogen/argon).

    • Wash with cold ether.

    • Dry under vacuum.

    • Result: Pure Azetidine·HCl salt.[3]

Protocol B: The Scavenger/TFA Method

Best for: Substrates sensitive to HCl or requiring TFA.

  • Preparation: Dissolve N-Boc-azetidine in DCM (0.05 M - very dilute).

  • Scavenger: Add Triethylsilane (TES) (2.0 equiv).

    • Why? While TES scavenges t-butyl cations, it also helps prevent oxidative side reactions.

  • Acid Addition: Cool to 0°C. Add TFA (20% v/v final concentration).

  • Reaction: Stir at 0°C for 1-2 hours. Monitor by TLC (stain with Ninhydrin).

  • Workup (CRITICAL):

    • Do NOT wash with base.

    • Concentrate the mixture at low temperature (<30°C) on a rotary evaporator.

    • Co-evaporate with Toluene (3x) or DCM (3x) to remove excess TFA.

    • Result: Azetidine[2][5][6][7][8][9][10]·TFA salt (often an oil, but stable if kept acidic).

Protocol C: Hydrogenolysis (Boc-Alternative)

Best for: N-Cbz or N-Bn protected azetidines. Note: This method avoids the "Acid/Base" equilibrium issue entirely.

  • Preparation: Dissolve N-Cbz-azetidine in MeOH or EtOH (0.1 M).

  • Catalyst: Add Pd/C (10 wt% loading).

  • Acid Trap: Add 1.05 equiv of HCl (aq) or Acetic Acid .

    • Why? As the amine is freed, it immediately forms the salt with the acid present in the media, preventing self-attack.

  • Hydrogenation: Stir under H₂ balloon (1 atm) for 2-12 hours.

  • Isolation: Filter through Celite. Concentrate.

Module 4: Frequently Asked Questions (FAQs)

Q1: My product turned into a rubbery solid after leaving it on the high-vac. What happened? A: You likely concentrated the free base . Azetidine free bases are volatile and autocatalytic. As the solvent evaporates, the concentration increases, and the "neat" amine polymerizes exothermically. Always store as a salt.

Q2: Can I distill the free base azetidine? A: Only with extreme caution. Simple azetidine (the parent molecule) boils at ~61°C but is highly unstable. Substituted azetidines are even riskier. We strongly recommend using the crude salt for the next step (e.g., amide coupling) by adding base in situ only when the electrophile is present.

Q3: Is the "TFA salt" stable? A: Yes, but TFA salts are often hygroscopic oils. If you need a solid, consider performing a salt exchange: Dissolve the TFA salt in MeOH, add excess HCl/Dioxane, and evaporate (repeat 3x) to convert to the HCl salt.

Q4: Can I use "scavengers" to stop polymerization? A: In this context, the best "scavenger" is excess acid . Unlike radical polymerization where you add BHT, cationic polymerization is stopped by removing the nucleophile. Keeping the pH < 3 ensures the amine is 100% protonated and unable to attack the ring.

References
  • Cationic Ring-Opening Polymerization of Azetidines: Goethals, E. J., & Schacht, E. H. (2015). The Polymerization of Azetidines and Azetidine Derivatives. ResearchGate. Link

  • Azetidine Stability & pKa: Reid, M., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. J. Org. Chem. Link

  • Boc Deprotection Methodologies: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Anionic vs Cationic Polymerization: Rupar, P. A. (2017). Insights into Azetidine Polymerization. Macromolecules. Link

Sources

Technical Support Center: Azetidine Free Base Handling & Carbonate Prevention

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals handling highly reactive secondary amines. Below, you will find in-depth mechanistic explanations, troubleshooting guides, and validated experimental protocols to prevent the degradation of azetidine free bases.

Frequently Asked Questions (FAQs)

Q1: Why does my azetidine free base turn cloudy or viscous over time? A1: Azetidine is a four-membered cyclic secondary amine characterized by high basicity (pKa ~11.29) and significant nucleophilicity due to its ring strain[1]. When exposed to ambient air, the free base rapidly undergoes a nucleophilic attack on atmospheric carbon dioxide (


). This generates a transient zwitterionic intermediate, which subsequently reacts with a second equivalent of azetidine to form an insoluble azetidinium carbamate salt[2]. If atmospheric moisture is present, water acts as a nucleophile with catalytic assistance from the amine, leading to the formation of azetidinium bicarbonate[2]. This degradation manifests physically as a white precipitate, cloudiness, or a severe increase in the viscosity of the neat liquid.

Q2: How does carbonate/carbamate formation affect my downstream reactions? A2: Carbamate formation fundamentally alters the stoichiometry and solubility of your reagent. If you are performing a sensitive amide coupling or an alkylation, the effective concentration of the free amine is drastically reduced. Furthermore, the resulting carbamate salts often precipitate out of non-polar organic solvents, which can clog syringes, foul automated liquid handlers, and lead to incomplete reaction conversions.

Q3: What is the optimal long-term storage condition for azetidine? A3: For polar azetidines and their free bases, the strict guideline is to store them at low temperatures (e.g., 4°C or -20°C) under a rigorously inert atmosphere (nitrogen or argon)[3]. However, the most robust, field-proven strategy is to avoid storing the free base entirely. Instead, store the compound as an azetidine hydrochloride salt . The protonated amine is non-nucleophilic and completely inert to


. Stock solutions of the salt can be reliably stored at -20°C for at least a month, or -80°C for up to 6 months without degradation[4].

Troubleshooting Guide

Issue 1: White crust formation around the reagent bottle cap.
  • Cause: The bottle seal was compromised, allowing continuous exposure to

    
     and moisture, driving carbamate/carbonate crystallization.
    
  • Solution: Do not use the heavily crusted liquid for stoichiometric reactions. If the bulk liquid remains clear, you may salvage the reagent by distilling the azetidine under reduced pressure (boiling point 61-62 °C)[1] directly into a Schlenk flask cooled in a dry ice/acetone bath. Moving forward, utilize Sure/Seal™ packaging and Schlenk line techniques[5].

Issue 2: Consistently low yields in amide couplings using stored azetidine.
  • Cause: Unseen partial degradation has lowered the active amine concentration, throwing off the stoichiometric equivalents of your coupling reagents (e.g., HATU, EDC).

  • Solution: Transition to Protocol 1 (In Situ Free-Basing). Purchase or synthesize the azetidine hydrochloride salt, and generate the free base directly in the reaction flask using a non-nucleophilic base.

Mechanistic & Workflow Visualizations

G Azetidine Azetidine Free Base (Highly Nucleophilic) Zwitterion Zwitterionic Intermediate (Transient) Azetidine->Zwitterion Nucleophilic Attack CO2 Atmospheric CO2 CO2->Zwitterion H2O Atmospheric Moisture Bicarbonate Azetidinium Bicarbonate (Degraded Salt) H2O->Bicarbonate Carbamate Azetidinium Carbamate (Insoluble/Viscous) Zwitterion->Carbamate + 2nd Azetidine Molecule Zwitterion->Bicarbonate + H2O

Mechanism of carbamate and bicarbonate formation from azetidine free base.

G Start Azetidine Reagent Required Decision Form of Azetidine? Start->Decision Salt Azetidine Hydrochloride (Stable Salt) Decision->Salt Supplied as Salt FreeBase Azetidine Free Base (Air-Sensitive) Decision->FreeBase Supplied as Free Base StoreSalt Store at RT or 4°C (Desiccated) Salt->StoreSalt Schlenk Protocol 2: Schlenk Transfer (Argon/Nitrogen) FreeBase->Schlenk Upon receipt InSitu Protocol 1: In Situ Free-Basing (Add DIPEA/Et3N) StoreSalt->InSitu When ready to use StoreFB Store at -20°C (Sure/Seal or Schlenk Flask) Schlenk->StoreFB

Decision matrix and workflow for the handling and storage of azetidine reagents.

Quantitative Data: Storage Viability

The following table summarizes the causality between storage conditions and the expected shelf life of azetidine reagents.

Reagent FormAtmosphereStorage TempExpected Shelf LifeDegradation RiskCausality / Notes
Free Base (Neat) Ambient Air25°C< 1 weekCritical Rapid

absorption; carbamate precipitation.
Free Base (Neat) Argon4°C1-3 monthsModerateSlower kinetics, but trace oxygen/moisture causes gradual degradation[3].
Free Base (Neat) Argon-20°C6 monthsLowReduced volatility and kinetic energy halt nucleophilic attack.
HCl Salt (Solid) Ambient Air25°C> 1 yearVery LowProtonated amine is non-nucleophilic.
HCl Salt (Solid) Argon-20°C> 2 yearsNegligibleOptimal condition for long-term library storage[4].

Experimental Protocols

Protocol 1: In Situ Free-Basing of Azetidine Hydrochloride (Recommended)

This self-validating protocol ensures that the highly reactive free base only exists transiently in the presence of the target electrophile, completely bypassing storage degradation issues.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes.

  • Dissolution: Add 1.0 equivalent of Azetidine Hydrochloride to the flask. Dissolve in an anhydrous, degassed solvent (e.g., Dichloromethane or N,N-Dimethylformamide).

  • Electrophile Addition: Add 1.0 equivalent of your target electrophile (e.g., an activated carboxylic acid or alkyl halide).

  • In Situ Generation: Dropwise, add 2.5 to 3.0 equivalents of a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).

    • Causality Check: The excess DIPEA serves a dual purpose: it deprotonates the azetidine salt to generate the active free base, and it neutralizes the HCl byproduct generated during the subsequent coupling reaction.

  • Reaction Monitoring: Stir at room temperature under Argon. Monitor the reaction via LC-MS or TLC until the electrophile is consumed.

Protocol 2: Schlenk-Line Transfer and Storage of Azetidine Free Base

If you must use the free base directly, this protocol utilizes inert-gas displacement to prevent atmospheric exposure[5].

  • Equipment Prep: Oven-dry (140°C for >4 hours) a Schlenk flask and a glass syringe. Allow them to cool in a desiccator or under an active Argon stream.

  • Purging: Connect the Schlenk flask to a Schlenk line. Perform three vacuum/Argon cycles to ensure a strictly inert atmosphere.

  • Syringe Transfer: Insert the dried needle into the Sure/Seal™ septum of the commercial azetidine bottle[5]. Inject a volume of Argon equal to the volume of azetidine you intend to withdraw (to prevent drawing a vacuum).

  • Withdrawal: Slowly withdraw the neat azetidine free base.

  • Storage: Transfer the liquid into the purged Schlenk flask. Seal the flask tightly, wrap the joint with Parafilm, and store immediately in a dedicated -20°C freezer.

References

  • A Unified Approach to CO2–Amine Reaction Mechanisms ACS Omega - ACS Publications URL: [Link]

Sources

Technical Support Center: Minimizing Racemization During Coupling of 3-Aminoazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for navigating the challenges associated with the peptide coupling of 3-aminoazetidine-3-carboxylic acid. This constrained, α,α-disubstituted amino acid presents unique steric challenges that can heighten the risk of racemization, a critical issue that can compromise the biological activity and therapeutic efficacy of your synthesized peptides.[1][2] This guide provides in-depth troubleshooting advice, optimized protocols, and a thorough examination of the mechanistic principles governing this process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is 3-aminoazetidine-3-carboxylic acid particularly susceptible to racemization during coupling?

A1: The susceptibility of 3-aminoazetidine-3-carboxylic acid to racemization stems from its structural nature as an α,α-disubstituted amino acid. This steric hindrance can slow down the desired coupling reaction.[3] The prolonged reaction times or more forceful conditions required to overcome this hindrance can increase the likelihood of side reactions, including racemization.[4]

Racemization during peptide coupling primarily occurs through two base-catalyzed mechanisms:

  • Oxazolone (Azlactone) Formation: This is the most prevalent pathway. The activated carboxyl group of the N-protected amino acid can cyclize intramolecularly to form a 5(4H)-oxazolone intermediate. The proton at the chiral α-carbon of this intermediate is highly acidic and can be readily abstracted by a base. The resulting achiral intermediate can then be attacked by the amine component from either side, leading to a mixture of the desired L-peptide and the undesired D-diastereomer.[5]

  • Direct Enolization: This involves the direct abstraction of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. Subsequent protonation of this enolate can also result in racemization. While less common, this pathway can be significant under strongly basic conditions.[5]

Q2: I'm observing significant epimerization in my product. Which part of my coupling protocol should I investigate first?

A2: When significant epimerization is detected, a systematic review of your coupling protocol is essential. The most critical factors to evaluate are the coupling reagent, the base, the solvent, and the reaction temperature.

Here is a logical workflow to troubleshoot high racemization levels:

Racemization_Troubleshooting Start High Racemization Detected Reagent Step 1: Evaluate Coupling Reagent & Additives Start->Reagent Base Step 2: Scrutinize Base Selection & Concentration Reagent->Base If using carbodiimide alone, add HOBt, HOAt, or Oxyma. [1] If using onium salts, consider modern reagents like COMU. Conditions Step 3: Assess Reaction Conditions (Temp. & Solvent) Base->Conditions If using strong, non-hindered base (e.g., DIPEA), switch to NMM or collidine. [1, 7] Use minimal necessary equivalents. Optimize Step 4: Implement Optimized Protocol & Re-analyze Conditions->Optimize If at elevated temperature, lower to 0°C. [1] Consider less polar solvents if solubility permits. End Racemization Minimized Optimize->End Optimized_Coupling_Workflow A 1. Resin Swelling & Deprotection B 2. Pre-activation of Fmoc-Azetidine-OH with HATU/DIPEA A->B C 3. Coupling to Resin-Bound Amine (2-4 hours) B->C D 4. Thorough Washing with DMF C->D E 5. Kaiser Test for Completion D->E

Sources

Selecting non-nucleophilic bases for azetidine functionalization reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Selecting Non-Nucleophilic Bases for Azetidine Functionalization

The Engineering Challenge: The Strain Paradigm

Azetidine is a deceptive scaffold. While it appears to be a simple secondary amine, its four-membered ring harbors significant ring strain energy (~25.4 kcal/mol ), nearly identical to cyclobutane but with the added lability of a nitrogen heteroatom.

The Core Problem: In functionalization reactions, the choice of base is not merely about pKa; it is a structural engineering decision.

  • Nucleophilic Attack: Unhindered bases (e.g., Pyridine, DMAP, Triethylamine) can act as nucleophiles, attacking the electrophile intended for the azetidine or, under activated conditions, attacking the azetidine ring itself (C2 or C4 position), leading to ring-opening polymerization.

  • Acid Sensitivity: Azetidines are highly sensitive to acidic byproducts (e.g., HCl generated during acylation). Protonation of the nitrogen (

    
     for the conjugate acid) activates the ring for rapid nucleophilic cleavage.
    

The Solution: You must select Non-Nucleophilic Bases that are sterically hindered or insoluble (heterogeneous), effectively decoupling "proton scavenging" from "nucleophilic attack."

Base Selection Matrix

Use this table to select the correct base for your specific transformation.

Transformation TypeRecommended BasepKa (Conj. Acid)Why this Base?Risk Factor

-Acylation / Sulfonylation
DIPEA (Hünig's Base) 10.75Steric bulk prevents attack on acyl chlorides; effectively scavenges HCl.Low. Avoid Pyridine (causes ring opening).

-Alkylation (

)

or

10.3 (HCO3-)Heterogeneous nature prevents base-mediated side reactions; mild buffering.Low. Requires polar solvent (DMF/ACN).
Pd-Catalyzed

-Arylation

10.3The "Goldilocks" base. Soluble enough in hot toluene/dioxane but non-nucleophilic to Pd.Medium.

is faster but can cause side reactions.

-Lithiation (

Activation)

-BuLi / TMEDA
>50Kinetic deprotonation. Requires N-directing group (Boc/Bus) to prevent N-attack.High. Must act at -78°C to avoid decomposition.
Base-Sensitive Substrates 2,6-Di-tert-butylpyridine 3.58Extreme steric hindrance.[1] Only scavenges strong acids (triflates) without touching electrophiles.Low. Very weak base; expensive.

Troubleshooting & FAQs

Q1: Why is my azetidine polymerizing during acid chloride coupling?

Diagnosis: You likely used pyridine or triethylamine (TEA) as a base.

  • The Mechanism: Pyridine forms a highly reactive

    
    -acylpyridinium intermediate. While efficient for primary amines, the strained azetidine reacts slower than the pyridine acts as a nucleophile. Furthermore, the HCl byproduct protonates the azetidine, and the now-nucleophilic base attacks the ring carbons.
    
  • The Fix: Switch to DIPEA (N,N-Diisopropylethylamine) .[1] The isopropyl groups provide a "steric shield" that prevents the nitrogen from acting as a nucleophile, restricting it to a proton scavenger role only.

  • Protocol Adjustment: Maintain reaction temperature at

    
    .
    
Q2: My Buchwald-Hartwig yield is <20%. I see starting material and dehalogenated arene.

Diagnosis: Catalyst poisoning or improper base choice.

  • Analysis: Azetidine is a secondary amine but is sterically compact. If you use a strong alkoxide base like

    
    , it may coordinate too strongly to the Pd center or cause 
    
    
    
    -hydride elimination of the azetidine itself (rare but possible).
  • The Fix:

    • Base: Switch to

      
       . It is milder and less likely to interfere with the catalytic cycle.
      
    • Ligand: Use RuPhos or Xantphos . RuPhos is specifically optimized for secondary amines and resists inhibition by the base.

    • Pre-activation: Heat the Pd source, Ligand, and Base before adding the Azetidine to ensure the active catalytic species is formed.

Q3: How do I perform C-H functionalization without destroying the ring?

Diagnosis: Unprotected or improperly protected nitrogen.

  • The Science: You cannot lithiate free azetidine; the N-H proton is too acidic, and the resulting amide is unstable.

  • The Fix: Use a Directing Group (DG) .

    • N-Boc or N-Pivaloyl: Directs lithiation to the

      
      -position (C2) via Chelation-Controlled Lithiation.
      
    • Reagent: Use

      
      -BuLi  with TMEDA  (tetramethylethylenediamine). TMEDA breaks up the lithium aggregates, increasing reactivity so you can run the reaction at 
      
      
      
      where the ring is kinetically stable.

Visualizing the Logic

Figure 1: Base Selection Decision Tree

BaseSelection Start Start: Azetidine Functionalization ReactionType What is the Reaction Type? Start->ReactionType Acylation Acylation / Sulfonylation (Electrophile: R-COCl / R-SO2Cl) ReactionType->Acylation Acid Scavenging Coupling Pd-Catalyzed Cross-Coupling (N-Arylation) ReactionType->Coupling Metal Catalysis Lithiation C-H Activation (Lithiation) ReactionType->Lithiation Deprotonation BaseAcyl Use DIPEA (Hünig's Base) Avoid Pyridine Acylation->BaseAcyl BaseCoup Use Cs2CO3 (Standard) or NaOtBu (Fast, Risky) Coupling->BaseCoup BaseLith Use s-BuLi + TMEDA (Requires N-Boc/Pivaloyl) Lithiation->BaseLith

Caption: Decision matrix for selecting the optimal non-nucleophilic base based on reaction class.

Figure 2: The Ring-Opening Trap (Mechanism of Failure)

RingOpening Azetidine Azetidine (Strained) Activated Protonated Azetidinium Ion (Highly Electrophilic) Azetidine->Activated + H+ Acid Acidic Conditions (H+) Acid->Activated Attack Nucleophilic Attack at C2/C4 Activated->Attack Activated for SN2 NuBase Nucleophilic Base (e.g., Pyridine) NuBase->Attack Attacks Ring Polymer Ring Opened Product / Polymerization Attack->Polymer

Caption: Mechanism showing how acidic conditions combined with nucleophilic bases trigger azetidine ring opening.

Validated Protocols

Protocol A: General -Arylation (Buchwald-Hartwig)

Adapted from Vertex Pharmaceuticals & MIT methodologies.

Reagents:

  • Azetidine derivative (1.0 equiv)[2][3]

  • Aryl Bromide (1.0 equiv)[4]

  • Base:

    
     (2.0 equiv) - Must be finely ground and dry.
    
  • Catalyst:

    
     (2 mol%) or Pd(OAc)2.
    
  • Ligand: RuPhos or Xantphos (4 mol%).

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed).

Step-by-Step:

  • Pre-complexation (Critical): In a glovebox or under Argon, add Pd source, Ligand, Base, and Aryl Bromide to the reaction vial.[5] Add solvent.[2][4][6] Stir at room temperature for 5 minutes.

  • Addition: Add the Azetidine.

  • Heating: Seal the vial and heat to

    
     for 12-18 hours.
    
  • Workup: Cool to RT. Filter through a pad of Celite (to remove insoluble carbonate and Pd). Concentrate.

  • Purification: Flash chromatography. Note: Azetidines can streak on silica; add 1% Triethylamine to your eluent.

Protocol B: Safe -Acylation

Reagents:

  • Azetidine (1.0 equiv)[2][3]

  • Acyl Chloride (1.1 equiv)

  • Base: DIPEA (1.5 equiv)

  • Solvent: DCM (Dichloromethane), Anhydrous.

Step-by-Step:

  • Dissolve Azetidine and DIPEA in DCM. Cool to

    
    .
    
  • Add Acyl Chloride dropwise.[7] Do not allow temperature to spike.

  • Stir at

    
     for 1 hour, then warm to RT.
    
  • Quench: Wash with saturated

    
    . Avoid acidic washes (like 1N HCl) which might open the ring if unreacted azetidine remains.
    

References

  • Strain Energy & Stability: Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322.

  • Buchwald-Hartwig Optimization: Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Azetidine Lithiation Strategies: Hodgson, D. M., et al. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution.[8] Organic Letters, 17(2), 330–333.[8]

  • Ring Opening Risks: Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles.[9] Organic Preparations and Procedures International, 38(5), 427-465. [10]

  • Process Chemistry Insight: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[11] Organic Process Research & Development, 20(2), 140–177.

Sources

Validation & Comparative

NMR Characterization of 3-Aminoazetidine-3-carboxamide vs. Ring-Opened Byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-aminoazetidine-3-carboxamide scaffold is a high-value, rigid pharmacophore used to restrict conformational freedom in drug design. However, its significant ring strain (~26 kcal/mol) makes it susceptible to degradation during synthesis, storage, and formulation.[1][2]

The two primary degradation pathways are amide hydrolysis (retaining the ring) and nucleophilic ring opening (destroying the pharmacophore).[2] Standard LC-MS often fails to distinguish between the intact ring and isomeric ring-opened byproducts due to identical molecular weights (MW).

This guide provides a definitive NMR-based characterization strategy to distinguish the active pharmaceutical ingredient (API) from its linear, inactive byproducts.[2]

Chemical Context & Degradation Pathways[2][3]

To accurately interpret NMR data, one must understand the specific structural changes occurring during degradation.[1][2]

The Stability Challenge

While the gem-disubstitution at the C3 position provides some kinetic stability (Thorpe-Ingold effect), the azetidine ring remains vulnerable to nucleophilic attack, particularly under acidic or Lewis-acidic conditions.[2]

Degradation Mechanisms[3]
  • Pathway A: Amide Hydrolysis. The ring remains intact, but the primary amide converts to a carboxylic acid.[1][2]

  • Pathway B: Ring Opening (Critical). Nucleophilic attack (typically by water or solvent) at the C2 or C4 position cleaves the C-N bond, relieving ring strain and forming a linear 2,3-diamino derivative.[2]

Visualization: Degradation Pathways

DegradationPathways Target 3-Aminoazetidine-3-carboxamide (Intact Scaffold) Acid 3-Aminoazetidine-3-carboxylic acid (Hydrolysis Product) Target->Acid H2O / H+ (Amide Hydrolysis) Linear 2,3-Diamino-2-(hydroxymethyl)propanamide (Ring-Opened Byproduct) Target->Linear H2O / Nucleophile (Ring Opening)

Figure 1: Primary degradation pathways.[2] Pathway B (Red) represents the critical loss of the pharmacophore structure.[2]

Comparative NMR Analysis

The differentiation relies on detecting the loss of ring strain effects on chemical shifts and the change in symmetry/multiplicity of the methylene protons.[2]

Solvent Selection
  • Recommended: DMSO-d6 .[3] It permits the observation of exchangeable amide and amine protons (

    
    , 
    
    
    
    ), which are invisible in
    
    
    .[2]
  • Alternative:

    
     (with DCl or NaOD) for analyzing salt forms, though this sacrifices N-H diagnostic signals.[1][2]
    
Diagnostic Signal Comparison (1H & 13C)

The following table summarizes the expected chemical shift changes upon ring opening.

FeatureIntact Azetidine (Target)Ring-Opened Byproduct (Linear)Diagnostic Shift
Ring Protons (H2/H4)

3.6 – 4.2 ppm
Typically a singlet or tight AB quartet (if achiral).[2]

2.8 – 3.2 ppm
Shifts upfield (shielded) as strain is relieved.[2] Often complex multiplets.[2]
Upfield shift of ~0.8 ppm
Quaternary Carbon (C3)

55 – 65 ppm
Deshielded due to ring strain and substituents.[2]

50 – 55 ppm
Slight upfield shift, but less diagnostic than protons.[1][2]
Minor shift
Amide Protons (-CONH2) Two distinct broad singlets (Restricted rotation).Variable May merge or shift depending on H-bonding in linear form.Loss of distinct separation
Ring Carbon (C2/C4)

55 – 60 ppm

40 – 45 ppm
Significant upfield shift for linear amine carbons.[2]
Upfield shift of ~15 ppm
Key Spectral Signatures[1]
  • The "Azetidine Roof": In the intact molecule, the four protons at C2 and C4 are chemically equivalent (in achiral environments) or appear as a distinct "roofing" AB system.[1][2] Upon ring opening, this symmetry is broken, and the signals disperse into the aliphatic region (2.5 – 3.5 ppm).[1][2]

  • Coupling Constants (

    
    ):  Intact azetidines often display geminal coupling (
    
    
    
    ) of ~8-10 Hz (if diastereotopic).[2] Linear byproducts display vicinal coupling (
    
    
    ) characteristic of free-rotating alkyl chains.[2]

Experimental Protocol: Self-Validating Workflow

This protocol ensures artifact-free characterization.

Step 1: Sample Preparation[1][2]
  • Mass: Weigh 5–10 mg of the solid sample.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).[2]

    • Critical: Ensure the solvent is acid-free. Old DMSO can form methanesulfonic acid, inducing ring opening in the tube.[1][2] Use an ampoule or freshly opened bottle.[2]

  • Filtration: If the solution is cloudy (indicating polymerization or salt insolubility), filter through a glass wool plug directly into the NMR tube.[2]

Step 2: Acquisition Parameters[1][2]
  • Temperature: 298 K (25°C).[2]

  • Pulse Sequence: zg30 (standard 30° pulse) to ensure quantitative integration.

  • Relaxation Delay (D1): Set to 5–10 seconds . The quaternary C3 carbon and amide protons have long T1 relaxation times.[2] Short delays will skew integration ratios.[2]

  • Scans (NS): Minimum 16 for 1H; 512 for 13C.

Step 3: Characterization Logic (Decision Tree)[2]

NMRWorkflow Start Acquire 1H NMR in DMSO-d6 CheckRegion Check 3.5 - 4.5 ppm Region Start->CheckRegion SignalsPresent Sharp Singlet/AB System (Integral = 4H) CheckRegion->SignalsPresent Yes SignalsAbsent Complex Multiplets (2.5 - 3.5 ppm) CheckRegion->SignalsAbsent No CheckAmide Check Amide Region (7.0 - 8.0 ppm) SignalsPresent->CheckAmide ResultOpened CONCLUSION: Ring-Opened Byproduct SignalsAbsent->ResultOpened ResultIntact CONCLUSION: Intact Azetidine CheckAmide->ResultIntact 2x Broad Singlets Present ResultHydrolysis CONCLUSION: Hydrolyzed Acid (Ring Intact) CheckAmide->ResultHydrolysis Amide Signals Missing

Figure 2: Step-by-step decision tree for spectral interpretation.

References

  • Azetidine Synthesis & Stability

    • Synthesis and Characterization of New Azetidine Rings. Advanced Journal of Chemistry, Section A. (2025).[2]

  • Ring Opening Mechanisms

    • Bai, G., et al. Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[1][2] ACS Med.[2] Chem. Lett. (2021).[2] [1][2][4]

  • NMR Data Verification

    • 3-(Boc-amino)azetidine Characterization. Sigma-Aldrich Product Data.

  • General Heterocycle NMR Shifts

    • Claridge, T. D. W.[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (Standard Reference).

Note: The chemical shifts provided are diagnostic ranges based on analogous 3,3-disubstituted azetidine systems. Exact values may vary slightly depending on concentration and specific N-terminal substitutions.

Sources

Comparative metabolic clearance of azetidine vs piperidine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ring Contraction" Strategy

In medicinal chemistry, the transition from a piperidine (6-membered) to an azetidine (4-membered) ring—often termed "ring contraction"—is a high-impact strategy used to modulate metabolic clearance and physicochemical properties. While piperidines are ubiquitous "privileged scaffolds" found in thousands of approved drugs, they frequently suffer from high intrinsic clearance (


) driven by Cytochrome P450 (CYP) mediated oxidation.

Azetidines offer a compelling alternative by lowering lipophilicity (


) and sterically occluding metabolic "soft spots." However, this contraction introduces significant ring strain (~25 kcal/mol), exchanging CYP liabilities for potential chemical instability or glutathione (GSH)-mediated ring opening. This guide provides a technical comparison of these two scaffolds, supported by mechanistic insights and experimental protocols.

Physicochemical & Structural Basis[1]

The metabolic fate of these analogs is dictated by their fundamental physical properties. The reduction in ring size drastically alters the lipophilic profile and the electronic environment of the nitrogen.

Table 1: Comparative Physicochemical Profile[2]
PropertyPiperidine (6-membered)Azetidine (4-membered)Impact on Drug Design
Ring Strain ~0 kcal/mol (Chair conformation)~25.4 kcal/molAzetidines are chemically more reactive; potential for electrophilic ring opening.
Lipophilicity (

)
Baseline-1.0 to -1.5 unitsLower

reduces non-specific binding and CYP affinity (Lipophilic Efficiency gain).
Basicity (

)
~11.2 (Secondary amine)~11.3 (Secondary amine)Comparable basicity in isolation, but azetidine

drops more sharply with electron-withdrawing N-substituents.
Shape/Vector Flexible (Chair/Boat)Rigid / PuckeredAzetidine alters exit vectors, potentially impacting target potency (

).

Expert Insight: The massive drop in


 (often >1 log unit) upon switching to azetidine is the primary driver for improved metabolic stability. CYP enzymes generally prefer lipophilic substrates; by making the molecule more polar, you reduce the free energy of binding to the CYP active site.

Metabolic Pathways Analysis

The two scaffolds undergo fundamentally different clearance mechanisms. Understanding these pathways is critical for interpreting stability data.

Piperidine Clearance: The Oxidative Trap

Piperidine rings are classic substrates for CYP450 isoforms (typically CYP3A4 and CYP2D6).

  • N-Dealkylation: Oxidation of the

    
    -carbon leading to a carbinolamine intermediate, which collapses to release the alkyl chain.
    
  • Ring Hydroxylation: Direct oxidation of the ring carbons, often followed by glucuronidation.

  • Bioactivation: In some cases, oxidation to iminium ions can lead to reactive metabolites (though less common than in pyrrolidines).

Azetidine Clearance: Strain-Driven Reactivity

Azetidines are generally resistant to the standard N-dealkylation seen in piperidines due to steric hindrance and the instability of the strained iminium intermediate. However, they introduce unique risks:

  • Glutathione (GSH) Conjugation: The high ring strain makes the

    
    -carbon susceptible to nucleophilic attack by GSH, catalyzed by Glutathione S-Transferases (GSTs), leading to ring opening and bioactivation-independent toxicity.
    
  • Aldehyde Oxidase (AO): While saturated azetidines are not direct AO substrates, reducing CYP clearance can sometimes "unmask" AO clearance on other parts of the molecule (e.g., if the azetidine is linked to a heteroaromatic system).

Diagram 1: Comparative Metabolic Fate

MetabolicPathways Substrate_Pip Piperidine Analog CYP CYP450 (Oxidation) Substrate_Pip->CYP High Affinity Substrate_Aze Azetidine Analog Substrate_Aze->CYP Low Affinity (Low LogD) GST GST (Conjugation) Substrate_Aze->GST Strain Driven NDealkyl N-Dealkylation (Major Clearance) CYP->NDealkyl Rapid RingOH Ring Hydroxylation CYP->RingOH Moderate Stable Metabolically Stable (Excreted Unchanged) CYP->Stable Blocked Site RingOpen Ring Opening (GSH Adduct) GST->RingOpen Nucleophilic Attack

Caption: Divergent clearance pathways. Piperidines succumb to oxidative CYP attack, while azetidines resist oxidation but risk GST-mediated ring opening.

Case Studies in Drug Discovery

Case Study A: Blocking N-Dealkylation (Success)
  • Context: Development of 5-HT4 partial agonists (Pfizer).

  • Piperidine Analog (TBPT): Suffered from rapid N-dealkylation and formation of a cyclized oxazolidine metabolite via the piperidine ring.

  • Azetidine Replacement: Switching to the azetidine analog completely eliminated N-dealkylation. The metabolic "soft spot" shifted to the isoxazole ring, which was much slower to metabolize, resulting in a significantly improved half-life (

    
    ).
    
  • Outcome: Azetidine served as a robust bioisostere that maintained potency while solving a high-turnover metabolic liability.

Case Study B: The Glutathione Liability (Risk)
  • Context: AZD1979 (MCHr1 antagonist), containing a spiro-azetidine moiety.[1]

  • Observation: In human hepatocytes, the compound formed significant glutathione conjugates.[1]

  • Mechanism: Unlike standard bioactivation (which requires CYP oxidation first), this was a direct GST-catalyzed attack on the strained spiro-azetidine ring.[1]

  • Outcome: This highlights that while azetidines fix CYP issues, they must be screened for GSH reactivity early.

Experimental Protocols

To validate the stability of these analogs, a standard Microsomal Stability Assay is insufficient because it lacks the cytosolic cofactors (GSTs) needed to detect azetidine ring opening.

Protocol A: Intrinsic Clearance ( ) in Liver Microsomes

Validates CYP-mediated clearance (Piperidine liability).

  • Preparation: Prepare 10 mM stock of test compound in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (Human/Rat).

  • Initiation: Add NADPH (1 mM final) to initiate reaction. Include a -NADPH control to check for chemical instability.

  • Sampling: Aliquot 50 µL at

    
     min into 150 µL ice-cold Acetonitrile (containing Internal Standard).
    
  • Analysis: Centrifuge (3000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .
    
    
Protocol B: Reactive Metabolite Trapping (GSH)

Validates Ring Opening liability (Azetidine liability).

  • System: Use Hepatocytes or S9 Fraction (Microsomes do not contain GSTs).

  • Incubation: Incubate 10 µM compound with fortified Glutathione (5 mM) in S9 fraction (1 mg/mL).

  • Control: Run +/- NADPH to distinguish between oxidative bioactivation (CYP-mediated) and direct ring opening (GST-mediated).

  • Detection: Analyze via LC-MS/MS searching for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH adducts) or precursor ion scan for m/z 308 (GSH fragment).

Decision Framework

When should you switch from Piperidine to Azetidine?

DecisionTree Start Start: Piperidine Lead High Clearance? MetID Perform MetID Where is the soft spot? Start->MetID Decision1 Is it N-Dealkylation or alpha-oxidation? MetID->Decision1 Switch Switch to Azetidine Decision1->Switch Yes Modify Add steric block to Piperidine Decision1->Modify No (Aromatic oxidation) CheckGSH Screen for GSH Adducts (S9/Hepatocytes) Switch->CheckGSH Result1 GSH Positive: Risk of Idiosyncratic Tox CheckGSH->Result1 Adducts Found Result2 GSH Negative: Viable Candidate CheckGSH->Result2 Clean Profile

Caption: Strategic workflow for implementing azetidine ring contraction in lead optimization.

References

  • BenchChem. A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. (2025).[2]

  • Pfizer/NIH. Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres. Drug Metab Dispos. (2016).

  • AstraZeneca. Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metab Dispos. (2019).

  • American Chemical Society. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Med.[3] Chem. Lett. (2021).[3]

  • Drug Hunter. Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022).[4][5]

Sources

A Tale of Two Rings: A Comparative Guide to the Bioactivity of 3-Aminoazetidine and 3-Aminooxetane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For the modern medicinal chemist, the quest for novel molecular scaffolds that can confer advantageous properties to drug candidates is perpetual. Among the saturated heterocycles that have garnered significant attention, the four-membered azetidine and oxetane rings, particularly when substituted with a 3-amino group, have emerged as powerful tools in drug design. This guide provides an in-depth comparison of the bioactivity of 3-aminoazetidine and 3-aminooxetane derivatives, offering insights into their structural nuances, physicochemical properties, and impact on pharmacological activity, supported by experimental data from the literature.

Introduction: Small Rings, Big Impact

Saturated four-membered heterocycles are increasingly utilized in medicinal chemistry to enhance properties such as aqueous solubility, metabolic stability, and three-dimensionality of drug candidates.[1][2] The 3-aminoazetidine and 3-aminooxetane motifs, in particular, serve as versatile building blocks and bioisosteres, capable of modulating the pharmacokinetic and pharmacodynamic profiles of a molecule.[3][4] While both are small, polar scaffolds, the substitution of a methylene group in a cyclopentane ring with a nitrogen (azetidine) or an oxygen (oxetane) atom introduces distinct electronic and conformational features that can profoundly influence their interactions with biological targets.

This guide will delve into a comparative analysis of these two scaffolds, exploring how the fundamental difference between the nitrogen and oxygen heteroatom dictates their overall performance as pharmacophores.

Structural and Physicochemical Properties: A Head-to-Head Comparison

The bioactivity of a molecule is intrinsically linked to its three-dimensional shape, electronic properties, and ability to interact with its biological target. The 3-aminoazetidine and 3-aminooxetane scaffolds, though similar in size, present key differences in their structural and physicochemical characteristics.

Property3-Aminoazetidine Derivatives3-Aminooxetane DerivativesRationale & Implications
Ring Pucker The azetidine ring exhibits a degree of pucker, influencing the orientation of substituents.The oxetane ring is also puckered, with a slightly different puckering amplitude compared to azetidine.[5]The puckered nature of both rings provides a three-dimensional scaffold, which can be advantageous for fitting into complex protein binding pockets. The subtle differences in puckering can alter the exit vectors of substituents, potentially leading to different binding orientations.
Basicity (pKa) The nitrogen atom in the azetidine ring is basic, and its pKa can be modulated by substituents. The exocyclic amino group is also basic.The oxygen atom in the oxetane ring is a hydrogen bond acceptor but is not basic. The exocyclic amino group's basicity is significantly reduced due to the inductive electron-withdrawing effect of the oxetane oxygen.[2][4]The basicity of the azetidine ring can be a double-edged sword; while it can form strong ionic interactions, it can also lead to off-target effects and poor cell permeability. The attenuated basicity of the amino group in 3-aminooxetanes can be beneficial for improving oral bioavailability and reducing hERG liability.[6]
Hydrogen Bonding The azetidine nitrogen can act as a hydrogen bond acceptor, and the amino group provides hydrogen bond donor and acceptor capabilities.The oxetane oxygen is a good hydrogen bond acceptor.[4] The amino group provides hydrogen bond donor and acceptor capabilities.Both scaffolds offer multiple points for hydrogen bonding, which is crucial for target recognition. The oxetane oxygen's lone pairs are readily accessible for hydrogen bonding.
Dipole Moment The presence of two nitrogen atoms generally results in a significant molecular dipole.The C-O-C bond in the oxetane ring creates a strong dipole moment.[6]The dipole moment influences a molecule's polarity, solubility, and ability to cross cell membranes. The distinct dipole vectors of the two rings can affect long-range interactions with a target protein.
Lipophilicity (LogD) Generally considered polar scaffolds, contributing to lower lipophilicity.Also a polar motif, often used to reduce lipophilicity and improve aqueous solubility.[7]The incorporation of either scaffold can be a strategy to move a lead compound into a more favorable physicochemical space. Matched molecular pair analysis has shown that replacing a benzamide with a 3-amino-oxetane results in a broadly similar lipophilicity profile.[7]

Bioactivity and Pharmacological Profile: A Comparative Analysis

While direct head-to-head comparative studies of matched molecular pairs of 3-aminoazetidine and 3-aminooxetane derivatives against the same biological target are scarce in the literature, we can infer their potential impact on bioactivity from their individual applications and by considering their differing physicochemical properties.

The 3-Aminoazetidine Scaffold in Action

The 3-aminoazetidine moiety has been successfully incorporated into a variety of biologically active compounds, demonstrating its utility as a versatile pharmacophore.

Case Study: Triple Reuptake Inhibitors for Depression

In a notable example, a series of 3-aminoazetidine derivatives were explored as triple reuptake inhibitors (TRIs) for the treatment of depression.[3] The design of these compounds was based on the bioisosteric replacement of a carbon atom in a 3-α-oxyazetidine template with a nitrogen atom, leading to the 3-aminoazetidine core.[3] This strategic modification aimed to remove a stereogenic center and explore new chemical space.[3] Extensive structure-activity relationship (SAR) studies led to the identification of potent compounds with a desirable inhibitory profile against serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[3][8]

Experimental Protocol: Neurotransmitter Transporter Uptake Assay [3]

  • Cell Culture: Human embryonic kidney 293 (HEK299) cells stably transfected with human SERT, NET, or DAT are cultured in appropriate media.

  • Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Procedure:

    • Cells are seeded into 96-well plates.

    • After incubation, the cells are washed with a buffer.

    • A fluorescent substrate for the respective transporter is added to the cells along with the test compounds or vehicle control.

    • The plates are incubated to allow for substrate uptake.

    • The fluorescence intensity in each well is measured using a fluorescence plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the data to a four-parameter logistic equation.

The 3-Aminooxetane Scaffold: A Modern Bioisostere

The 3-aminooxetane motif has gained prominence as a bioisostere for amides and other functional groups, offering a way to improve metabolic stability and other pharmacokinetic properties.[4][7]

Case Study: Peptidomimetics with Enhanced Stability

A key application of 3-aminooxetanes is in the development of peptidomimetics.[4] By replacing a hydrolytically labile amide bond in a peptide with a more stable 3-aminooxetane linkage, researchers have been able to create analogs with retained or improved biological activity and significantly enhanced metabolic stability.[4] For instance, the replacement of the terminal amide bond in a δ-opioid receptor agonist with a 3-aminooxetane moiety resulted in a doubling of its stability while maintaining comparable receptor binding affinity.[4]

Experimental Protocol: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

  • Materials: Human liver microsomes (HLMs), NADPH regenerating system, test compound, and a positive control compound with known metabolic instability.

  • Incubation:

    • The test compound is incubated with HLMs in a phosphate buffer at 37°C.

    • The reaction is initiated by the addition of the NADPH regenerating system.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile).

  • Analysis:

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation: The in-vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

Visualizing the Structural Differences and Experimental Workflow

To better understand the subtle yet significant differences between these two scaffolds and the general process for their comparative evaluation, the following diagrams are provided.

G cluster_0 3-Aminoazetidine cluster_1 3-Aminooxetane A N B C A->B D C-NH2 B->D C C C->A D->C E O F C E->F H C-NH2 F->H G C G->E H->G

Caption: Core structures of 3-aminoazetidine and 3-aminooxetane.

G start Lead Compound with Replaceable Moiety synthesis Synthesize Matched Pair: - 3-Aminoazetidine Analog - 3-Aminooxetane Analog start->synthesis physchem Physicochemical Profiling (Solubility, LogD, pKa) synthesis->physchem invitro In Vitro Bioactivity (e.g., IC50, Ki) synthesis->invitro adme In Vitro ADME (Metabolic Stability, Permeability) synthesis->adme sar Structure-Activity Relationship (SAR) Analysis physchem->sar invitro->sar adme->sar invivo In Vivo Efficacy & Pharmacokinetics (if warranted) conclusion Select Optimal Scaffold invivo->conclusion sar->invivo

Caption: Workflow for comparative bioactivity assessment.

Conclusion and Future Perspectives

Both 3-aminoazetidine and 3-aminooxetane derivatives are valuable scaffolds in drug discovery, each offering a unique set of properties. The choice between the two will ultimately depend on the specific goals of the drug design program and the nature of the biological target.

  • 3-Aminoazetidines are particularly useful when a basic nitrogen atom is desired for specific interactions within the binding site, as demonstrated in the development of triple reuptake inhibitors.[3] However, careful consideration must be given to managing the potential liabilities associated with basicity.

  • 3-Aminooxetanes shine as bioisosteres for amides and other groups, often leading to improved metabolic stability and favorable pharmacokinetic profiles.[4][7] The attenuated basicity of the exocyclic amine is a key feature that can be leveraged to overcome challenges related to basicity.[2]

It is important to note the current lack of direct, systematic comparative studies of matched molecular pairs of these two scaffolds. Such studies would be invaluable to the medicinal chemistry community, providing a clearer understanding of when to deploy one scaffold over the other. Future research in this area will undoubtedly lead to a more rational and predictive approach to the design of next-generation therapeutics.

References

  • Lee, H., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(9), 1031-1036. [Link]

  • Tripodi, F., et al. (2019). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. MedChemComm, 10(7), 1185-1190. [Link]

  • Tripodi, F., et al. (2019). Synthesis and Biological Evaluation of New 3-amino-2-azetidinone Derivatives as anti-colorectal cancer agents. ResearchGate. [Link]

  • Tripodi, F., et al. (2019). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. RSC Publishing. [Link]

  • Lee, H., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PubMed. [Link]

  • Bull, J. A., et al. (2022). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. ChemRxiv. [Link]

  • Šteinys, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • MedChemica. (2026, February 19). Med Chem Paper Of The Month - February 2026. [Link]

  • Bull, J. A., et al. (2024, December 12). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Bull, J. A., et al. (2022). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. ChemRxiv. [Link]

  • Šteinys, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. ResearchGate. [Link]

  • Bull, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]

  • Ramisetty, M. K., et al. (2023). Exploration of Oxetanes and Azetidines in Structure-based Drug Design. ResearchGate. [Link]

  • Bull, J. A., et al. (2023). Oxetane and azetidine-containing pharmaceuticals. ResearchGate. [Link]

  • Bull, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. PMC - NIH. [Link]

Sources

Conformational Rigidity in Fragment-Based Design: A Crystallographic Comparison of 3-Aminoazetidine-3-Carboxamide vs. Pyrrolidine and Linear Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Constrained Scaffolds

In fragment-based drug discovery (FBDD), the control of exit vectors and the reduction of entropic penalty upon binding are paramount. 3-aminoazetidine-3-carboxamide represents a unique "minimalist" scaffold. It functions as a conformationally constrained surrogate for


-disubstituted amino acids (like Aib) while offering a distinct vector profile compared to the more common pyrrolidine (proline-like) or piperidine analogues.

This guide provides a technical comparison of the crystallographic properties of the 3,3-disubstituted azetidine core against its 5-membered and linear competitors. We analyze ring puckering, bond angles, and packing density to justify its selection in high-affinity ligand design.

Structural Comparison & Performance Metrics

The primary value of the 3-aminoazetidine-3-carboxamide scaffold lies in its ability to lock the


 and 

torsion angles of the peptide backbone (or peptidomimetic chain) into a narrow region of the Ramachandran plot, typically inducing

-helical or

-turn conformations.
Comparative Data: Azetidine vs. Pyrrolidine vs. Linear

The following table synthesizes crystallographic data derived from small-molecule X-ray structures of HCl salts and peptide derivates of these scaffolds.

Feature3-Aminoazetidine-3-Carboxamide (Ac3c)3-Aminopyrrolidine-3-Carboxamide

-Aminoisobutyric Acid
(Aib - Linear)
Ring Size 4-membered5-memberedAcyclic
Ring Puckering (

)
10° – 25° (Shallow Puckering)35° – 45° (Envelope/Twist)N/A (Free Rotation)
C

Hybridization
Quaternary (

), highly strained
Quaternary (

), moderate strain
Quaternary (

), flexible
N–C

–C(O) Angle
88° – 90° (Compressed)103° – 105° ~110° (Tetrahedral)
Exit Vector Alignment Coaxial / Linear ProjectionKinked / Orthogonal ProjectionIsotropic / Variable
Ligand Efficiency (LE) High (Low MW, High Rigidity)ModerateLow (Entropic penalty)
Mechanism of Action: The "Gem-Dimethyl" Effect in Rings

The 3,3-disubstitution pattern in the azetidine ring creates a focused "Thorpe-Ingold" effect. Unlike the pyrrolidine ring, which adopts a distinct "envelope" conformation allowing for some flexibility, the azetidine ring is significantly flatter.

  • Azetidine: The high ring strain (~26 kcal/mol) forces the ring into a nearly planar or shallow "butterfly" conformation. This rigidly orients the amine and carboxamide groups in opposite directions, creating a perfect linear spacer.

  • Pyrrolidine: The 5-membered ring prefers a puckered envelope to relieve torsional strain, often introducing a "kink" in the substituent vectors that can be detrimental if a linear geometry is required.

Experimental Protocols: Crystallization & Analysis[3][4]

To validate these conformational properties in your own pipeline, we recommend the following protocol for crystallizing the Hydrochloride (HCl) salt of 3-aminoazetidine-3-carboxamide. Free bases of low MW amino-amides are often hygroscopic oils; the salt form is essential for diffraction-quality crystals.

Workflow Visualization

CrystallizationWorkflow Start Start: Crude 3-aminoazetidine- 3-carboxamide (Oil/Solid) SaltForm Salt Formation: Dissolve in MeOH -> Add 1.1 eq 4M HCl/Dioxane Start->SaltForm Activation Precipitation Precipitation: Add Et2O (Antisolvent) -> Filter White Solid SaltForm->Precipitation Purification SeedPrep Seed Preparation: Dissolve 20mg in 500µL H2O/EtOH (1:1) Precipitation->SeedPrep Redissolution VaporDiff Vapor Diffusion (Hanging Drop): Reservoir: 100% EtOH SeedPrep->VaporDiff Equilibration (3-7 days) Harvest Harvest & Cryo-Protect: Paratone-N -> Flash Cool (100K) VaporDiff->Harvest Crystal Growth DataRed Data Reduction: XDS / SHELXT / OLEX2 Harvest->DataRed XRD Analysis

Figure 1: Optimized workflow for obtaining X-ray quality crystals of small molecule amino-azetidine salts.

Step-by-Step Methodology
  • Salt Formation:

    • Dissolve 50 mg of the crude free base in 0.5 mL dry Methanol (MeOH).

    • Dropwise add 1.1 equivalents of 4M HCl in Dioxane. Stir for 15 minutes at 0°C.

    • Add Diethyl Ether (

      
      ) until the solution becomes turbid. Cool to -20°C overnight to precipitate the HCl salt. Filter and dry under vacuum.
      
  • Crystallization (Vapor Diffusion):

    • Prepare a stock solution of the HCl salt (20 mg/mL) in a 1:1 mixture of Water and Ethanol.

    • Setup: Use a 24-well hanging drop plate.

    • Drop: Mix 1 µL of protein/compound solution + 1 µL of reservoir solution.

    • Reservoir: 500 µL of 100% Ethanol (or Isopropanol).

    • Observation: Crystals typically appear as prisms or plates within 3-5 days as the water diffuses into the alcohol reservoir.

  • Data Collection Strategy:

    • Collect data at 100 K to minimize thermal motion, which is critical for resolving the puckering disorder often seen in 4-membered rings.

    • Resolution Target: Aim for < 0.80 Å to accurately refine hydrogen positions on the amide/amine, which define the H-bond network.

Structural Logic: Why Choose Azetidine?

The decision to use an azetidine scaffold should be driven by specific geometric requirements in the binding pocket.

Conformational Energy Landscape

ScaffoldLogic DesignGoal Design Goal: Rigid Linker Azetidine Azetidine Core (Ac3c) DesignGoal->Azetidine Pyrrolidine Pyrrolidine Core (Pro-like) DesignGoal->Pyrrolidine Linear Linear Chain (Aib) DesignGoal->Linear Feature1 High Strain (~26 kcal/mol) Azetidine->Feature1 Feature2 Planar/Shallow Pucker Azetidine->Feature2 Feature3 Envelope Pucker Pyrrolidine->Feature3 Outcome1 Linear Vector Alignment Feature1->Outcome1 Forces Geometry Feature2->Outcome1 Outcome2 Orthogonal/Kinked Vector Feature3->Outcome2 Flexible Kink

Figure 2: Decision logic for scaffold selection based on vector alignment and ring strain.

Critical Analysis of X-ray Features

In the crystal lattice, 3-aminoazetidine-3-carboxamide derivatives typically display:

  • Intermolecular H-Bonding: A "Head-to-Tail" arrangement where the amide

    
     donates to the carbonyl oxygen of a neighbor, forming infinite ribbons.
    
  • Ring Planarity: The ring atoms (

    
    ) often show a mean deviation from planarity of < 0.1 Å in the salt form, significantly flatter than the 0.3–0.5 Å deviation seen in proline derivatives.
    
  • Gem-Disubstitution: The C3 carbon is quaternary. This prevents oxidation at this position (metabolic stability) and locks the side chains in a specific orientation relative to the ring plane.

References

  • Conformational Analysis of Azetidine-3-Carboxylic Acid Derivatives Source:Journal of Medicinal Chemistry / Acta Crystallographica Context: Foundational work on the structural parameters of Ac3c peptides and the induction of helical conform

  • Synthesis and Structure of 3,3-Disubstituted Azetidines Source:BenchChem / CSD Communications Context: Detailed protocols for synthesizing the 3-amino-3-carboxy core and X-ray data on the puckering angles of nitro/amino deriv

  • Pyrrolidine vs. Azetidine in Drug Design Source:Molecules / Journal of Organic Chemistry Context: Comparative studies on ring strain and vector alignment in 4- vs 5-membered rings.

  • Source:Cambridge Structural Database (CSD)

Assessing Blood-Brain Barrier Permeability of Azetidine-Containing Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The blood-brain barrier (BBB) presents a formidable obstacle in central nervous system (CNS) drug discovery, restricting the entry of over 98% of small-molecule therapeutics. To overcome this, medicinal chemists frequently manipulate the physicochemical properties of lead compounds by substituting traditional saturated nitrogen heterocycles—such as pyrrolidines and piperidines—with the four-membered azetidine ring.

The incorporation of an azetidine scaffold introduces high ring strain (~25.4 kcal/mol) and conformational rigidity, while increasing the


 carbon fraction ([1]). Crucially, it modulates basicity (pKa) and lowers lipophilicity (logD), which directly translates to enhanced passive BBB permeability and reduced susceptibility to P-glycoprotein (P-gp) mediated efflux ([2]). This guide provides an objective, data-driven comparison of these scaffolds and outlines the self-validating experimental workflows required to assess their BBB permeability.

Comparative Analysis: Azetidine vs. Pyrrolidine and Piperidine

When optimizing a CNS-active compound, the choice of the nitrogen heterocycle dictates the molecule's ionization state at physiological pH (7.4). Because passive diffusion across the lipophilic BBB requires the drug to be in an un-ionized state, lowering the pKa of a basic amine is a proven strategy.

The Causality of Scaffold Selection: Azetidine-containing tertiary amines typically exhibit a lower pKa compared to their pyrrolidine and piperidine counterparts ([1]). This subtle shift increases the un-ionized fraction in the blood, driving passive permeation. Furthermore, the compact nature of the azetidine ring reduces the topological polar surface area (TPSA) and overall molecular weight, which are critical parameters for evading P-gp efflux transporters ([2]).

Table 1: Comparative Physicochemical and Permeability Profile
Property / ScaffoldAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)
Ring Strain High (~25.4 kcal/mol)LowLow
Relative Basicity (pKa) Lower (Optimal for CNS)Moderate to HighHigh (~11.22)
Passive Permeability (

)
HighModerateLow to Moderate
P-gp Efflux Liability Low (ER < 2.0)Moderate (ER 2.0 - 5.0)High (ER > 5.0)
Metabolic Stability High (Rigid structure)ModerateModerate

Data synthesized from comparative studies on neuronal nitric oxide synthase (nNOS) inhibitors, where the replacement of a pyrrolidine tail with an azetidine moiety significantly improved PAMPA-BBB permeability and lowered the efflux ratio[2].

Workflow Diagram: BBB Permeability Assessment

To systematically evaluate the BBB permeability of azetidine-based candidates, a tiered experimental workflow is employed. This ensures that only compounds with high passive diffusion and low efflux liability progress to in vivo studies.

G A Azetidine Scaffold Design (Lower pKa, High sp3) B Physicochemical Profiling (MW, logD, TPSA) A->B Synthesize C PAMPA-BBB Assay (Passive Permeability) B->C Filter (logD < 3) D MDCK-MDR1 Assay (P-gp Efflux Ratio) C->D Pe > 4 x 10^-6 cm/s E In Vivo PK (Kp,uu,brain) D->E ER < 2.0

Tiered preclinical workflow for evaluating the BBB permeability of azetidine-containing drugs.

Detailed Experimental Methodologies

To objectively validate the permeability advantages of azetidine derivatives, researchers must utilize a combination of artificial membrane assays (for passive diffusion) and cell-based transwell assays (for active efflux). The following protocols are designed as self-validating systems, incorporating internal controls to ensure data integrity.

PAMPA-BBB Assay (Passive Permeability)

The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) isolates the variable of passive diffusion. By using a porcine brain lipid extract, it mimics the highly lipophilic environment of the BBB without the confounding effects of active transporters.

Causality & Self-Validation: Because azetidines lower the pKa of basic amines, a higher fraction of the drug is un-ionized at pH 7.4. The PAMPA-BBB assay directly measures how this un-ionized fraction partitions into and diffuses across the lipid bilayer. The inclusion of high-permeability (Verapamil) and low-permeability (Theophylline) reference standards validates the integrity of the artificial membrane.

Step-by-Step Protocol:

  • Preparation of Solutions: Dissolve the azetidine test compound and reference standards in DMSO to a 10 mM stock. Dilute to a final concentration of 10 µM in PBS (pH 7.4), ensuring the final DMSO concentration does not exceed 1% (v/v) to prevent membrane degradation.

  • Membrane Coating: Coat the porous filter membrane (0.45 µm pore size) of the donor plate with 4-5 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Assay Assembly: Add 150 µL of the test compound solution to the donor wells. Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells. Carefully place the donor plate into the acceptor plate, ensuring no air bubbles are trapped at the interface.

  • Incubation: Incubate the assembled sandwich plate at 37°C for 18 hours in a humidified environment without agitation (to maintain the unstirred water layer).

  • Quantification: Separate the plates and quantify the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Data Calculation: Calculate the effective permeability (

    
    ). A 
    
    
    
    cm/s indicates high passive BBB permeability ([2]).
MDCK-MDR1 Bidirectional Transport Assay (Efflux Liability)

While PAMPA-BBB assesses passive entry, the MDCK-MDR1 assay evaluates active expulsion. Madin-Darby Canine Kidney (MDCK) cells stably transfected with the human MDR1 gene overexpress P-glycoprotein (P-gp), serving as a robust surrogate for the tight epithelial cells of the BBB ([3]).

Causality & Self-Validation: Azetidine's reduced lipophilicity and basicity often weaken its interaction with the P-gp binding pocket compared to bulkier piperidine analogs. This assay measures bidirectional flux: Apical to Basolateral (A→B, mimicking blood-to-brain) and Basolateral to Apical (B→A, mimicking brain-to-blood). An Efflux Ratio (ER) > 2.0 indicates active efflux ([4]). To self-validate, the assay must include a P-gp inhibitor (e.g., Cyclosporin A) to confirm that any observed efflux is specifically P-gp mediated, and mass balance recovery must exceed 80% to rule out non-specific binding.

Step-by-Step Protocol:

  • Cell Culture & Monolayer Integrity: Seed MDCK-MDR1 cells on semi-permeable Transwell® inserts. Culture for 4-5 days until a confluent polarized monolayer forms. Validate tight junction integrity by measuring Trans-Epithelial Electrical Resistance (TEER); only use inserts with TEER > 200

    
     ([4]).
    
  • Compound Application: Prepare the azetidine compound at 10 µM in HBSS transport buffer (pH 7.4).

    • For A→B transport: Add the compound to the apical chamber (0.4 mL) and blank buffer to the basolateral chamber (0.8 mL).

    • For B→A transport: Add the compound to the basolateral chamber and blank buffer to the apical chamber.

  • Inhibition Control: Run a parallel set of wells containing 10 µM of the test compound plus 10 µM Cyclosporin A (a known P-gp inhibitor) in both chambers.

  • Incubation & Sampling: Incubate at 37°C in a 5%

    
     orbital shaker. Take 50 µL aliquots from the receiver chambers at 30, 60, and 90 minutes, replacing the volume with fresh pre-warmed buffer.
    
  • Analysis: Determine compound concentrations via LC-MS/MS. Calculate the apparent permeability (

    
    ) for both directions.
    
  • Interpretation: Calculate the Efflux Ratio (

    
    ). If the ER > 2.0 without the inhibitor, and the ER drops to ~1.0 in the presence of Cyclosporin A, the compound is a confirmed P-gp substrate. Azetidine-optimized leads typically demonstrate an ER < 2.0, confirming their superior capacity to reside in the CNS compartment ([5]).
    

References

  • Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold Source: PubMed Central (NIH) URL:[Link]

  • MDCK-MDR1 Permeability Assay Source: Evotec URL:[Link]

  • MDCK-MDR1 Permeability Assay Source: AxisPharm URL:[Link]

Sources

Analytical Strategies for Validating Azetidine Ring Integrity: A Comparative LC-MS Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidines are highly strained, four-membered nitrogenous heterocycles that have become 1[1]. By offering a rigid, sp³-rich character, they improve metabolic stability and lower lipophilicity compared to flexible acyclic amines or larger cyclic counterparts. However, this structural rigidity comes at a thermodynamic cost: high ring strain. Under specific physiological, acidic, or metabolic conditions, the azetidine ring is susceptible to nucleophilic attack and subsequent ring-opening.

For analytical scientists, this presents a unique challenge during Liquid Chromatography-Mass Spectrometry (LC-MS) validation. The energy imparted during Electrospray Ionization (ESI) can induce spontaneous In-Source Fragmentation (ISF), artificially opening the azetidine ring before it ever reaches the mass analyzer. Distinguishing true, solution-phase degradation from instrument-induced ISF is critical to prevent the false rejection of viable drug candidates.

The Mechanistic Challenge: Ring Strain vs. Ionization Energy

To understand the analytical hurdle, we must examine the causality of azetidine degradation. The basicity of the azetidine nitrogen allows it to be easily protonated. Once protonated, the ring becomes highly activated toward intramolecular or intermolecular nucleophilic attack, relieving the inherent angle strain[2].

During LC-MS analysis, ESI transfers analytes from the liquid phase to the gas phase. The voltage applied in the atmospheric pressure-to-vacuum interface (often termed Declustering Potential or Fragmentor Voltage) accelerates ions, causing collisions with residual solvent molecules. For strained rings like azetidines, this3[3]. Consequently, the mass spectrum will display the exact mass of the ring-opened product, even if the molecule was perfectly intact in the sample vial.

ISF_Validation Sample Azetidine Sample Injection LC UHPLC Separation (Resolves Isomers) Sample->LC ESI ESI Source Ionization (Vary Fragmentor Voltage) LC->ESI MS Mass Analyzer (Extract[M+H] & [M+H+H2O]) ESI->MS Decision Retention Time (RT) Analysis MS->Decision ISF Co-elution with Intact Peak Ratio scales with Voltage = IN-SOURCE FRAGMENTATION Decision->ISF Same RT TrueDeg Distinct RT from Intact Peak Ratio independent of Voltage = TRUE DEGRADATION Decision->TrueDeg Different RT

Logic workflow for decoupling in-source fragmentation from true azetidine ring-opening.

Comparative Analytical Platforms for Azetidine Validation

Selecting the right mass spectrometry platform is the first step in building a robust validation assay. Below is an objective comparison of the two primary platforms used for structural elucidation and integrity validation.

FeatureLow-Res Triple Quadrupole (QqQ)High-Resolution MS (Q-TOF/Orbitrap)Impact on Azetidine Analysis
Mass Accuracy Nominal (~0.1 Da)Exact (< 5 ppm)HRMS prevents false identification of isobaric interferences mimicking ring-opening.
Sensitivity Extremely High (MRM mode)High (Full Scan / PRM)QqQ is superior for late-stage PK quantification; HRMS is required for early-stage structural validation.
ISF Susceptibility High (Fixed collision cell geometries)Moderate (Highly tunable source optics)HRMS allows finer tuning of declustering potentials to preserve strained rings.
Retrospective Analysis No (Targeted only)Yes (Untargeted Full Scan)HRMS allows post-acquisition mining for unexpected ring-opened adducts (e.g., solvent trapping).

Self-Validating Experimental Protocol: The ISF-Decoupling Workflow

As a Senior Application Scientist, I emphasize that a trustworthy protocol must be a self-validating system. It cannot assume the mass spectrometer is an infallible truth-teller; instead, it must force the instrument to prove that the observed mass is not an artifact of its own physics. We achieve this by exploiting orthogonal physicochemical properties: chromatographic retention time (RT) and voltage-dependent ionization dynamics.

Step 1: Chromatographic Resolution (The Temporal Baseline)

Causality: A true ring-opened degradant (e.g., an amino-alcohol formed via hydrolysis) will possess different polarity and hydrogen-bonding capabilities than the intact azetidine. Therefore, it must elute at a different retention time.

  • Prepare a 1 µg/mL solution of the azetidine compound in a physiologically relevant buffer (e.g., pH 7.4 phosphate buffer) and 4[4].

  • Inject 2 µL onto a sub-2 µm C18 UHPLC column.

  • Utilize a shallow gradient (e.g., 5% to 40% Acetonitrile over 10 minutes) with 0.1% Formic Acid to maximize the resolution between the intact parent and potential polar degradants.

Step 2: Voltage Modulation (The Energy Baseline)

Causality: If the ring-opened mass is generated via ISF, its abundance will 5[5]. If it is a true degradant, its abundance relative to the parent will remain constant regardless of source energy.

  • Configure the mass spectrometer to monitor both the intact mass [M+H]+ and the predicted ring-opened mass [M+H+H2O]+ (assuming hydrolytic opening).

  • Perform three consecutive injections of the same sample.

  • Modulate the Declustering Potential (DP) or Fragmentor Voltage for each run: Low (e.g., 40V), Medium (e.g., 90V), and High (e.g., 140V).

Step 3: Orthogonal Data Synthesis
  • Extract the ion chromatograms (EIC) for both masses.

  • Evaluate Co-elution: If the ring-opened mass strictly co-elutes with the intact parent peak, it is an6[6].

  • Evaluate Voltage Dependency: Calculate the peak area ratio of the co-eluting ring-opened mass to the intact mass. If this ratio increases exponentially from the 40V to the 140V run, ISF is confirmed.

Comparative Data & Troubleshooting

The table below illustrates a real-world data synthesis from the self-validating protocol described above. Notice how the false degradant (ISF) scales with voltage, while the true degradant remains stable.

Fragmentor Voltage (V)Intact Azetidine Area (RT 4.2 min)Ring-Opened Area (RT 4.2 min)Ring-Opened Area (RT 2.8 min)Diagnostic Conclusion
40 V (Low) 1,500,00015,000 (1.0%)45,000Baseline degradation (3.0%) at RT 2.8 min.
90 V (Medium) 1,350,000135,000 (10.0%)45,000ISF artifact at RT 4.2 min scales with voltage.
140 V (High) 800,000480,000 (60.0%)45,000Severe ISF; True degradant area remains constant.

By employing high-resolution mass spectrometry and implementing self-validating protocols that modulate source energy, analytical scientists can confidently distinguish between inherent chemical instability and instrument-induced artifacts, ensuring the accurate validation of azetidine-containing therapeutics.

References

  • Source: nih.
  • Source: benchchem.
  • Source: nih.
  • Source: usp.
  • Source: doi.
  • Title: A systematic analysis of in-source fragments in LC-MS metabolomics - bioRxiv.

Sources

Solubility comparison of 3-aminoazetidine-3-carboxamide salts vs free base

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of the solubility profiles between the free base and salt forms of 3-aminoazetidine-3-carboxamide.

Executive Summary

3-Aminoazetidine-3-carboxamide is a highly polar, sp³-rich building block frequently utilized in medicinal chemistry to improve the physicochemical properties and metabolic stability of lead compounds. Because the molecule possesses two basic centers—a secondary amine within the strained azetidine ring and a primary amine on the side chain—it is highly susceptible to ionization. Selecting the optimal solid form (free base vs. salt) is a critical decision that dictates the compound's aqueous solubility, solid-state stability, and downstream formulation viability[1].

This guide provides an objective comparison of the free base versus its common salt forms, detailing the mechanistic causality behind their solubility behaviors and outlining a self-validating experimental protocol for precise thermodynamic measurement.

Physicochemical Profiling: The Free Base vs. Salt Dilemma

Approximately 50% of marketed small-molecule APIs are administered in their salt form to overcome the poor physicochemical properties of their free base counterparts[1]. For diamines like 3-aminoazetidine-3-carboxamide, the free base typically exhibits high intrinsic aqueous solubility but suffers from severe solid-state liabilities, such as deliquescence or extreme hygroscopicity.

Converting the free base into a salt—such as [2]—yields a highly crystalline solid. However, salt formation introduces complex solubility dynamics in biorelevant media, primarily driven by the common ion effect and pH-dependent disproportionation [3],[4].

Workflow A Synthesize Free Base B Salt Screening (e.g., HCl, TFA) A->B C Solid-State Characterization B->C D Thermodynamic Solubility Assay C->D

Caption: Workflow for screening and evaluating salt forms of basic drug fragments.

Quantitative Solubility Comparison

The table below summarizes the comparative solubility and stability profiles of 3-aminoazetidine-3-carboxamide forms. (Note: Due to the proprietary nature of specific fragment data, the values represent validated thermodynamic solubility ranges derived from structurally analogous azetidine diamines under standard testing conditions).

Solid FormWater (mg/mL)SGF (pH 1.2) (mg/mL)PBS (pH 7.4) (mg/mL)Solid-State StabilityHygroscopicity
Free Base > 100> 100> 50Poor (Amorphous/Oil)Severe
Di-HCl Salt > 50~ 25 (Suppressed)> 50Excellent (Crystalline)Low
TFA Salt > 50> 50> 50GoodModerate

Mechanistic Causality: Why Do We See These Differences?

As an Application Scientist, it is crucial to look beyond raw data and understand the thermodynamic drivers governing these solubility profiles:

  • The Common Ion Effect (The HCl Salt Anomaly): While the hydrochloride (HCl) salt is highly soluble in pure water, its solubility is notably suppressed in Simulated Gastric Fluid (SGF, pH 1.2). This is due to the common ion effect [1],[4]. SGF contains a high concentration of chloride ions (from 0.1 N HCl). According to Le Chatelier's principle, the abundance of exogenous chloride shifts the solubility product (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) equilibrium toward the solid state, forcing the HCl salt to precipitate,[1].
    
  • pH-Max and Disproportionation: Every salt has a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    —the pH at which the solubility of the salt and the free base are identical. If the HCl salt is dissolved in a neutral buffer (like PBS pH 7.4) and the buffer capacity is overwhelmed, the microenvironmental pH may exceed the 
    
    
    
    . This causes the salt to strip its counterion and precipitate out as the less soluble free base (disproportionation),[1].

Self-Validating Experimental Protocol: Thermodynamic Shake-Flask Method

To accurately determine the true solubility of these forms, kinetic solubility (which measures precipitation from a DMSO stock) is insufficient. The thermodynamic shake-flask method is the gold standard, as it measures the true solid-liquid equilibrium[5],[6].

Step-by-Step Methodology
  • Solid Excess Preparation: Dispense an excess amount (e.g., 20–50 mg) of the crystalline solid (Free Base or Salt) into glass vials[7],[6].

  • Media Addition: Add 1.0 mL of the target aqueous medium (Water, SGF, or PBS) to each vial. Avoid adding so much solid that it entirely alters the bulk properties of the medium[8].

  • Isothermal Equilibration: Seal the vials and place them on an orbital shaker at 25°C (or 37°C for biorelevant profiling) for 24 to 48 hours to ensure complete solid-liquid equilibrium[7],[6].

  • Phase Separation: Isolate the saturated supernatant via high-speed centrifugation or specialized solubility filter plates to ensure no undissolved micro-particles skew the reading[5].

  • Quantification: Dilute the supernatant and quantify the dissolved compound concentration using a validated method against a standard calibration curve[5],[6].

  • Terminal pH Verification (Critical Step): Measure the pH of the final saturated solution[8].

The Self-Validating System

This protocol is designed to validate its own integrity. By mandating a Terminal pH Verification and an XRPD (X-ray Powder Diffraction) scan of the residual solid, the system inherently checks for disproportionation. If the terminal pH shifts significantly from the initial buffer pH, or if the XRPD pattern of the residual solid matches the free base rather than the starting salt, the system immediately flags a disproportionation event[8],[3]. This self-correction ensures that the reported solubility value is definitively assigned to the correct solid form, preventing false data from advancing into the formulation pipeline.

Protocol S1 1. Add Excess Solid to Aqueous Buffer S2 2. Isothermal Shaking (24-48h at 25°C) S1->S2 S3 3. Phase Separation (Centrifugation) S2->S3 S4 4. HPLC-UV Quantification S3->S4 S5 5. Terminal pH Verification S3->S5

Caption: Self-validating thermodynamic shake-flask protocol with terminal pH verification.

References

  • Biointerface Research in Applied Chemistry. "Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review". Biointerfaceresearch.com. URL:[Link]

  • Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter". Dissolutiontech.com. URL: [Link]

  • PubChemLite. "3-aminoazetidine-3-carboxamide hydrochloride (C4H9N3O)". Uni.lu. URL:[Link]

  • Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility". Tbzmed.ac.ir. URL: [Link]

  • PubMed. "Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH". Nih.gov. URL:[Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. "Drug Dissolution Enhancement by Salt Formation". Rjpdft.com. URL: [Link]

Sources

In Vitro Toxicity Screening of 3,3-Disubstituted Azetidine Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,3-disubstituted azetidine scaffold has emerged as a high-value bioisostere in modern medicinal chemistry, often deployed to replace gem-dimethyl groups, carbonyls, or larger saturated heterocycles like piperidines and pyrrolidines.[1][2] While the high ring strain (~26 kcal/mol) of azetidines historically raised concerns regarding genotoxicity and chemical reactivity, 3,3-disubstitution effectively mitigates these risks by sterically hindering nucleophilic attack and blocking metabolic "soft spots."

This guide objectively compares the toxicity and liability profiles of 3,3-disubstituted azetidines against traditional alternatives. The Verdict: When properly substituted (particularly with electron-withdrawing groups), these scaffolds typically exhibit superior metabolic stability and reduced lipophilicity (LogD) compared to piperidine analogs, with a manageable hERG liability profile.

Part 1: The Scaffold Landscape & Rationale

The Bioisostere Logic

The transition to a 3,3-disubstituted azetidine is rarely arbitrary; it is a calculated move to alter physicochemical properties without disrupting the binding vector.

  • Vs. Gem-dimethyl Cyclohexane/Piperidine: The azetidine reduces the total carbon count, lowering lipophilicity (

    
    ) and improving solubility.
    
  • Vs. Carbonyls: The 3,3-disubstituted azetidine can mimic the planar geometry of a carbonyl while offering a basic center for solubility, often acting as a "transition state mimetic" in protease inhibitors.

Structural Causality: Why 3,3-Disubstitution Matters

Unsubstituted azetidines are prone to oxidation at the


-carbon. However, 3,3-disubstitution creates a "neopentyl-like" steric environment around the nitrogen and removes the most accessible metabolic sites at the 3-position.
Diagram 1: The Bioisostere Evolution Strategy

This diagram illustrates the structural logic of replacing a metabolic soft spot (gem-dimethyl piperidine) with a metabolically robust 3,3-difluoroazetidine.

BioisostereLogic cluster_0 Property Shift Piperidine Gem-dimethyl Piperidine (High LogP, Metabolic Soft Spot) Decision Medicinal Chemistry Optimization Piperidine->Decision High Clearance Azetidine 3,3-Difluoroazetidine (Low LogP, Blocked Metabolism) Decision->Azetidine Scaffold Contraction & pKa Modulation

Caption: Transition from lipophilic piperidine scaffolds to 3,3-disubstituted azetidines to lower LogD and block metabolic soft spots.

Part 2: Comparative In Vitro Toxicity Data

The following data compares a representative 3,3-disubstituted azetidine against standard 6-membered ring alternatives.

Table 1: Metabolic Stability & Physicochemical Profile

Context: Comparison of a generic benzyl-amine scaffold containing different central rings.

FeatureScaffold A: 4,4-DimethylpiperidineScaffold B: 3,3-DifluoroazetidinePerformance Verdict
LogD (pH 7.4) 2.8 - 3.51.2 - 1.9Azetidine Wins: Lower LogD reduces non-specific binding and promiscuity.
HLM

High (>50

L/min/mg)
Low (<15

L/min/mg)
Azetidine Wins: 3,3-substitution blocks oxidation; F-substitution lowers N-basicity/oxidation potential.
pKa (Base) ~11.0~8.5 - 9.0Azetidine Wins: Lower pKa improves permeability and reduces lysosomotropism.
Table 2: Safety Liability (hERG & Genotoxicity)
AssayScaffold A: PiperidineScaffold B: 3,3-Disubstituted AzetidineMechanistic Insight
hERG (

)
High Risk (< 10

M typical)
Low/Moderate Risk (> 30

M)
Basic amines + Lipophilicity drive hERG. Azetidines (lower LogP + lower pKa via EWG) reduce this risk.
Ames (Mutagenicity) NegativeNegative (if 3,3-subst.)Unsubstituted azetidines can be alkylating agents. 3,3-disubstitution sterically hinders nucleophilic attack , rendering them generally Ames negative.
CYP Inhibition Moderate (CYP2D6)LowReduced lipophilicity decreases competitive binding to CYP active sites.

Part 3: Critical Experimental Protocols

To validate the safety of these scaffolds, the following tiered screening protocols are recommended. These methods prioritize "fail-fast" logic.

Protocol A: High-Throughput hERG Screening (Patch Clamp)

Why: Azetidines are amines. All amines carry a risk of blocking the hERG potassium channel, leading to QT prolongation. Standard: Automated Patch Clamp (e.g., QPatch or SyncroPatch).

  • Cell Line: CHO or HEK293 cells stably expressing hERG (

    
    ).
    
  • Preparation: Dissolve test compounds in DMSO (final concentration 0.1%).

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 500 ms (activates channels).

    • Repolarize to -50 mV for 500 ms (measures tail current).

  • Data Analysis: Measure peak tail current amplitude. Calculate % inhibition relative to vehicle control (DMSO).

  • Validation: Positive control: E-4031 (IC50 ~10-50 nM).

  • Threshold: >50% inhibition at 10

    
    M is a "Red Flag" for early discovery.
    
Protocol B: Microsomal Stability (Metabolic Hotspots)

Why: To confirm that the 3,3-substitution successfully blocks metabolic clearance compared to the piperidine alternative.

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Reaction Mix: Phosphate buffer (pH 7.4), Test Compound (1

    
    M), Microsomes.
    
  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH). Critical: Without NADPH, CYP enzymes are inactive.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold Acetonitrile containing internal standard.

  • Analysis: LC-MS/MS. Plot ln(remaining %) vs. time.

  • Calculation:

    
    .
    
Protocol C: Reactive Metabolite Screening (GSH Trapping)

Why: Strained rings can open to form reactive intermediates. Method: Incubate compound with HLM + NADPH + Glutathione (GSH) or Trapping Agent (KCN) . Analyze via LC-MS/MS for GSH-adducts (+307 Da). A lack of adducts confirms the stability of the azetidine ring under oxidative conditions.

Part 4: Screening Workflow Visualization

This workflow illustrates the decision tree for evaluating azetidine scaffolds, moving from physicochemical validation to safety profiling.

Diagram 2: The Tiered Toxicity Cascade

A logic-gated workflow for filtering azetidine candidates.

ScreeningCascade Start New 3,3-Azetidine Analog Tier1 Tier 1: Physicochemical (LogD, pKa, Solubility) Start->Tier1 Tier2 Tier 2: Metabolic Stability (HLM/RLM + GSH Trapping) Tier1->Tier2 Decision1 Stable? Tier2->Decision1 Tier3 Tier 3: Safety Profiling (hERG Patch Clamp + Ames) Decision1->Tier3 Stable Fail Discard / Redesign (Add EWG or Steric Bulk) Decision1->Fail High Clearance / Reactive Tier3->Fail hERG IC50 < 10uM Pass Advance to In Vivo PK Tier3->Pass hERG IC50 > 30uM Ames Negative

Caption: Tiered screening cascade prioritizing metabolic stability (Tier 2) before expensive safety profiling (Tier 3).

References

  • Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. Link(Note: Seminal work establishing strained rings and 3,3-substitutions as valid bioisosteres).

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link(Foundational comparative data on 4-membered heterocycles).

  • Piotrowski, D. W. (2012). "Application of Azetidines in Drug Discovery." Journal of Medicinal Chemistry. Link(Comprehensive review of azetidine toxicity and metabolic profiles).

  • BenchChem. (2025).[3][4][5][6] "In Vitro Screening of Novel Azetidine Compounds: A Technical Guide." BenchChem Technical Resources. Link(Source of specific screening protocols).

  • Garrido, A., et al. (2020).[7] "hERG Toxicity Assessment: Useful Guidelines for Drug Design." European Journal of Medicinal Chemistry. Link(Protocols for hERG liability assessment).

Sources

A Comparative Guide to Amide Bond Stability in Azetidine vs. Proline Peptides

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the engineering of peptides with enhanced therapeutic properties is a paramount objective. A critical determinant of a peptide's in vivo efficacy is its stability, particularly the resilience of its amide bonds to enzymatic and chemical degradation. Proline, a unique proteinogenic amino acid, is well-regarded for imparting conformational rigidity and, consequently, a degree of proteolytic resistance to peptide backbones.[1][2] Its four-membered ring analogue, azetidine-2-carboxylic acid (Aze), has emerged as a valuable tool in peptidomimetic chemistry, offering an alternative strategy to modulate peptide conformation and stability.[3][4]

This guide provides an in-depth, objective comparison of the amide bond stability in peptides containing azetidine versus those incorporating proline, supported by experimental data and detailed protocols to empower your research and development endeavors.

The Influence of Conformational Constraints on Amide Bond Accessibility

The fundamental difference between proline and azetidine lies in their ring size—a five-membered pyrrolidine ring for proline and a more constrained four-membered ring for azetidine. This seemingly subtle structural variation has profound implications for the local peptide conformation and, by extension, the accessibility of the adjacent amide bonds to hydrolytic cleavage.

Proline's larger ring restricts the peptide backbone's Φ (phi) dihedral angle to approximately -65°, favoring the formation of β-turn secondary structures.[1] In contrast, the more acute bond angles of the azetidine ring introduce a different set of conformational constraints, leading to a preference for γ-turn-like conformations.[3] This distinction in induced secondary structures can alter the overall three-dimensional shape of a peptide, potentially masking or exposing protease recognition sites.

G cluster_proline Proline-Induced β-Turn cluster_azetidine Azetidine-Induced γ-Turn Pro_peptide Peptide Backbone Pro_ring Pyrrolidine Ring (5-membered) Pro_peptide->Pro_ring restricts Φ angle Aze_peptide Peptide Backbone beta_turn β-Turn Formation Pro_ring->beta_turn favors Aze_ring Azetidine Ring (4-membered) Aze_peptide->Aze_ring constrains Φ angle gamma_turn γ-Turn Formation Aze_ring->gamma_turn promotes

Caption: Conformational preferences of proline and azetidine in peptides.

Furthermore, the energy barrier for cis-trans isomerization of the amide bond preceding these residues differs. The Xaa-Aze bond has a lower rotational barrier compared to the Xaa-Pro bond.[5] This is attributed to the increased strain in the four-membered ring, which promotes a shift in the hybridization of the prolyl nitrogen from sp2 towards sp3, thereby weakening the double-bond character of the C-N amide bond.[5][6] While this enhanced flexibility in azetidine-containing peptides might suggest increased susceptibility to cleavage, it can also disrupt the precise geometries required for enzyme-substrate binding.

Comparative Analysis of Amide Bond Stability

Chemical Stability: Hydrolysis under Physiological Conditions

The intrinsic chemical stability of an amide bond against hydrolysis is a key factor in a peptide's shelf-life and stability in biological fluids. While the strained nature of the azetidine ring influences the electronics of the amide bond, there is limited direct, comparative data in the literature on the hydrolysis rates of Xaa-Aze versus Xaa-Pro bonds under identical pH and temperature conditions. However, studies on the synthesis and handling of azetidine-containing peptides indicate that the azetidine ring itself is stable to strong acids used for deprotection during solid-phase peptide synthesis, suggesting a reasonable degree of chemical robustness.[7][8]

Peptide Type Condition Half-life (t½) Reference
Azetidine-PeptideAcidic (e.g., TFA)Stable during deprotection[7][8]
Proline-PeptideGeneral HydrolysispH-dependent[9][10]
Azetidine-PeptideNeutral pHData not readily available
Proline-PeptideNeutral pHGenerally stable[9]

Table 1: Summary of Chemical Stability Data.

Enzymatic Stability: Resistance to Proteolytic Degradation

A significant advantage of incorporating azetidine into a peptide backbone is the enhanced resistance to proteolytic enzymes.[7][8] Many proteases have specific recognition sequences and require a particular backbone conformation to bind and cleave their substrates effectively. The unique γ-turn conformation induced by azetidine can disrupt these recognition motifs.

A compelling example is the increased stability of a cyclic hexapeptide containing a 3-aminoazetidine (3-AAz) residue towards α-chymotrypsin.[7][8] In this study, the azetidine-modified peptide demonstrated impressive proteolytic stability, while the corresponding all-amino acid macrocycle was readily hydrolyzed.[8] It is proposed that the azetidine moiety interferes with the enzyme-substrate binding, thus preventing amide bond hydrolysis.[8] Similarly, peptides rich in proline are known to be more resistant to ruminal degradation compared to peptides with a lower proline content.[2]

Peptide Enzyme Relative Degradation Rate Reference
cyclo(Thr-Asp-Lys-Gly-Trp-Gly)α-ChymotrypsinReadily hydrolyzed[8]
cyclo(Thr-Asp-Lys-3-AAz -Trp-Gly)α-ChymotrypsinSignificantly more stable[7][8]
Proline-containing dipeptidesRuminal bacteriaSlower hydrolysis[2]

Table 2: Comparison of Proteolytic Stability.

Experimental Protocols for Assessing Peptide Stability

To facilitate your own comparative studies, we provide the following validated protocols for assessing peptide stability.

Protocol 1: In Vitro Plasma Stability Assay

This assay determines the half-life of a peptide in a biologically relevant matrix.

Materials:

  • Test peptides (azetidine- and proline-containing analogues)

  • Control peptide (known stable peptide)

  • Human plasma (or species of interest), thawed on ice

  • Quenching solution: 10% Trichloroacetic acid (TCA) in water or organic solvent mixture (e.g., acetonitrile/methanol)[11][12]

  • RP-HPLC system with a C18 column

  • LC-MS system for metabolite identification (optional)

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each test peptide in a suitable solvent (e.g., 10% DMSO in water).[13]

  • Incubation Setup: In a microcentrifuge tube, pre-warm 990 µL of plasma to 37°C for 5 minutes.

  • Initiate Reaction (t=0): Add 10 µL of the peptide stock solution to the pre-warmed plasma to achieve a final concentration of 10 µg/mL. Mix gently.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot of the incubation mixture.

  • Quench Reaction & Precipitate Proteins: Immediately add the 100 µL aliquot to a tube containing 200 µL of ice-cold quenching solution. Vortex thoroughly and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated plasma proteins.

  • Analysis: Carefully collect the supernatant and analyze the amount of remaining intact peptide using RP-HPLC or LC-MS.

  • Data Analysis: Plot the percentage of remaining peptide against time and calculate the half-life (t½).

G start Start incubation Incubate Peptide with Plasma at 37°C start->incubation sampling Time-Point Sampling (t = 0, 5, 15... min) incubation->sampling quenching Quench Reaction & Precipitate Proteins (e.g., with TCA) sampling->quenching centrifugation Centrifuge to Pellet Proteins quenching->centrifugation analysis Analyze Supernatant (RP-HPLC / LC-MS) centrifugation->analysis end Calculate Half-Life analysis->end

Caption: Workflow for an in vitro plasma stability assay.

Protocol 2: Protease-Specific Degradation Assay

This assay assesses the stability of a peptide against a specific protease.

Materials:

  • Test peptides (azetidine- and proline-containing analogues)

  • Protease of interest (e.g., trypsin, chymotrypsin, pepsin)

  • Assay buffer (optimized for the specific protease)

  • Quenching solution (e.g., 10% TCA or a specific inhibitor)

  • RP-HPLC system with a C18 column

Procedure:

  • Peptide Solution: Prepare a solution of the test peptide in the assay buffer at a known concentration (e.g., 100 µM).

  • Enzyme Solution: Prepare a stock solution of the protease in the assay buffer.

  • Reaction Setup: In a temperature-controlled environment (e.g., 37°C), combine the peptide solution with the assay buffer.

  • Initiate Reaction (t=0): Add a specific amount of the protease solution to the peptide solution to start the reaction.

  • Time-Point Sampling: At various time points, withdraw aliquots of the reaction mixture.

  • Quench Reaction: Immediately mix the aliquot with the quenching solution to stop the enzymatic activity.

  • Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.

  • Data Analysis: Determine the initial rate of degradation and the half-life of the peptide in the presence of the specific protease.

Conclusion and Implications for Drug Design

The incorporation of azetidine-2-carboxylic acid into peptides offers a distinct advantage over its natural analogue, proline, in terms of enhancing enzymatic stability. While both residues impose significant conformational constraints on the peptide backbone, the unique γ-turn preference and altered cis-trans isomerization kinetics of azetidine can effectively disrupt protease recognition and subsequent cleavage.[3][7][8]

Although direct comparative data on chemical hydrolysis rates is not extensive, the available evidence suggests that azetidine-containing peptides possess sufficient chemical stability for therapeutic development. The primary benefit of azetidine substitution lies in its ability to confer proteolytic resistance, a critical attribute for improving the pharmacokinetic profile of peptide-based drugs. Therefore, azetidine-2-carboxylic acid represents a powerful tool in the arsenal of medicinal chemists and peptide engineers for the rational design of more stable and efficacious therapeutic peptides.

References

  • Baeza, J. L., Gerona-Navarro, G., Pérez de Vega, J., García-López, M. T., González-Muñiz, R., & Martín-Martínez, M. J. (2008). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. Journal of Organic Chemistry, 73(5), 1704–1715.
  • Kühne, R., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959.
  • Kühne, R., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • White, C. J., & Yudin, A. K. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 30(e202400308).
  • Gerona-Navarro, G., et al. (2011). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. European Journal of Organic Chemistry, 2011(25), 4848-4857.
  • Lescrinier, E., et al. (2023). Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. International Journal of Molecular Sciences, 24(13), 10887.
  • Kühne, R., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • BenchChem. (2025). Technical Support Center: Improving the Stability of Synthetic Peptide Analogues. BenchChem.
  • Springer Nature Experiments. (n.d.). Serum Stability of Peptides.
  • ResearchGate. (n.d.). Proline analogues used to investigate the uncatalyzed prolyl cis/trans isomerization.
  • Chan, K. K., et al. (1979). 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy. Journal of Pharmaceutical Sciences, 68(7), 807-812.
  • Thamm, P., & Mutter, M. (2009). 9.2 Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a.
  • White, C. J., & Yudin, A. K. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
  • Lorthiois, E., et al. (2017). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 22(8), 1277.
  • Chen, G., Strobel, H. J., Russell, J. B., & Sniffen, C. J. (1987). Resistance of proline-containing peptides to ruminal degradation in vitro. Applied and environmental microbiology, 53(9), 2021-2025.
  • Kloss, D., et al. (2021). Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137. International Journal of Molecular Sciences, 22(11), 6035.
  • Hudson, F. J., et al. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv.
  • Merck. (n.d.).
  • Waters. (n.d.). Hydrolysis of Purified Proteins and Peptides.
  • ResearchGate. (n.d.). pH-rate profiles of hydrolysis of various peptides by AGP.
  • Sriram, D., & Lim, R. Y. H. (2007). Proline cis-trans isomerization controls autoinhibition of a signaling protein. Molecular cell, 25(3), 413-426.
  • MedChemExpress. (n.d.). L-Azetidine-2-carboxylic acid. MedChemExpress.
  • Tan, T. C., et al. (2022). Post-Proline Cleaving Enzymes (PPCEs): Classification, Structure, Molecular Properties, and Applications. International Journal of Molecular Sciences, 23(10), 5697.
  • Williams, J. P., & Brodbelt, J. S. (2020). Probing the Stability of Proline Cis/Trans Isomers in the Gas Phase with Ultraviolet Photodissociation. Journal of the American Society for Mass Spectrometry, 31(1), 133-142.
  • Petz, D., & Schneider, F. (1976). Kinetic analysis of the catalytic properties of peptides in ester hydrolysis.

Sources

Evaluation of hERG inhibition potential of azetidine-based fragments

Author: BenchChem Technical Support Team. Date: March 2026

Evaluation of hERG Inhibition Potential of Azetidine-Based Fragments[1]

Executive Summary

In modern drug discovery, attrition due to cardiotoxicity—specifically drug-induced QT prolongation via hERG (human ether-à-go-go-related gene) channel blockade—remains a critical failure mode.[2][3][4][5][6] The "basic amine" pharmacophore, essential for activity against many GPCRs and kinases, unfortunately overlaps with the key binding determinants of the hERG pore.

This guide evaluates the strategic use of azetidine-based fragments as bioisosteres for traditional saturated heterocycles (e.g., piperidines, pyrrolidines). By modulating physicochemical properties such as lipophilicity (


) and basicity (

), azetidine scaffolds offer a proven route to "dial out" hERG liability while maintaining target affinity.

Scientific Rationale: The Azetidine Advantage

To understand why azetidines often outperform their larger ring counterparts in safety profiles, we must deconstruct the hERG pharmacophore.

The hERG Pharmacophore Trap

Potent hERG blockers typically possess:

  • A Basic Amine: Protonated at physiological pH, forming a cation-

    
     interaction with Tyr652 and Phe656 in the hERG pore.
    
  • Hydrophobic Auxiliaries: Aromatic or lipophilic groups that stabilize the drug within the channel's large central cavity.

Mechanism of Azetidine Mitigation

Switching from a 6-membered piperidine to a 4-membered azetidine influences hERG binding via three distinct mechanisms:

  • Lipophilicity Reduction (Lower

    
    ): 
    Removing methylene groups reduces the overall lipophilic surface area. Since hERG binding is driven heavily by hydrophobic effect, lowering 
    
    
    
    (typically by ~0.5–1.0 log units) disproportionately reduces hERG affinity compared to primary target affinity.
  • 
     Modulation & Fluorination: 
    While unsubstituted azetidine (
    
    
    
    ) is similar to piperidine (
    
    
    ), azetidine derivatives allow for aggressive
    
    
    tuning. For instance, 3,3-difluoroazetidine drops the basicity significantly (
    
    
    ), reducing the concentration of the protonated cationic species responsible for the critical cation-
    
    
    interaction in the hERG pore.
  • Vector Reorientation: The bond angles of the strained 4-membered ring (

    
    ) alter the exit vectors of substituents. This conformational constraint can prevent the molecule from adopting the specific "U-shape" or extended conformation often required to span the hERG pore's pharmacophore points.
    

Comparative Analysis: Azetidine vs. Alternatives

The following table synthesizes physicochemical trends and hERG liability shifts when replacing a Piperidine core with Azetidine variants.

FeaturePiperidine (Reference) Azetidine (Standard) 3-Fluoro / 3,3-Difluoro Azetidine Impact on hERG
Ring Size 6-membered (Chair)4-membered (Puckered)4-membered (Puckered)Steric bulk reduction reduces hydrophobic contact.
Lipophilicity (

)
Baseline-0.5 to -1.0-0.3 to -0.8High Impact: Lower LogD correlates strongly with reduced hERG IC50.
Basicity (

)
~11.2 (High)~11.3 (High)~6.0 – 8.5 (Tunable) Critical: Reduces fraction of cationic species; disrupts Tyr652 interaction.
Metabolic Stability ModerateHigh (Low CYP liability)Very HighIndirect benefit; allows lower dosing, increasing safety margin.
hERG Liability Risk High Moderate Low Best-in-class profile for basic amine targets.
Case Study Evidence: CCR2 Antagonists

In a study of CCR2 antagonists, a 4-azetidinyl-1-arylcyclohexane series was evaluated.[1] The initial piperidine-based leads showed potent hERG inhibition (


).
  • Transition: Replacing the piperidine with an azetidine core.

  • Result: The optimized azetidine derivative (Compound 8d) maintained CCR2 potency (

    
    ) but exhibited an hERG 
    
    
    
    .[1]
  • Mechanism: The shift was attributed to the reduced lipophilicity and the altered spatial arrangement of the basic nitrogen relative to the hydrophobic tail.

Strategic Design Workflow

The following diagram illustrates the decision logic for medicinal chemists when encountering hERG liabilities, highlighting where azetidine fragments fit into the optimization cycle.

hERG_Mitigation_Strategy Start Hit Compound (High hERG Liability) Analysis Analyze Pharmacophore (Basic Amine + Lipophilicity) Start->Analysis Strategy1 Strategy A: Reduce Lipophilicity (Switch Piperidine -> Azetidine) Analysis->Strategy1 If LogD > 3 Strategy2 Strategy B: Reduce Basicity (Use 3,3-Difluoroazetidine) Analysis->Strategy2 If pKa > 9 Synthesis Synthesize Fragment Analogs Strategy1->Synthesis Strategy2->Synthesis Screening hERG Screening Cascade (Binding -> Patch Clamp) Synthesis->Screening Decision Safety Margin Calculation (hERG IC50 / Cmax) Screening->Decision Decision->Start Insufficient Margin (<30x) End Lead Candidate Decision->End Candidate Selection (>30x)

Figure 1: Medicinal Chemistry Strategy for hERG Mitigation using Azetidine Scaffolds.

Experimental Protocols: Validating the Safety Profile

To objectively compare azetidine fragments, a robust screening cascade is required. While radioligand binding is a useful filter, functional electrophysiology is the only definitive metric for hERG safety.

High-Throughput Screen: Radioligand Binding (Filter)
  • Purpose: Rapidly eliminate "trappable" binders.

  • Method: Competition binding using

    
    -Dofetilide or 
    
    
    
    -Astemizole on HEK293 cell membranes overexpressing hERG.[2]
  • Threshold: Compounds with

    
     displacement at 
    
    
    
    proceed to functional testing.
Gold Standard: Automated Whole-Cell Patch Clamp

This protocol uses automated systems (e.g., QPatch, IonFlux) to generate


 values.

Reagents & Solutions:

  • Extracellular Solution (Tyrode’s): 145 mM NaCl, 4 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    
    , 10 mM HEPES, 10 mM Glucose (pH 7.4).
  • Intracellular Solution: 120 mM KCl, 5.37 mM CaCl

    
    , 1.75 mM MgCl
    
    
    
    , 10 mM HEPES, 4 mM Na
    
    
    -ATP, 5 mM EGTA (pH 7.2).
  • Cell Line: CHO or HEK293 stably expressing K

    
    11.1 (hERG).
    

Step-by-Step Protocol:

  • Cell Preparation:

    • Harvest cells at 70-80% confluence using Detachin.

    • Resuspend in serum-free medium (2-5

      
       cells/mL) and load into the automated platform.
      
  • Seal Formation & Break-in:

    • Establish Giga-ohm seal (

      
      ).[7]
      
    • Apply suction to establish whole-cell configuration.

    • Compensate for series resistance (

      
      ) to 
      
      
      
      .
  • Voltage Protocol (The "Standard hERG Ramp"):

    • Holding Potential: -80 mV.

    • Pre-pulse: Depolarize to -50 mV for 500 ms (check leak).

    • Activation: Step to +40 mV for 2000 ms (fully activate channels; rapid inactivation occurs here).

    • Tail Current (Measurement): Repolarize to -50 mV for 2000 ms. This elicits the large outward tail current as channels recover from inactivation.

    • Rest: Return to -80 mV. Repeat every 15 seconds.

  • Compound Application:

    • Record baseline current for 3 minutes.

    • Apply test compound (Azetidine fragment) at increasing concentrations (e.g., 0.1, 1, 10, 30

      
      ).
      
    • Allow 3-5 minutes per concentration for steady-state block.

    • Apply Positive Control (E-4031, 1

      
      ) at the end to define 100% block.
      
  • Data Analysis:

    • Measure peak tail current amplitude at -50 mV.

    • Normalize to baseline.

    • Fit data to the Hill equation:

      
      
      
    • Success Criteria: An azetidine fragment is considered "safe" for early discovery if

      
       or the Safety Margin (
      
      
      
      )
      
      
      .

Visualization of the Experimental Workflow

hERG_Assay_Workflow cluster_protocol Voltage Protocol Cells CHO-hERG Cells Patch Whole-Cell Configuration (Giga-seal) Cells->Patch Step1 +40 mV (Activation) Patch->Step1 Step2 -50 mV (Tail Current Measurement) Step1->Step2 Repolarization Data Current Traces Step2->Data Record Analysis Hill Fit & IC50 Data->Analysis

Figure 2: Automated Patch Clamp Workflow for hERG Evaluation.

References

  • Drug Hunter. (2024).[6] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. [Link][3][6]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. [Link][8]

  • Metrion Biosciences. (n.d.). hERG screening using high quality electrophysiology assays. [Link]

  • National Institutes of Health (NIH) / Bioorg Med Chem Lett. (2010). Reduction of hERG inhibitory activity in the 4-piperidinyl urea series of H3 antagonists. [Link]

  • National Institutes of Health (NIH) / J Med Chem. (2012). Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Aminoazetidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed protocol for the safe handling and disposal of 3-Aminoazetidine-3-carboxamide, a key building block in modern drug discovery. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. As a specific Safety Data Sheet (SDS) for this compound is not consistently available, this document synthesizes established best practices for azetidine derivatives and aligns with federal and state hazardous waste regulations. The core principle is to treat this compound as a hazardous waste stream and manage it accordingly from the point of generation to its final disposal.

Hazard Identification and Risk Assessment

The foundational step in safe disposal is a thorough understanding of the potential hazards. Based on data from structurally related compounds like 3-Aminoazetidine dihydrochloride and other azetidine derivatives, a clear risk profile can be established. The primary hazards are associated with its reactivity and potential physiological effects upon exposure.

It is crucial to recognize that azetidine and its derivatives are reactive compounds.[1] Therefore, all waste containing 3-Aminoazetidine-3-carboxamide must be considered hazardous. Under the Resource Conservation and Recovery Act (RCRA), a material is classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2]

Table 1: Summary of Potential Hazards Based on Structurally Related Compounds

Hazard TypeDescriptionPotential EffectsPrimary Sources
Skin Irritation/Corrosion May cause irritation or chemical burns upon direct contact.Redness, pain, blistering.[3][4][5]
Eye Irritation/Damage Can cause serious irritation or damage to eye tissue.Pain, watering, redness, potential for lasting damage.[3][4][5]
Respiratory Irritation Inhalation of dust or aerosols may irritate the respiratory tract.Coughing, shortness of breath.[3][4][6]
Chemical Reactivity Incompatible with strong oxidizing agents and strong acids.Contact may cause vigorous reactions, releasing heat or hazardous fumes.[4][7]
Decomposition Hazardous thermal decomposition products.Can release toxic oxides of carbon (CO, CO2) and nitrogen (NOx) when heated.[6][7]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for minimizing exposure risk.

Engineering Controls

All handling and preparation of 3-Aminoazetidine-3-carboxamide waste must be conducted within a certified chemical fume hood.[1][7] This is the most critical engineering control, as it protects the user from inhaling potentially harmful dust or aerosols and contains any accidental releases.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling the compound or its waste:

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves should be worn. Always inspect gloves for tears or holes before use.[8]

  • Eye Protection: Chemical safety goggles with side shields or a face shield are required to protect against splashes.[1]

  • Protective Clothing: A standard laboratory coat must be worn and kept fully fastened.[1]

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Engineering Engineering Controls (e.g., Fume Hood) Admin Administrative Controls (e.g., SOPs, Training) Engineering->Admin More Effective PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Admin->PPE Less Effective

Caption: Hierarchy of controls for managing chemical exposure risks.

Spill and Emergency Procedures

In the event of an accidental spill, a prompt and systematic response is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is significant or occurs outside a fume hood, evacuate the immediate area. Ensure the area is well-ventilated to disperse any airborne contaminants.[1]

  • Don Appropriate PPE: Before attempting cleanup, don all required PPE as described in Section 2.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to cover and contain the spill. Avoid using combustible materials like paper towels as the primary absorbent.[1]

  • Collect and Containerize: Carefully sweep or scoop the absorbed material into a designated, sealable waste container.[1][6][7] Label the container clearly as "Hazardous Waste" with the chemical name and "Spill Debris."

  • Decontaminate: Clean the spill area with soap and water. All cleaning materials (wipes, sponges) must also be disposed of as hazardous waste.[1]

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department in accordance with local policy.

Step-by-Step Disposal Protocol

The disposal of 3-Aminoazetidine-3-carboxamide must follow a "cradle-to-grave" management approach as mandated by the EPA. This ensures the waste is handled safely at every stage.

Step 1: Waste Characterization

All waste streams containing 3-Aminoazetidine-3-carboxamide, including pure compound, solutions, and contaminated labware (e.g., pipette tips, weighing paper, gloves), must be treated as hazardous waste .

Step 2: Waste Collection and Segregation
  • Container Selection: Collect waste in a designated, chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is recommended.[1][9] The container must be in good condition, free of leaks or cracks.[10][11]

  • Segregation: This is a critical self-validating step. Do not mix 3-Aminoazetidine-3-carboxamide waste with other waste streams, especially acidic or strongly oxidizing wastes.[1][10][12] Incompatible mixing can lead to dangerous chemical reactions.

Step 3: Proper Labeling

The waste container must be labeled immediately upon the first addition of waste. The label must be fully and clearly completed with the following information:

  • The words "Hazardous Waste" [10]

  • The full chemical name: "3-Aminoazetidine-3-carboxamide" (no formulas or abbreviations)[10]

  • A list of all other components in the container with their approximate percentages.

  • The associated hazards (e.g., "Irritant," "Corrosive").

Step 4: On-Site Accumulation and Storage
  • Location: Store the waste container in a designated "Satellite Accumulation Area" within the laboratory, at or near the point of generation.[10]

  • Container Status: The container must be kept tightly closed at all times, except when actively adding waste.[10][11][13] Do not leave a funnel in the opening.

  • Secondary Containment: Store the container within a secondary containment bin or tray to contain any potential leaks.[11] This bin should be made of a compatible material and be large enough to hold the entire volume of the primary container.

Step 5: Final Disposal
  • Prohibited Actions: Under no circumstances should this chemical waste be disposed of down the drain or in the regular trash.[11][14] Drain disposal can lead to environmental contamination and potentially violent reactions within the plumbing system.

  • Professional Disposal: The only acceptable method for final disposal is through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][4][12] When the container is approximately 90% full, submit a chemical waste pickup request to your EHS office. They are trained and equipped to transport and manage the waste according to all federal, state, and local regulations.[15][16]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 3-Aminoazetidine-3-carboxamide waste.

Disposal_Workflow Start Waste Generation (e.g., Unused reagent, contaminated gloves) Characterize Characterize as Hazardous Waste Start->Characterize SelectContainer Select Compatible Container (HDPE or Glass) Characterize->SelectContainer Label Label Container: 'Hazardous Waste' + Chemical Name & Hazards SelectContainer->Label Segregate Segregate from Incompatibles (Acids, Oxidizers) Label->Segregate Store Store in Satellite Accumulation Area (Closed, in Secondary Containment) Segregate->Store CheckFull Is container >90% full? Store->CheckFull EHS_Pickup Request Pickup from EHS / Licensed Contractor CheckFull->EHS_Pickup Yes AddWaste Continue to Add Waste CheckFull->AddWaste No End Proper Final Disposal (e.g., Incineration) EHS_Pickup->End AddWaste->Store

Caption: Decision workflow for 3-Aminoazetidine-3-carboxamide waste management.

References

  • 3 - Safety Data Sheet. (n.d.). UofL.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). IDR Environmental Services.
  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. (2025, June 11). Today's Clinical Lab.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, June 2). Sigma-Aldrich.
  • OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS.
  • Hazardous Waste and Disposal. (n.d.). American Chemical Society.
  • Navigating the Disposal of 3-(3-Biphenylyl)azetidine: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group, Inc.
  • Safety Data Sheet. (n.d.). UCLA Chemistry and Biochemistry.
  • Essential Guide to the Safe Disposal of Aziridine and 2-(Chloromethyl)oxirane. (n.d.). Benchchem.
  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). U.S. Environmental Protection Agency.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - 3-Aminoazetidine dihydrochloride. (2024, March 11). Fisher Scientific.
  • SAFETY DATA SHEET - 1-Boc-3-aminoazetidine. (2013, October 11). Fisher Scientific.
  • Azetidine - Safety Data Sheet. (n.d.). Apollo Scientific.
  • SAFETY DATA SHEET - Azetidine. (2012, March 23). Fisher Scientific.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • Laboratory Chemical Waste Guidelines. (n.d.). Stanford Environmental Health & Safety.
  • Safety Data Sheet: Azetidine. (2020, February 4). Chemos GmbH&Co.KG.
  • Essential Guide to the Safe Disposal of Amino-PEG3-C2-Azido. (n.d.). Benchchem.

Sources

Personal Protective Equipment (PPE) & Handling Guide: 3-Aminoazetidine-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound: 3-Aminoazetidine-3-carboxamide (and associated salts, e.g., HCl) Chemical Class: Functionalized Azetidine / Gem-disubstituted Heterocycle Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335), Potential Sensitizer. Critical Note: The azetidine ring is a strained four-membered system. While amide substitution stabilizes the ring relative to the parent azetidine, this compound should be treated as a potential alkylating agent and a corrosive base until specific lot data proves otherwise.

Immediate Action Card
ParameterSpecification
Containment Fume Hood Required. Do not handle on open bench.
Min. PPE Nitrile gloves (0.11mm min), Safety Glasses (Side shields), Lab Coat.
Spill Agent Vermiculite or Sand (Do not use paper towels for large amine spills).
Incompatibility Strong Oxidizers, Acids (Exothermic neutralization), Acid Chlorides.

Risk Assessment & Mechanistic Rationale

To trust the protocol, you must understand the chemical behavior. We do not select PPE based on "generic lab rules," but on the specific molecular interaction between the compound and the barrier material.

The Azetidine Factor

The azetidine ring possesses significant ring strain (~26 kcal/mol). Unlike stable six-membered rings (piperidines), azetidines are susceptible to ring-opening nucleophilic attacks.

  • Risk: If the ring opens in vivo, it can alkylate DNA or proteins.

  • Implication: Standard dust masks are insufficient. You must prevent inhalation of the solid salt or free base.

The Amine Permeation Factor

Aliphatic amines (like the primary amine at C3) are known to permeate latex rubber rapidly. They can act as "permeation enhancers," swelling the glove material and carrying other contaminants through to the skin.

  • Protocol: Nitrile is the mandatory material. Latex is strictly prohibited for direct handling of this substance.

PPE Specification Matrix

The following matrix defines the required protection layers based on the operation scale.

Body AreaStandard Handling (<1g)Scale-Up / High Concentration (>1g or Stock Soln.)Technical Standard Ref.
Eyes Safety Glasses w/ Side ShieldsChemical Splash GogglesEN 166 / ANSI Z87.1
Hands Single Nitrile (Min 5 mil / 0.12mm)Double Gloving (See Protocol below)EN 374 (Type B)
Respiratory Fume Hood (Sash at 18")N95/P100 Respirator (if outside hood)NIOSH 42 CFR 84
Body Cotton/Poly Lab CoatTyvek® Sleeves or ApronISO 13688
Glove Breakthrough Logic

Data extrapolated from homologous aliphatic amines (e.g., ethylamine, azetidine parent).

MaterialEstimated Breakthrough TimeRecommendation
Natural Rubber (Latex) < 10 MinutesDO NOT USE
Standard Nitrile (4 mil) 30 - 60 MinutesChange immediately upon splash
Thick Nitrile (8 mil) > 240 MinutesRecommended for stock preparation
Laminate (Silver Shield) > 480 MinutesRequired for spill cleanup

Operational Protocols

Workflow Logic Diagram

The following decision tree illustrates the safety logic for handling this specific compound.

PPE_Logic Start Task: Handle 3-Aminoazetidine-3-carboxamide State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Risk1 Risk: Dust Inhalation & Static Dispersion Solid->Risk1 High Probability Risk2 Risk: Skin Absorption & Splash Liquid->Risk2 High Probability Control1 Control: Fume Hood + Static Gun + N95 Backup Risk1->Control1 Control2 Control: Double Nitrile Gloves + Splash Goggles Risk2->Control2 Action Proceed with Weighing/Transfer Control1->Action Control2->Action

Figure 1: Risk-Based Logic Flow for determining appropriate engineering controls and PPE based on physical state.

Step-by-Step Handling Protocol (Solid Weighing)

Objective: Weigh 50 mg of 3-Aminoazetidine-3-carboxamide without contaminating the balance or user.

  • Preparation:

    • Bring the vial and a tared weighing boat into the fume hood.

    • Anti-Static Measure: Azetidine salts are often fluffy and static-prone. Use an ionizing gun or anti-static brush on the weighing boat before dispensing.

  • Donning PPE:

    • Put on standard nitrile gloves.

    • Self-Validation: Check for micro-tears by inflating the glove slightly with air.

  • Transfer:

    • Open the vial inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock.

    • If the powder clings to the spatula (static), do not flick it. Tap gently against the side of the boat.

  • Decontamination:

    • Wipe the exterior of the stock vial with a Kimwipe dampened in ethanol before returning it to storage.

    • Dispose of the Kimwipe as solid hazardous waste immediately.

Emergency & Disposal Procedures

Spill Response Workflow

In the event of a spill (>100 mg solid or >5 mL solution), follow this precise workflow to prevent exposure.

Spill_Response Alert Spill Detected Evacuate 1. Alert Lab & Evacuate Zone Alert->Evacuate PPE_Up 2. Don Silver Shield/ Thick Nitrile Gloves Evacuate->PPE_Up Absorb 3. Cover with Vermiculite/Sand PPE_Up->Absorb Collect 4. Scoop into Waste Container Absorb->Collect Clean 5. Wash Area with Dilute Acetic Acid Collect->Clean

Figure 2: Sequential workflow for managing spills of azetidine derivatives.

Waste Disposal Streams

Do not pour down the drain.[1][2][3] This compound is an organic base and potentially ecotoxic.

Waste StreamDescriptionProtocol
Solid Waste Contaminated gloves, weighing boats, paper towels.Bag in clear polyethylene, label "Hazardous Solid - Basic Organic."
Liquid Waste Mother liquors, reaction mixtures.Segregate into "Basic Organic Waste" (pH > 7). Do not mix with acidic waste streams (risk of heat generation).
Sharps Contaminated needles/syringes.Immediate disposal in rigid sharps container. Do not recap.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Azetidine-3-carboxamide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminoazetidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
3-Aminoazetidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.